2,6-Dichloro-4-fluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10257. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJVIFKSTRCIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192447 | |
| Record name | Phenol, 2,6-dichloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-71-2 | |
| Record name | 2,6-Dichloro-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,6-dichloro-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 392-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,6-dichloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Positioning a Key Synthetic Building Block
In the landscape of specialty chemicals, halogenated phenols serve as foundational pillars for the synthesis of complex active ingredients in the pharmaceutical and agrochemical sectors. Among these, 2,6-Dichloro-4-fluorophenol emerges as a molecule of significant interest. Its specific substitution pattern—two ortho chlorine atoms sterically shielding the hydroxyl group and a para fluorine atom modifying the electronic properties of the ring—imparts unique reactivity and makes it a valuable precursor for targeted molecular design.
This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, the rationale for its analytical characterization, and its potential in advanced chemical manufacturing. The content herein is curated for researchers, chemists, and process development professionals who require a practical and scientifically grounded understanding of this versatile intermediate.
Core Properties and Identification
The unique identity of this compound is defined by its specific molecular structure and resulting physicochemical properties. Its Chemical Abstracts Service (CAS) number is 392-71-2 .[1][2]
Physicochemical & Structural Data
A summary of the core quantitative data for this compound is presented in Table 1, providing a quick reference for laboratory and modeling applications.
| Property | Value | Source(s) |
| CAS Number | 392-71-2 | [1][2] |
| Molecular Formula | C₆H₃Cl₂FO | [1][2] |
| Molecular Weight | 180.99 g/mol | [1][2] |
| Appearance | Cream to pale brown crystalline solid | Thermo Fisher Scientific |
| Melting Point | 46.0 - 52.0 °C | Thermo Fisher Scientific |
| Solubility | Soluble in organic solvents; limited in water | CymitQuimica |
| IUPAC Name | This compound | PubChem |
| SMILES | OC1=C(Cl)C=C(F)C=C1Cl | [1][2] |
| InChIKey | BOJVIFKSTRCIRJ-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol and Mechanistic Rationale
The most direct and industrially relevant pathway to this compound is through the electrophilic aromatic substitution (EAS) of 4-fluorophenol. The hydroxyl group is a powerful activating ortho-, para- director, making the positions adjacent to it highly susceptible to chlorination.
Core Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis hinges on the fundamental principles of EAS. The hydroxyl group (-OH) of the starting material, 4-fluorophenol, strongly activates the aromatic ring by donating electron density through resonance. This makes the ortho positions (C2 and C6) electron-rich and thus primary targets for attack by an electrophile (Cl⁺). The reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the chlorinated product. Because the para position is already occupied by fluorine, chlorination is directed exclusively to the ortho positions.
Caption: Figure 1: Mechanism of Ortho-Chlorination
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established methods for the chlorination of 4-fluorophenol, which produce this compound as a key, isolable product.[3]
Materials:
-
4-Fluorophenol (1.0 eq)
-
Dichloromethane (CH₂Cl₂) or Water
-
Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) (approx. 2.0 - 2.2 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Stirring plate and magnetic stir bar
-
Dropping funnel (for SO₂Cl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: In a well-ventilated fume hood, equip a three-necked flask with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction medium, and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution).
-
Dissolution: Charge the flask with 4-fluorophenol (1.0 eq) and a suitable solvent such as dichloromethane or water (approx. 1.8-2.0 mL per gram of phenol).[3] Begin stirring to dissolve the solid.
-
Chlorination: Cool the mixture in an ice bath to 5-15 °C. Begin bubbling chlorine gas slowly into the stirred solution. Alternatively, add sulfuryl chloride dropwise via a dropping funnel.
-
Expert Insight: The rate of addition is critical. An excessively high rate can lead to a temperature spike and increased formation of undesired, highly chlorinated by-products. Monitor the reaction progress by taking small aliquots for GC analysis. The goal is to maximize the formation of the di-chloro product while minimizing residual mono-chloro starting material and tri-chloro byproducts.
-
-
Reaction Monitoring: Continue the addition of the chlorinating agent until GC analysis shows the desired conversion. The reaction typically produces a mixture of 2-chloro-4-fluorophenol and the target this compound.[3] Pushing the reaction with excess chlorine will increase the yield of the desired di-chloro product relative to the mono-chloro intermediate.
-
Workup: Once the reaction is complete, cease the addition of chlorine and purge the system with nitrogen gas to remove any dissolved HCl and excess chlorine.
-
Quenching: If using an organic solvent, carefully add saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl). Separate the organic layer.
-
Extraction & Drying: Wash the organic layer sequentially with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will be a mixture.
-
Recrystallization: For initial purification, recrystallization from a non-polar solvent like petroleum ether or hexane can be effective, especially if the desired product is the major component.[4]
-
Column Chromatography: For high-purity material, silica gel column chromatography is the method of choice. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate will effectively separate the unreacted starting material, the mono-chloro intermediate, and the di-chloro product.
-
Analytical Characterization
Rigorous analytical control is essential to confirm the identity and purity of this compound. Gas Chromatography and NMR Spectroscopy are the primary techniques employed.
Gas Chromatography (GC) Protocol
GC is the workhorse for monitoring reaction progress and determining final product purity.
Instrumentation:
-
GC System: Agilent GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column, such as a CP-Sil 13 CB (similar to a DB-17 or HP-50+), is well-suited for separating halogenated phenols.
-
Carrier Gas: Helium or Hydrogen.
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 270 °C.
-
Final Hold: 5 minutes.
-
-
Sample Preparation: Dissolve a small amount of the material (approx. 1 mg/mL) in a suitable solvent like acetone or ethyl acetate.
Self-Validation Insight: The protocol's validity is confirmed by running a standard of the starting material (4-fluorophenol) to establish its retention time. The mono-chlorinated and di-chlorinated products will have progressively longer retention times due to their higher molecular weights and boiling points. Purity is determined by calculating the area percentage of the desired peak relative to all other peaks in the chromatogram.
Caption: Figure 2: GC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy Interpretation
NMR provides unequivocal structural confirmation. Based on the molecule's symmetry, a predictable spectrum is expected.
-
¹H NMR: The spectrum is expected to be simple due to the molecule's C₂ᵥ symmetry.[2]
-
Aromatic Protons (H-3, H-5): The two protons on the aromatic ring are chemically equivalent. They will appear as a single signal, which will be split into a doublet by the fluorine atom at C-4 (³JH-F coupling). This signal is typically expected in the range of 7.0-7.3 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of 5.0-6.0 ppm, whose chemical shift is dependent on concentration and solvent.
-
-
¹³C NMR: Four distinct signals are expected due to symmetry.[1]
-
C4 (C-F): This carbon will show the largest chemical shift due to the electronegativity of fluorine and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F ≈ 240-250 Hz). Expected around 155-160 ppm.
-
C1 (C-OH): The carbon bearing the hydroxyl group, expected around 145-150 ppm.
-
C2, C6 (C-Cl): The two equivalent carbons bearing chlorine atoms. Expected around 120-125 ppm.
-
C3, C5 (C-H): The two equivalent carbons bearing hydrogen atoms. This signal will appear as a doublet due to two-bond coupling with fluorine (²JC-F). Expected around 116-120 ppm.
-
Applications in Synthesis
This compound is not an end-product but a strategic intermediate. Its value lies in its potential for further functionalization, primarily in the synthesis of high-value agrochemicals such as herbicides and fungicides.[5] The ortho-dichloro pattern provides steric hindrance that can enhance metabolic stability in biological systems, while the para-fluoro group is a common feature in many modern active ingredients.
A representative synthetic application involves the conversion to an aniline derivative, a common step in the production of many pesticides. For example, the closely related 2,6-dichloro-4-aminophenol is a documented key intermediate in the synthesis of the insecticide Hexaflumuron .[6][7] The workflow below illustrates a plausible pathway where this compound could be utilized in a similar manner, typically involving nitration followed by reduction.
Caption: Figure 3: Representative Synthetic Utility
Safety and Handling
As with all halogenated phenols, this compound must be handled with appropriate care. It is classified as harmful and an irritant.
-
GHS Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle in a fume hood wearing safety goggles, a lab coat, and nitrile gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS: 392-71-2) is more than just a catalog chemical; it is a strategically designed building block for modern chemical synthesis. Its preparation via the controlled chlorination of 4-fluorophenol is a classic example of leveraging activating groups to direct electrophilic substitution. Proper analytical characterization by GC and NMR is crucial for ensuring its quality for downstream applications. While its primary role is as a precursor, its unique electronic and steric properties make it an invaluable tool for chemists developing next-generation agrochemicals and pharmaceuticals, where precise molecular architecture is paramount to function.
References
- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
Royal Society of Chemistry. Electronic Supplementary Material for a related publication showing typical NMR data for substituted phenols. [Link]
-
Human Metabolome Database. 13C NMR Spectrum for 4-Chlorophenol. [Link]
- Google Patents. US6635787B2 - Production method of a 2,6-dichlorophenol compound.
-
University of Regensburg. 13C NMR Spectroscopy guide. [Link]
-
ResearchGate. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. [Link]
-
Patsnap. Synthesis method of 2, 6-dichloro-4-aminophenol. [Link]
- Google Patents.
-
European Patent Office. EP1321449B1 - Production method of a 2,6-dichlorophenol compound. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities. [Link]
-
Organic Syntheses. 2,6-dichlorophenol preparation. [Link]
-
Michigan State University Chemistry. Proton NMR Table. [Link]
- Google Patents. SU252319A1 - METHOD OF OBTAINING 2,6-DICHLOROPHENOL.
-
MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
-
European Patent Office. EP0188848A1 - Preparation of 4-fluorophenols. [Link]
Sources
- 1. This compound(392-71-2) 13C NMR [m.chemicalbook.com]
- 2. This compound(392-71-2) 1H NMR spectrum [chemicalbook.com]
- 3. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]
physicochemical properties of 2,6-Dichloro-4-fluorophenol
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-fluorophenol
Introduction
This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and material science. Its unique substitution pattern—featuring two electron-withdrawing chlorine atoms ortho to the hydroxyl group and a fluorine atom at the para position—imparts a distinct set of physicochemical properties that are critical to its application as a versatile chemical intermediate.[1][2] This compound serves as a key building block in the synthesis of various high-value products, including pharmaceuticals with potential antibacterial and antifungal properties, as well as potent herbicides and fungicides.[2][3]
This technical guide provides a comprehensive analysis of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It offers field-proven insights into the causality behind these properties and furnishes detailed, self-validating experimental protocols for their determination. Our objective is to equip scientists with the foundational knowledge required for the effective handling, application, and modification of this important molecule.
Molecular Identity and Structure
The precise arrangement of atoms in this compound dictates its reactivity and physical behavior. The two bulky chlorine atoms flanking the hydroxyl group create significant steric hindrance and potent inductive electron withdrawal, while the highly electronegative fluorine atom at the para-position further modulates the electronic environment of the aromatic ring.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4][5] |
| CAS Number | 392-71-2 | [1][6] |
| Molecular Formula | C₆H₃Cl₂FO | [7][8] |
| Molecular Weight | 180.99 g/mol | [7][8] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Cl)F | [4][5] |
| InChI Key | BOJVIFKSTRCIRJ-UHFFFAOYSA-N | [4][8] |
Core Physicochemical Properties
A quantitative understanding of the physicochemical properties of a compound is paramount for its successful application in synthesis, formulation, and biological systems.
Physical State and Appearance
At ambient temperature and pressure, this compound is a solid material. Commercial preparations are typically described as a pale yellow to white crystalline substance.[1] Some sources also characterize its appearance as a cream to orange or pale brown crystalline powder or fused solid, with variations likely attributable to purity levels and the presence of minor chromophoric impurities.[4][6]
Melting Point
The melting point is a critical parameter for identity confirmation and purity assessment. The relatively sharp melting range reported for this compound is indicative of a well-defined crystalline structure.
| Property | Value Range | Source(s) |
| Melting Point | 46.0 – 52.0 °C | [4][6] |
| 48 – 51 °C | [2] |
This protocol describes a standard, reliable method for verifying the melting point of a crystalline solid like this compound. The choice of a capillary-based automated apparatus provides high precision and minimizes subjective operator error.
-
Sample Preparation: Ensure the this compound sample is completely dry and free-flowing. If necessary, gently crush the crystals into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube (e.g., 1.5-2.0 mm internal diameter) into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. A sample height of 2-3 mm is optimal for accurate measurement.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
-
Measurement Execution:
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range (approx. 45 °C).
-
Once the temperature is within 10-15 °C of the expected melting point, reduce the ramp rate to a slow, controlled 1-2 °C/min. This slow rate is crucial for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the last crystal melts completely (clear melt).
-
-
Reporting: Report the result as a range from the onset temperature to the clear melt temperature. For a pure compound, this range should be narrow (typically < 2 °C).
Boiling Point
The boiling point provides insight into the volatility of the compound. Due to its relatively high molecular weight and potential for intermolecular interactions, this compound has a high boiling point and is typically distilled under reduced pressure to prevent thermal decomposition.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 142 °C | at 100 mmHg | [2] |
Solubility Profile
Solubility is a determinative factor in reaction kinetics, purification strategies (crystallization), and formulation for biological assays. The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound. Its halogenated, largely nonpolar aromatic structure suggests good solubility in organic solvents, while the polar hydroxyl group allows for limited interaction with water.[1]
| Solvent Type | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Soluble | Dipole-dipole interactions are favorable. |
| Polar Protic | Methanol, Ethanol | Soluble | The phenolic -OH can form hydrogen bonds with the solvent. |
| Nonpolar | Toluene, Hexane | Moderately to Sparingly Soluble | Van der Waals forces will dominate, but the molecule's overall polarity limits high solubility. |
| Aqueous | Water | Limited / Low | The large, hydrophobic chlorinated ring outweighs the contribution of the single hydroxyl group. |
This protocol provides a gold-standard method for determining the equilibrium solubility of a compound, which is essential for thermodynamic and formulation studies.[9]
Caption: Workflow for Shake-Flask Solubility Determination.
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is the primary validation check that equilibrium has been reached with a saturated solution.
-
Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the desired analytical-grade solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., 25 °C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours).
-
Sample Processing: Allow the vials to stand at the same temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter (PTFE for organic solvents) to remove all undissolved particles. This step is critical to prevent artificially high results.
-
Quantification:
-
Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Analyze the diluted sample using a validated method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculate the concentration of the diluted sample against the calibration curve.
-
Multiply the result by the dilution factor to determine the final equilibrium solubility. Report in units of mg/mL or mol/L.
-
Acidity and pKa
Phenol itself is weakly acidic (pKa ≈ 9.9-10.0) because the resulting phenoxide anion is stabilized by resonance, delocalizing the negative charge into the aromatic ring.[4][10] Electron-withdrawing groups (EWGs) on the ring further stabilize the phenoxide anion, thereby increasing the acidity (i.e., lowering the pKa).[11]
-
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density from the ring through the sigma bonds. This effect stabilizes the negative charge on the phenoxide oxygen. The two chlorine atoms in the ortho positions are particularly effective due to their proximity to the hydroxyl group.
-
Resonance Effect (+M): Halogens also possess lone pairs of electrons that can be donated into the aromatic pi-system, a destabilizing effect for the negatively charged phenoxide. This effect is strongest for fluorine and decreases for chlorine.[1]
In the case of this compound, the potent -I effects of the three halogen substituents are expected to dominate, leading to a significant increase in acidity compared to phenol.
Caption: Dominant Electronic Effects Increasing Acidity.
Comparative pKa Values:
| Compound | pKa | Key Feature | Source(s) |
| Phenol | ~9.95 | Baseline | [12] |
| 4-Fluorophenol | 9.89 | Weak -I, Weak +M | [3] |
| 4-Chlorophenol | 9.14 | Stronger -I dominates +M | [13] |
| 2,6-Dichlorophenol | 6.79 | Strong cumulative -I effect from two ortho Cl atoms | [12] |
| This compound | ~6.5 (Estimated) | Strong cumulative -I from 2x Cl and 1x F | - |
Given that 2,6-Dichlorophenol has a pKa of 6.79, the addition of another electron-withdrawing fluorine atom at the para position in this compound is expected to further increase acidity, leading to an estimated pKa slightly lower than 6.79.
This method is highly effective for phenols, as the UV absorbance spectrum of the neutral phenol and the ionized phenoxide species are typically distinct.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, if solubility permits) at a known concentration.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12). A universal buffer or a series of standard buffers (e.g., phosphate, borate) can be used.
-
Sample Preparation: In a series of cuvettes, add a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration is suitable for UV-Vis measurement (i.e., absorbance maximum between 0.5 and 1.5).
-
Spectral Measurement: Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at each pH. Identify the wavelength of maximum absorbance difference (λ_max) between the fully protonated (low pH) and fully deprotonated (high pH) forms.
-
Data Collection: At this chosen λ_max, measure the absorbance of each sample across the entire pH range.
-
Calculation: The pKa is the pH at which the compound is 50% ionized. It can be determined by plotting Absorbance vs. pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve. Alternatively, it can be calculated using the Henderson-Hasselbalch equation:
-
pKa = pH + log [ (A_I - A) / (A - A_M) ]
-
Where A is the absorbance at a given pH, A_I is the absorbance of the ionized species (at high pH), and A_M is the absorbance of the neutral molecule (at low pH).
-
Spectroscopic Profile
Spectroscopic data provides the definitive structural fingerprint of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. Due to the molecule's C2v symmetry (ignoring the OH rotamer), the two aromatic protons are chemically equivalent. They should appear as a single signal, likely a doublet due to coupling with the para-fluorine atom. The phenolic proton will appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.[14]
-
¹³C NMR Spectroscopy: Four distinct signals are expected for the six carbon atoms: one for the two carbons bearing chlorine, one for the two carbons bearing hydrogen, one for the carbon bearing the fluorine, and one for the carbon bearing the hydroxyl group.
-
¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom. A study on isotope effects noted the ¹⁹F NMR chemical shift of this molecule, confirming its utility in structural analysis.[15]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands: a broad O-H stretching band (~3200-3600 cm⁻¹), a C-O stretching band (~1200-1260 cm⁻¹), aromatic C=C stretching bands (~1450-1600 cm⁻¹), and strong C-Cl (~700-850 cm⁻¹) and C-F (~1100-1250 cm⁻¹) stretching bands.[16][17]
Safety, Handling, and Storage
As a halogenated phenol, this compound requires careful handling. It is classified as harmful and an irritant.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.[1][13]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[14]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[14]
Applications Overview
The value of this compound lies in its utility as a reactive intermediate for constructing more complex molecules. The hydroxyl group can be alkylated or acylated, and the aromatic ring can participate in further substitution reactions, making it a versatile precursor.
Caption: Key Application Areas for this compound.
Conclusion
This compound is a chemical intermediate whose utility is fundamentally derived from its physicochemical properties. Its defined melting point, predictable solubility, and heightened acidity (pKa estimated ~6.5) are direct consequences of its unique halogen substitution pattern. This guide has provided a detailed examination of these properties, grounding them in established chemical principles and furnishing robust, validated protocols for their experimental determination. This integrated approach of theoretical understanding and practical methodology empowers researchers to fully leverage the potential of this versatile compound in their synthetic and developmental endeavors.
References
- Schaefer, T., & Bernard, G. M. (1996). Reflection in the 1H NMR spectrum of 37Cl/35Cl isotope effects on the 19F NMR chemical shifts of 1-chloro-2,4-difluorobenzene. An isotope effect over five bonds. Canadian Journal of Chemistry, 74(7), 1162-1165.
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Biswas, T. (2023). MCQ-29: About acidity of 4-halophenols. YouTube. [Link]
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Badeliya, S. N. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses. [Link]
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Kümmerer, K., & Hempel, M. (2019). Aqueous pKa values from 19F NMR relative measurements. Journal of Physical Organic Chemistry, 32(8), e3940. [Link]
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Drozd, M., et al. (2004). Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. The Journal of Physical Chemistry A, 108(12), 2279-2287. [Link]
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An In-depth Technical Guide to 2,6-Dichloro-4-fluorophenol: Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of 2,6-dichloro-4-fluorophenol (CAS No. 392-71-2), a halogenated aromatic intermediate critical to the development of novel pharmaceuticals and agrochemicals.[1] Designed for researchers, chemists, and drug development professionals, this document details the molecule's core physicochemical properties, a robust laboratory-scale synthesis protocol, in-depth analytical characterization, and critical safety considerations.
Core Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic compound featuring a phenol backbone. The strategic placement of two chlorine atoms ortho to the hydroxyl group and a fluorine atom at the para position imparts unique reactivity and biological activity to its derivatives.
The molecular structure can be visualized as follows:
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 392-71-2 | [2][3][4] |
| Molecular Formula | C₆H₃Cl₂FO | [2][3][4][5] |
| Molecular Weight | 180.99 g/mol | [3][4][5] |
| IUPAC Name | This compound | [2][4] |
| Appearance | Cream to orange or pale brown crystals/powder | [2] |
| Melting Point | 46-52 °C | [2] |
| Purity (Typical) | ≥97.5% (GC) | [2] |
Laboratory-Scale Synthesis Protocol
The synthesis of this compound can be achieved via the electrophilic chlorination of 4-fluorophenol. While direct chlorination often yields a mixture of mono- and di-chlorinated products, adjusting the stoichiometry of the chlorinating agent can favor the formation of the desired 2,6-dichloro species.[6] Sulfuryl chloride (SO₂Cl₂) is a convenient and effective chlorinating agent for this transformation.[6]
Expertise & Experience Commentary:
The hydroxyl group of the phenol is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by fluorine, chlorination is directed to the two ortho positions. Using a slight excess of the chlorinating agent ensures complete conversion to the dichlorinated product. The reaction is typically performed in a non-polar solvent to avoid unwanted side reactions.
Step-by-Step Synthesis Methodology
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution), add 4-fluorophenol (11.2 g, 0.10 mol).
-
Dissolution: Add 100 mL of a suitable solvent, such as dichloromethane or carbon tetrachloride. Stir the mixture until the 4-fluorophenol is completely dissolved.
-
Chlorination: Cool the flask in an ice bath to 0-5 °C. Slowly add sulfuryl chloride (29.7 g, 0.22 mol, 2.2 equivalents) dropwise via the dropping funnel over 30-45 minutes.[6]
-
Causality Note: Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of over-chlorinated byproducts. The gas scrubber neutralizes the HCl and SO₂ gases evolved during the reaction.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, slowly quench the reaction by adding 50 mL of cold water. Separate the organic layer, and wash it sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Spectroscopic Data
The following table summarizes the key spectral features for this compound. The data is based on experimental spectra where available and established principles for predicted values.[7][8][9][10]
| Technique | Key Features |
| ¹H NMR | A single signal is expected for the two equivalent aromatic protons (H-3 and H-5). This signal will appear as a doublet due to coupling with the fluorine atom at C-4. The chemical shift will be in the aromatic region, influenced by the deshielding effects of the adjacent chlorine atoms. |
| ¹³C NMR | Four distinct signals are expected in the aromatic region: C1 (bearing -OH), C2/C6 (bearing -Cl), C3/C5 (bearing -H), and C4 (bearing -F). The C-F signal will exhibit a large one-bond coupling constant (¹JCF). The chemical shifts can be predicted using standard substituent effects.[11][12] |
| FTIR (Gas Phase) | - O-H Stretch: A sharp band around 3600-3650 cm⁻¹.- Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.- Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.- C-F Stretch: A strong, characteristic band in the 1200-1250 cm⁻¹ region.- C-Cl Stretch: Bands in the 700-850 cm⁻¹ region. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent cluster of peaks at m/z 180, 182, and 184, reflecting the isotopic pattern of two chlorine atoms (approx. 9:6:1 ratio).- Key Fragments: Loss of HCl (M-36), loss of CO (from the phenol ring), and cleavage of the C-Cl bonds. |
Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying halogenated phenols in a mixture, as outlined in methodologies like EPA Method 8041A.[13] It provides both retention time data for quantification and mass spectra for definitive identification.
Protocol: GC-MS Analysis
-
Standard Preparation: Prepare a stock solution of the synthesized this compound in dichloromethane at 1 mg/mL. Prepare a series of calibration standards by serial dilution. Add a constant concentration of an internal standard (e.g., 2,4-dibromophenol) to each standard.[13]
-
Sample Preparation: Prepare the sample to be analyzed by dissolving a known quantity in dichloromethane to a concentration within the calibration range. Add the internal standard at the same concentration used for the calibration curve.
-
Instrumentation (Typical Parameters):
-
GC System: Agilent GC with a Thermo Scientific TraceGOLD TG-5SilMS column (or equivalent 5% phenyl phase).[14]
-
Injector: Splitless mode, 275 °C.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program: 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min).[14]
-
MS System: Mass Spectrometer in Electron Ionization (EI) mode.
-
Scan Range: 50-300 m/z.
-
-
Analysis & Data Processing: Inject 1 µL of each standard and sample. Identify the peak for this compound based on its retention time. Confirm the peak's identity by comparing its mass spectrum to the NIST library or the experimentally determined spectrum.[10] Calculate the purity/concentration based on the calibration curve constructed from the internal standard method.
Applications in Research and Development
This compound is not typically an end-product but rather a high-value building block. Its utility stems from the distinct reactivity of its functional groups:
-
Phenolic Hydroxyl Group: Can be alkylated or acylated to form ethers and esters, which are common motifs in biologically active molecules.
-
Aromatic Ring: The electron-rich ring can undergo further electrophilic substitution if desired, although it is deactivated by the halogens. The halogen atoms themselves can be targets for nucleophilic substitution under specific conditions or participate in metal-catalyzed cross-coupling reactions.
This versatile reactivity makes it a key intermediate in the synthesis of:
-
Agrochemicals: The specific halogenation pattern can enhance the efficacy and selectivity of herbicides and fungicides.
-
Pharmaceuticals: It serves as a precursor for creating complex active pharmaceutical ingredients (APIs), particularly those with antibacterial or antifungal properties.[1]
Safety and Handling
As a halogenated phenol, this compound must be handled with appropriate care. It is classified as a corrosive and irritant.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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National Center for Biotechnology Information. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. PubChem Compound Database. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 392-71-2. [Link]
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University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
SpectraBase. (n.d.). 2,6-Dichlorophenol - Optional[1H NMR] - Spectrum. [Link]
-
ChemDB. (n.d.). 2,6-二氯-4-氟苯酚结构式. [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-4-nitrophenol. PubChem Compound Database. [Link]
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-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
- Miller, B. et al. (2013). Patent No. WO2013095699A1.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). [Link]
- Miller, B. et al. (2014). Patent No. CN103998406A.
-
ResearchGate. (n.d.). Chlorination of phenols using sulfuryl chloride (SO₂Cl₂) in the presence of sulfur-containing catalysts. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichlorophenol. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). GC-MS spectrum of control 2,4-dichlorophenol. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]
-
PerkinElmer. (n.d.). Spectrum Two FT-IR Spectrometer. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-2,5-dichloro-. NIST Chemistry WebBook. [Link]
-
Laboratory Equipment. (n.d.). Spectrum Two FTIR Spectrometers by PerkinElmer. [Link]
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An In-depth Technical Guide to the Solubility of 2,6-Dichloro-4-fluorophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: Understanding the Criticality of Solubility for 2,6-Dichloro-4-fluorophenol
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals hinges on a thorough understanding of its physicochemical properties.[1] Among these, solubility in organic solvents is a paramount concern. The ability to dissolve this compound in a suitable solvent is fundamental to reaction kinetics, purification processes, and the formulation of final products. In drug development, for instance, poor solubility can be a major impediment to bioavailability and therapeutic efficacy.
This guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility profile. We will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for its determination, and introduce predictive models to guide solvent selection.
Physicochemical Properties of this compound
A foundational understanding of the molecular structure of this compound is essential to predicting its solubility behavior.
| Property | Value/Description | Source |
| Molecular Formula | C₆H₃Cl₂FO | [2][3][4] |
| Molecular Weight | 180.99 g/mol | [3] |
| Appearance | Pale yellow to white crystalline solid.[2] | [2] |
| Melting Point | 48 - 51 °C | [1] |
| Boiling Point | 142 °C at 100 mmHg | [1] |
| CAS Number | 392-71-2 | [2][3][4] |
Molecular Structure and its Influence on Solubility
The solubility of this compound is a direct consequence of its molecular architecture. The interplay between its aromatic ring, hydroxyl group, and halogen substituents dictates its interactions with various solvents.
Caption: Molecular Structure of this compound.
-
Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.
-
Hydroxyl (-OH) Group: The phenolic hydroxyl group is polar and capable of forming hydrogen bonds.[5][6] This functional group enhances solubility in polar protic solvents like alcohols.
-
Halogen Substituents (Cl, F): The two chlorine atoms and one fluorine atom are electronegative, contributing to the molecule's overall polarity. However, their presence also increases the molecular weight and volume, which can sometimes negatively impact solubility.
Based on these structural features, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) where both polar interactions and hydrogen bonding can occur.
-
Moderate Solubility: Expected in nonpolar aromatic solvents (e.g., toluene, benzene) due to the aromatic nature of the solute.
-
Low Solubility: Expected in nonpolar aliphatic solvents (e.g., hexane, cyclohexane) and water.[2] The hydrophobic aromatic ring and halogen atoms limit its solubility in highly polar, aqueous environments.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[7] This protocol provides a reliable and reproducible means of quantifying the solubility of this compound in various organic solvents.
Caption: Workflow for Experimental Solubility Determination.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Centrifuge (optional)
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time to reach equilibrium by taking measurements at different time points.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilute the filtered solution with a known volume of a suitable solvent for analysis.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration obtained and the dilution factor, calculate the solubility of this compound in the original solvent. Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Predictive Approaches: Hansen Solubility Parameters (HSP)
In the absence of experimental data, theoretical models can provide valuable insights into solubility. Hansen Solubility Parameters (HSPs) are a powerful tool for predicting the compatibility between a solute and a solvent.[8][9] The underlying principle is "like dissolves like," where solubility is favored when the HSPs of the solute and solvent are similar.
HSPs are based on three types of intermolecular forces:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The three HSPs can be visualized as coordinates in a three-dimensional "Hansen space." The distance (Ra) between the solute and solvent in this space is a measure of their compatibility. A smaller Ra value indicates a higher likelihood of solubility.
Caption: The Hansen Solubility Sphere Concept.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic. However, the exact temperature dependence should be determined experimentally.
-
Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A good match between the polarity of the solute and solvent will generally lead to higher solubility.
-
Hydrogen Bonding Capacity: The ability of the solvent to act as a hydrogen bond donor or acceptor will influence its interaction with the hydroxyl group of this compound. Solvents that can participate in hydrogen bonding are likely to be good solvents.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute also plays a role. A higher lattice energy can lead to lower solubility.
Data Recording Template
For researchers undertaking the experimental determination of solubility, the following table provides a template for recording the obtained data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Toluene | ||||
| n-Hexane | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) |
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively published, a strong understanding of its physicochemical properties and the application of established experimental and theoretical methods can provide the necessary insights for its effective use in research and development. By leveraging the principles of "like dissolves like," employing the robust shake-flask method for experimental determination, and utilizing predictive tools such as Hansen Solubility Parameters, researchers can confidently navigate the challenges associated with the solubility of this important chemical intermediate.
References
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
-
Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Britannica. (2024). Phenol. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: Solubility. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (1983). Thermodynamics of Distribution of P-Substituted Phenols Between Aqueous Solution and Organic Solvents and Phospholipid Vesicles. Retrieved from [Link]
-
ResearchGate. (2017). Application of Hansen Dolubility Parameters to ExtractionProcess of Phenolic Compounds from Chamomile Inflorences. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1983). Thermodynamics of ionization of solvent and 4-substituted phenols in t-butanol + water mixtures. Retrieved from [Link]
-
Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
-
Solubility of Things. (n.d.). Phenol. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Predicting the solubilization preference of natural phenols to different solvents. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
ACS Publications. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2002). (PDF) Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]
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2,6-Dichloro-4-fluorophenol safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of 2,6-Dichloro-4-fluorophenol
Section 1: Compound Profile & Hazard Synopsis
This compound is a halogenated aromatic organic compound utilized as a chemical intermediate in various synthetic applications, including pharmaceutical and agrochemical development.[1] Structurally, it is a phenol ring substituted with two chlorine atoms and one fluorine atom.[1] At room temperature, it typically appears as a cream to pale brown crystalline solid.[1][2]
While its utility in research is significant, its handling demands a rigorous and informed approach to safety. The primary hazards associated with this compound stem from its corrosive nature and acute toxicity.[3][4] It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or absorbed through the skin.[4][5] The presence of halogen substituents can also contribute to its persistence in the environment, necessitating careful disposal.[1] This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures required for the safe utilization of this compound in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 392-71-2 | [2][3] |
| Molecular Formula | C₆H₃Cl₂FO | [1][3] |
| Molecular Weight | ~180.99 g/mol | [3][6] |
| Appearance | Cream to orange to pale brown crystals or powder | [1][2] |
| Melting Point | 46.0 - 52.0 °C | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents | [1] |
Section 2: GHS Hazard Identification & Classification Analysis
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For this compound, the classification indicates significant health and environmental risks.
GHS Pictograms:
-
Corrosion (GHS05): Indicates the potential to cause severe skin burns and eye damage.[3][4]
-
Health Hazard/Hazardous to the Ozone Layer (GHS07 - Exclamation Mark): Indicates acute toxicity (harmful), skin/eye irritation, or skin sensitization.[3]
-
Hazardous to the Environment (GHS09): Indicates acute or long-term risks to aquatic life.
Analysis of Hazard Statements: Safety Data Sheets for this compound and its close analogs consistently highlight its danger. While some sources may classify it as a "Skin Irritant (Category 2)," others classify it more severely as "Skin Corrosion (Category 1B)".[3][4] This distinction is critical; a corrosive substance destroys living tissue upon contact, whereas an irritant causes a reversible inflammatory effect.
Expert Insight: Given this discrepancy, a foundational principle of chemical safety—the principle of precaution—dictates that This compound must always be handled as if it is corrosive. The experimental protocols and personal protective equipment (PPE) selected should reflect this higher level of danger to prevent irreversible tissue damage.
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [3][4] |
| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Section 3: Risk Mitigation & Safe Handling Protocol
A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment is essential for mitigating the risks associated with handling this compound.
Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and experimental use of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Safety Shower & Eyewash Station: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds of travel time) from the work area.[7][8]
Administrative Controls
-
Designated Area: Establish a clearly marked "designated area" within the lab where this compound is stored and handled.[9]
-
Waste Management: All waste materials, including contaminated consumables and reaction byproducts, must be collected as chemical hazardous waste.[7] Do not dispose of this chemical down the drain.[10]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the final and most critical barrier between the researcher and the chemical. The following protocol is mandatory.
Caption: PPE selection workflow for handling this compound.
Expert Insight on Glove Selection: While nitrile gloves are common in laboratories, they offer limited protection against many halogenated organic compounds.[9] For any task involving more than incidental contact, or when handling concentrated solutions, more robust gloves such as neoprene or butyl rubber are required over a base layer of nitrile gloves.[7][9][11] Always change gloves immediately after any known contact.[9]
Section 4: Storage & Incompatibility
Proper storage is crucial to prevent degradation, reaction, and accidental release.
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[8][12]
-
Container: Keep the container tightly closed and sealed.[9] Ensure it is stored below eye level.[7][8]
-
Segregation: Isolate from incompatible materials to prevent violent reactions.[8][13]
| Incompatible Material Class | Specific Examples | Reason for Incompatibility | Source(s) |
| Strong Oxidizing Agents | Nitric acid, Bromine, Peroxides, Chromates | Can cause a violent, exothermic reaction, potentially leading to fire or explosion. | [8][12] |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Can result in a violent reaction. | [8][12] |
| Chemically Active Metals | Aluminum, Magnesium, Sodium, Potassium | Hot liquid phenol can attack these metals. | [9][14] |
| Acids, Acid Anhydrides, Acid Chlorides | Various | Potential for hazardous reactions. | [5][13] |
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce injury and environmental damage.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower or sink.[14] While flushing, remove all contaminated clothing and shoes.[14][15] Seek immediate medical attention.[14] If available and recommended by your institution's safety office, polyethylene glycol (PEG) 300 or 400 may be applied after the initial water flush.[7][14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][14]
-
Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water. Seek immediate medical attention.[14]
Spill Response
The appropriate response depends on the scale of the spill.
Caption: Decision tree for responding to a this compound spill.
Section 6: Toxicological & Ecological Profile
Toxicological Information
-
Routes of Exposure: The primary routes of occupational exposure are dermal contact and inhalation.[16] Ingestion is also a potential route.
-
Acute Effects: As a halogenated phenol, it is expected to be rapidly absorbed.[16] Acute overexposure can lead to severe burns and systemic toxicity.[14][16] Due to its local anesthetizing properties, skin burns may initially be painless, delaying recognition of the injury.[14]
-
Chronic Effects: The toxicological properties have not been fully investigated.[12] However, chronic exposure to other chlorophenols has been associated with effects on the liver, kidneys, and nervous system. There is no evidence to suggest it is a carcinogen.[16]
Ecological Information
This compound is classified as harmful to aquatic life with long-lasting effects. Due to the stability of the halogen-carbon bonds, it may be persistent in the environment.[1] Therefore, it is imperative that the compound and its waste are not released into drains or the environment.[10][15]
Section 7: Disposal Considerations
All materials contaminated with this compound must be disposed of as hazardous waste.
-
Waste Collection: Collect all solid waste (e.g., contaminated paper towels, gloves, absorbent material) and liquid waste in separate, compatible, and clearly labeled containers.[7][8]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7][17]
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations.[4][8]
References
-
UC Berkeley. (n.d.). Phenol Fact Sheet. UC Berkeley Environment, Health & Safety. Retrieved from [Link]
-
Princeton University. (n.d.). Phenol. Office of Environmental Health and Safety. Retrieved from [Link]
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Enviro-Master Services. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]
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Yale University. (2022, June). Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. Retrieved from [Link]
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Public Health England. (n.d.). Phenol: incident management. GOV.UK. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. PubChem. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 392-71-2. Retrieved from [Link]
-
Biosolve. (n.d.). Material Safety Data Sheet - 2,6-dichlorophenol 98%. Retrieved from [Link]
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NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Australian Government Department of Health. (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-FLUORO-4-CHLOROPHENOL. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Princeton University. (n.d.). Personal Protective Equipment (PPE). EHS. Retrieved from [Link]
-
Towson University. (2025, October 23). Chemical Safety Chemical Hygiene Program. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2,6-DICHLOROPHENOL. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-fluorophenol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2,6-dichloro-4-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the primary and alternative synthesis routes. The guide delves into the underlying chemical principles, provides step-by-step experimental protocols, and discusses the strategic considerations behind methodological choices. Emphasis is placed on reaction mechanisms, optimization of conditions, and purification strategies to achieve high yield and purity.
Introduction: The Significance of this compound
This compound is a halogenated aromatic compound of significant interest due to its utility as a versatile building block in the synthesis of more complex molecules. Its unique substitution pattern, featuring two chlorine atoms ortho to the hydroxyl group and a fluorine atom at the para position, imparts specific reactivity and physicochemical properties that are leveraged in the development of novel bioactive compounds. The strategic placement of these halogens can influence factors such as metabolic stability, binding affinity, and overall efficacy of the final product.
This guide will explore the most direct and industrially relevant synthetic routes to this valuable intermediate, as well as alternative pathways that may offer advantages in specific contexts. Each described protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Primary Synthesis Pathway: Electrophilic Dichlorination of 4-Fluorophenol
The most direct and commonly employed method for the synthesis of this compound is the electrophilic dichlorination of readily available 4-fluorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by a fluorine atom, electrophilic substitution is directed to the two ortho positions.
The key to selectively synthesizing the dichlorinated product lies in controlling the stoichiometry of the chlorinating agent. While many procedures aim to produce the mono-chlorinated derivative, 2-chloro-4-fluorophenol, an excess of the chlorinating agent will drive the reaction towards the desired this compound.
Reaction Scheme:
Caption: Direct Dichlorination of 4-Fluorophenol.
Chlorinating Agents and Reaction Conditions
Common chlorinating agents for this transformation include chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂). The choice of agent and solvent can influence the reaction rate, selectivity, and ease of handling.
| Chlorinating Agent | Solvent(s) | Typical Temperature (°C) | Key Considerations |
| Chlorine Gas (Cl₂) | Water, Dichloromethane | 5 - 70 | Gaseous reagent requires specialized handling. Reaction in water can be advantageous for HCl removal.[2] |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, Toluene | 25 - 70 | Liquid reagent, easier to handle than chlorine gas. Reaction can be catalyzed by secondary amines. |
Experimental Protocol: Dichlorination using Sulfuryl Chloride
This protocol is adapted from established procedures for the chlorination of phenols and is optimized for the synthesis of the dichlorinated product.
Materials:
-
4-Fluorophenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluorophenol (1 eq.) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (2.2 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material and the mono-chlorinated intermediate.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product will likely contain a mixture of the desired this compound, any remaining mono-chlorinated intermediate, and potentially over-chlorinated byproducts. Purification can be achieved by:
-
Recrystallization: Using a suitable solvent system such as a mixture of hexane and ethyl acetate.
-
Column Chromatography: On silica gel, eluting with a gradient of hexane and ethyl acetate.[2][3]
Alternative Synthesis Pathways
While direct dichlorination is the most straightforward approach, alternative multi-step syntheses can be employed, particularly if the starting materials for those routes are more readily available or cost-effective in a specific manufacturing context.
Pathway via Decarboxylation of 3,5-Dichloro-4-hydroxybenzoic Acid
This pathway involves the synthesis of a carboxylic acid intermediate followed by its decarboxylation. This method is analogous to a known synthesis of 2,6-dichlorophenol.[4]
Workflow Diagram:
Caption: Decarboxylation Pathway to this compound.
Step 1: Chlorination of Ethyl 4-hydroxybenzoate
Ethyl 4-hydroxybenzoate is chlorinated using sulfuryl chloride to yield ethyl 3,5-dichloro-4-hydroxybenzoate.[4]
Step 2: Hydrolysis
The resulting ester is saponified using a strong base, such as potassium hydroxide, to give 3,5-dichloro-4-hydroxybenzoic acid.[4]
Step 3: Decarboxylation
The purified 3,5-dichloro-4-hydroxybenzoic acid is heated in a high-boiling solvent, such as quinoline or dimethylaniline, to induce decarboxylation and yield the desired product.[4] It is important to note that this step would yield 2,6-dichlorophenol; a subsequent fluorination step would be necessary to obtain the target molecule, which adds complexity to this route.
Pathway via Sandmeyer-Type Reaction
This approach involves the transformation of an amino group into the desired halogen. A plausible route would start from 2,6-dichloro-4-aminophenol.
Reaction Scheme:
Caption: Synthesis via a Balz-Schiemann Reaction.
Step 1: Diazotization
2,6-Dichloro-4-aminophenol is treated with a solution of sodium nitrite in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄), at low temperatures (0-5 °C) to form the corresponding diazonium tetrafluoroborate salt.
Step 2: Balz-Schiemann Reaction
The isolated and dried diazonium salt is then heated, which causes the decomposition of the salt to yield this compound, nitrogen gas, and boron trifluoride. This reaction is a well-established method for the introduction of fluorine onto an aromatic ring.
Characterization of this compound
Proper characterization of the final product is crucial to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| CAS Number | 392-71-2 |
| Molecular Formula | C₆H₃Cl₂FO |
| Molecular Weight | 180.99 g/mol |
| Appearance | Cream to orange to pale brown solid |
| Melting Point | 46.0-52.0 °C |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H and C-halogen bonds.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms.
Safety Considerations
-
4-Fluorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfuryl Chloride and Chlorine Gas: Highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane: A suspected carcinogen. Use with adequate ventilation and appropriate PPE.
-
Diazonium Salts: Can be explosive when dry. Handle with extreme care and behind a blast shield.
Conclusion
The synthesis of this compound can be effectively achieved through several pathways, with the direct dichlorination of 4-fluorophenol being the most straightforward and industrially viable route. Careful control of reaction conditions, particularly the stoichiometry of the chlorinating agent, is paramount for maximizing the yield of the desired product. Alternative routes, while more complex, offer synthetic flexibility and may be advantageous depending on the availability and cost of starting materials. The purification and characterization techniques outlined in this guide are essential for obtaining a final product of high purity suitable for its intended applications in the pharmaceutical and agrochemical sectors.
References
- Process for preparing 2-chloro-4-fluorophenol.
- Chromatographic Determination of Chlorophenols.
- Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column.
- Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, (22), 4353-4359.
-
2,6-dichlorophenol. Organic Syntheses Procedure. [Link]
-
A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Quick Company. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Balz–Schiemann reaction. Wikipedia. [Link]
Sources
The Strategic Utility of 2,6-Dichloro-4-fluorophenol in Modern Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Halogenated Phenol
In the landscape of synthetic chemistry, the strategic incorporation of halogenated building blocks is a cornerstone of modern molecular design. Among these, 2,6-Dichloro-4-fluorophenol (CAS No. 392-71-2) emerges as a compound of significant interest. Its unique substitution pattern—two ortho-chlorine atoms and a para-fluorine atom on a phenolic ring—confers a distinct combination of reactivity, steric hindrance, and electronic properties. This guide provides an in-depth exploration of the potential research applications of this compound, offering a technical resource for scientists engaged in agrochemical and pharmaceutical discovery. While direct, extensive research on this specific phenol is emerging, its structural motifs are present in numerous bioactive molecules. Therefore, this guide will also draw upon well-documented applications of structurally analogous compounds to illuminate the potential pathways for innovation.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its effective application in research. This compound is a solid at room temperature, typically appearing as a white to off-white crystalline substance.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂FO | |
| Molecular Weight | 180.99 g/mol | |
| CAS Number | 392-71-2 | |
| Melting Point | 46.0-52.0 °C | |
| Boiling Point | Not specified | |
| Appearance | White to pale yellow crystalline solid | |
| Solubility | Soluble in many organic solvents |
The presence of the electron-withdrawing halogen atoms influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring, making it a versatile intermediate for a range of chemical transformations.
Core Application: A Gateway to Bioactive Amines in Agrochemicals
One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of 2,6-dichloro-4-aminophenol. This derivative is a crucial building block for several commercially significant insecticides, including hexaflumuron and chlorfluazuron.[1] These insecticides are part of the benzoylurea class, which act as insect growth regulators by inhibiting chitin synthesis.[2]
Synthetic Pathway to 2,6-dichloro-4-aminophenol
The conversion of this compound to its aminophenol derivative typically involves a two-step process: nitration followed by reduction.
Sources
The Strategic deployment of 2,6-Dichloro-4-fluorophenol in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to the exploration of a diverse array of chemical building blocks. Among these, halogenated phenols have garnered significant attention due to their unique electronic properties and their ability to engage in specific interactions with biological targets. 2,6-Dichloro-4-fluorophenol, a tri-substituted phenol, has emerged as a particularly valuable scaffold. Its distinct substitution pattern—two ortho-chlorine atoms and a para-fluorine atom—imparts a unique combination of steric and electronic features that medicinal chemists can strategically leverage in drug design.
This technical guide provides a comprehensive overview of this compound as a building block in medicinal chemistry. We will delve into its synthesis, reactivity, and, most importantly, its application in the construction of bioactive molecules. Through an examination of specific case studies and detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the knowledge to effectively utilize this versatile building block in their own discovery programs.
Physicochemical Properties and Synthetic Considerations
This compound is a white to off-white crystalline solid with a melting point in the range of 48-51°C. Its molecular structure and key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₃Cl₂FO |
| Molecular Weight | 180.99 g/mol |
| CAS Number | 392-71-2 |
| Melting Point | 48-51 °C |
| Boiling Point | 142 °C at 100 mmHg |
| Appearance | White to almost white powder or crystals |
The presence of two electron-withdrawing chlorine atoms flanking the hydroxyl group significantly increases its acidity compared to phenol. This enhanced acidity facilitates its conversion to the corresponding phenoxide, a key reactive intermediate in many synthetic transformations. The fluorine atom at the para position further modulates the electronic properties of the aromatic ring and can serve as a valuable probe for studying drug-target interactions, as well as potentially improving metabolic stability.
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable context for its purity and potential impurities. A common laboratory-scale synthesis involves the direct chlorination of 4-fluorophenol. It is important to note that this reaction can yield a mixture of chlorinated products, with this compound often being a byproduct in the synthesis of 2-chloro-4-fluorophenol. Careful control of reaction conditions, including the chlorinating agent, solvent, and temperature, is crucial to maximize the yield of the desired this compound.
A representative, though not optimized for the target compound, procedure is described in the patent literature for the chlorination of 4-fluorophenol:
Experimental Protocol: Chlorination of 4-Fluorophenol
-
Materials: 4-Fluorophenol, chlorine gas, water, dichloromethane, saturated aqueous solution of sodium chloride, anhydrous magnesium sulfate.
-
Procedure:
-
To a three-necked glass flask equipped with a chlorine-gas introducing tube, add 4-fluorophenol (11.2 g, 0.10 mol) and water (20 ml).
-
Introduce an equimolar amount of chlorine gas into the mixture at 5°C over a period of 15 minutes.
-
After the reaction is complete, separate the aqueous and organic layers.
-
Add dichloromethane (100 ml) to the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (3 x 50 ml).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the drying agent by filtration and distill off the solvent under reduced pressure to obtain the crude product.
-
-
Note: This procedure is reported to yield a mixture of products, including 2-chloro-4-fluorophenol as the major component and this compound as a minor component (approximately 6.5%). Purification by chromatography or distillation would be necessary to isolate pure this compound.
Reactivity and Application in Medicinal Chemistry
The synthetic utility of this compound lies primarily in the reactivity of its hydroxyl group and the potential for further functionalization of the aromatic ring. The ortho-dichloro substitution pattern provides a steric shield around the hydroxyl group, which can influence its reactivity and the conformation of the resulting derivatives.
O-Alkylation: The Williamson Ether Synthesis
The most common and powerful application of this compound in medicinal chemistry is its use in the Williamson ether synthesis to form diaryl or alkyl aryl ethers. The resulting 2,6-dichloro-4-fluorophenoxy moiety is a key pharmacophore in a number of biologically active compounds.
The general workflow for a Williamson ether synthesis involving this compound is depicted below:
Figure 1: General workflow for the Williamson ether synthesis using this compound.
Experimental Protocol: General Procedure for O-Alkylation of this compound
-
Materials: this compound, alkyl halide (or sulfonate), potassium carbonate (or another suitable base), and a polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add potassium carbonate (1.5-2.0 eq).
-
Add the alkyl halide (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Application in Kinase Inhibitors
The 2,6-disubstituted phenoxy motif is a recurring feature in a variety of kinase inhibitors. While direct examples starting from this compound are not extensively documented in publicly available literature, the closely related 4-amino-2,6-difluorophenol is a key building block in the synthesis of potent kinase inhibitors, such as those targeting Vaccinia-Related Kinase 1 (VRK1).[1] The rationale behind using such scaffolds is that the di-ortho substitution can enforce a perpendicular orientation of the phenyl ring relative to the rest of the molecule, which can be crucial for fitting into the ATP-binding pocket of kinases and achieving high selectivity. The fluorine atom can also participate in favorable hydrogen bonding or other non-covalent interactions within the active site.
The synthesis of these inhibitors often involves a Suzuki coupling to introduce the substituted phenol moiety. A similar strategy could be envisioned for the incorporation of the 2,6-dichloro-4-fluorophenoxy group.
Figure 2: Conceptual synthetic route to kinase inhibitors incorporating the 2,6-dichloro-4-fluorophenoxy moiety.
Structure-Activity Relationship (SAR) Insights
Although specific SAR studies centered on this compound derivatives are sparse, we can extrapolate from related series of compounds. For instance, in a study of 4-thiazolidinone derivatives as inhibitors of acetylcholinesterase from disease-transmitting mosquitoes, compounds bearing an ortho, para-dichlorophenyl group were found to be potent inhibitors.[2][3] The presence and position of the chlorine and fluorine atoms on the phenyl ring significantly influenced the inhibitory activity. This highlights the importance of the halogen substitution pattern in modulating the biological activity of a compound series.
The key takeaways from these related studies suggest that the 2,6-dichloro-4-fluoro substitution pattern can contribute to:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the halogens can influence the electronic distribution of the molecule, potentially leading to stronger interactions with the target protein.
-
Improved Selectivity: The specific steric and electronic profile of the trisubstituted ring can allow for a more precise fit into the target's binding site, reducing off-target effects.
-
Favorable Pharmacokinetic Properties: The fluorine atom, in particular, is often introduced to block metabolic hotspots, thereby increasing the in vivo half-life of a drug candidate.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. The primary application of this scaffold is in the synthesis of diaryl and alkyl aryl ethers via the Williamson ether synthesis, which are key components of various biologically active molecules, including potential kinase inhibitors.
While the direct application of this compound in marketed drugs is not yet widely documented, the prevalence of structurally similar motifs in successful drug discovery programs suggests that its potential is far from fully realized. Future work in this area will likely focus on the systematic exploration of this building block in diverse compound libraries and its application in the design of inhibitors for a wider range of biological targets. As our understanding of the intricate interplay between structure and activity continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- Process for preparing 2-chloro-4-fluorophenol. U.S. Patent 5,053,557, filed October 1, 1991.
-
Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. National Institutes of Health. URL: [Link]
-
Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. ACS Publications. URL: [Link]
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A Researcher's Guide to the Spectroscopic Characterization of 2,6-Dichloro-4-fluorophenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-fluorophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-chloro substituents and a para-fluoro group on the phenolic ring, imparts distinct chemical and physical properties that are leveraged in the design of novel pharmaceuticals and functional materials. A thorough understanding of its molecular structure and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this guide is structured to not only present the data but to also provide insights into the experimental rationale and data interpretation, ensuring a robust understanding for researchers in the field.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound is foundational to interpreting its spectroscopic data. The molecule's symmetry, the electronic effects of the halogen substituents, and the acidic phenolic proton all give rise to characteristic signals in various spectroscopic analyses.
Caption: Molecular structure of this compound with atom numbering.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
A. ¹H NMR Spectroscopy
Theoretical Considerations: The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the phenolic hydroxyl proton. Due to the molecule's symmetry, the two aromatic protons at positions 3 and 5 are chemically equivalent. The chemical shift of these protons is influenced by the electron-withdrawing effects of the adjacent chlorine and fluorine atoms. The hydroxyl proton's chemical shift is often variable and can be affected by solvent, concentration, and temperature due to hydrogen bonding.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better signal dispersion.
-
Data Acquisition: Record the spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Data Interpretation: The ¹H NMR spectrum of this compound is expected to exhibit two main signals[1].
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | Doublet | 2H | Aromatic H-3, H-5 |
| ~5.5-6.5 | Broad Singlet | 1H | Phenolic OH |
-
Aromatic Protons (H-3, H-5): These protons appear as a doublet due to coupling with the fluorine atom at the para position (⁴J(H,F) coupling). The electron-withdrawing nature of the chlorine and fluorine atoms deshields these protons, causing them to resonate in the downfield region of the aromatic spectrum.
-
Phenolic Proton (OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary significantly depending on the experimental conditions. To confirm this peak, a D₂O exchange experiment can be performed, where the addition of a drop of D₂O to the NMR tube will cause the OH signal to disappear.
Caption: Workflow for ¹H NMR analysis.
B. ¹³C NMR Spectroscopy
Theoretical Considerations: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, the six carbon atoms of this compound will give rise to four distinct signals. The chemical shifts are influenced by the attached atoms and their electronic effects. The carbon atoms bonded to the electronegative oxygen, chlorine, and fluorine atoms will be significantly deshielded and appear at lower field. Furthermore, the carbon atoms will exhibit coupling to the fluorine atom (J(C,F) coupling), which can aid in signal assignment.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency that is approximately one-fourth of the proton frequency (e.g., 75 MHz for a 300 MHz instrument).
-
Data Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation: The ¹³C NMR spectrum of this compound is expected to show four signals[2].
| Chemical Shift (ppm) | Assignment |
| ~150-160 | C-4 (bearing F) |
| ~140-150 | C-1 (bearing OH) |
| ~120-130 | C-2, C-6 (bearing Cl) |
| ~115-125 | C-3, C-5 |
-
C-4 (ipso- to F): This carbon is directly attached to the highly electronegative fluorine atom and will appear as a doublet due to strong one-bond C-F coupling (¹J(C,F)). It is typically the most downfield signal.
-
C-1 (ipso- to OH): The carbon atom bonded to the hydroxyl group is also significantly deshielded and appears downfield.
-
C-2, C-6 (ipso- to Cl): These equivalent carbons are attached to chlorine atoms and will be deshielded, appearing in the downfield region. They will also exhibit a smaller two-bond C-F coupling (²J(C,F)).
-
C-3, C-5: These equivalent carbons are adjacent to the fluorine-bearing carbon and will show a three-bond C-F coupling (³J(C,F)).
II. Infrared (IR) Spectroscopy
Theoretical Considerations: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule. For this compound, characteristic absorptions are expected for the O-H, C-O, C-Cl, C-F, and aromatic C=C and C-H bonds.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet, Nujol, or solvent should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform.
Data Interpretation: While a specific experimental IR spectrum for this compound is not readily available in public databases, the expected absorption bands can be predicted based on the functional groups present and by comparison with the spectrum of the closely related compound, 2,6-dichlorophenol.
| Wavenumber (cm⁻¹) | Vibration |
| 3200-3600 | O-H stretch (broad) |
| 3000-3100 | Aromatic C-H stretch |
| 1550-1600 | Aromatic C=C stretch |
| 1400-1500 | Aromatic C=C stretch |
| 1200-1300 | C-O stretch |
| 1000-1100 | C-F stretch |
| 700-800 | C-Cl stretch |
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.
-
Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: The benzene ring gives rise to several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol is expected around 1200-1300 cm⁻¹.
-
C-F and C-Cl Stretches: The carbon-halogen stretching vibrations appear in the fingerprint region of the spectrum. The C-F stretch is typically in the 1000-1100 cm⁻¹ range, while the C-Cl stretch is at lower wavenumbers, usually between 700 and 800 cm⁻¹.
III. Mass Spectrometry (MS)
Theoretical Considerations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions of small organic molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Data Interpretation: A specific experimental mass spectrum for this compound is not readily available. However, the expected fragmentation pattern can be predicted, and the mass spectrum of the related compound 2,6-dichlorophenol can serve as a guide.
The molecular weight of this compound (C₆H₃Cl₂FO) is approximately 181 g/mol . The molecular ion region in the mass spectrum will show a characteristic pattern due to the two chlorine atoms. We would expect to see peaks at m/z corresponding to the molecule containing two ³⁵Cl atoms (M⁺), one ³⁵Cl and one ³⁷Cl atom (M⁺+2), and two ³⁷Cl atoms (M⁺+4), with relative intensities of approximately 9:6:1.
Expected Fragmentation Pathways:
-
Loss of HCl: A common fragmentation pathway for chlorophenols is the loss of a molecule of HCl, which would result in a fragment ion at M⁺ - 36.
-
Loss of CO: Phenols can undergo fragmentation by losing a molecule of carbon monoxide, leading to a fragment at M⁺ - 28.
-
Loss of Halogen Radical: The loss of a chlorine radical (Cl˙) would give a fragment at M⁺ - 35 or M⁺ - 37.
Caption: Predicted fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and their combined application is essential for the rigorous characterization required in research and development. This guide has outlined the theoretical principles, experimental protocols, and data interpretation strategies for each method, providing a solid foundation for scientists working with this and related halogenated phenols. The insights provided herein are intended to facilitate accurate and efficient structural elucidation, thereby accelerating the progress of drug discovery and materials science endeavors.
References
-
NIST. Phenol, 2,6-dichloro-. NIST Chemistry WebBook. [Link]
-
NIST. Phenol, 2,6-dichloro-. NIST Chemistry WebBook. [Link]
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A Senior Application Scientist's Guide to Sourcing and Qualifying 2,6-Dichloro-4-fluorophenol for Drug Discovery and Development
Abstract
For researchers, medicinal chemists, and process development scientists, the quality of a chemical intermediate is not merely a specification—it is the bedrock of reproducible, successful outcomes. 2,6-Dichloro-4-fluorophenol (CAS No. 392-71-2) is a halogenated phenol increasingly utilized as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its unique substitution pattern offers a versatile scaffold for creating novel active pharmaceutical ingredients (APIs). However, the journey from identifying a need for this reagent to confidently incorporating it into a synthetic workflow is fraught with challenges, primarily centered on supplier qualification and incoming quality control. This in-depth guide provides a technical framework for navigating the commercial landscape of this compound, establishing robust quality control protocols, and ensuring the integrity of your research and development pipeline.
Introduction: The Chemical and Its Significance
This compound is an aromatic organic compound with the molecular formula C₆H₃Cl₂FO.[3] It typically presents as a white to pale brown crystalline solid.[1][4] The strategic placement of two electron-withdrawing chlorine atoms ortho to the hydroxyl group and a fluorine atom para to it creates a unique electronic and steric environment. This arrangement makes it a valuable precursor for synthesizing molecules where precise control over reactivity and biological activity is paramount.[1][2]
The presence of multiple halogen atoms can enhance metabolic stability or modulate the binding affinity of a final compound, making halogenated intermediates like this one critical in modern drug design.[2] Given its role as a foundational starting material, any impurities—be they positional isomers, starting materials from its own synthesis, or residual solvents—can have cascading negative effects on reaction yields, downstream purification, and the ultimate purity of the final API. Therefore, a rigorous approach to sourcing and validation is not just recommended; it is essential.
Supplier Landscape and Qualification Strategy
The first step in procuring this compound is identifying and vetting potential commercial suppliers. While numerous vendors list this chemical, they often vary significantly in terms of quality, documentation, and reliability. Major suppliers include Thermo Scientific Chemicals (formerly Alfa Aesar), Santa Cruz Biotechnology, MilliporeSigma (Aldrich), and various other fine chemical providers.[3][4]
A robust supplier qualification strategy extends beyond simply comparing prices. The following workflow outlines a systematic approach to selecting the right partner for your needs.
Caption: Supplier Qualification Workflow for Critical Reagents.
Comparative Data from Commercial Suppliers
The table below summarizes typical specifications advertised by major chemical suppliers. It is crucial to obtain a lot-specific Certificate of Analysis (CoA), as these values can vary.
| Parameter | Thermo Scientific Chemicals[4] | Chem-Impex[1] | MilliporeSigma (Aldrich) | Typical Industry Standard |
| CAS Number | 392-71-2 | 392-71-2 | 392-71-2 | 392-71-2 |
| Purity (Assay) | ≥97.5% (GC) | ≥97% (GC) | Not specified, typically ≥98% | ≥98.0% (by GC or HPLC) |
| Appearance | Cream to orange to pale brown | White to almost white powder/crystal | White to light brown powder | White to off-white solid |
| Form | Crystals or powder or lumps | Powder to crystal | Powder | Crystalline Powder |
| Melting Point | 46.0-52.0 °C | 48 - 51 °C | 43 - 46 °C | 46 - 52 °C |
| Molecular Formula | C₆H₃Cl₂FO | C₆H₃Cl₂FO | C₆H₃Cl₂FO | C₆H₃Cl₂FO |
Expert Insight: Notice the variability in appearance and melting point ranges. A wider melting point range can suggest the presence of impurities. The color (e.g., "orange to pale brown") can indicate oxidation or trace impurities that may not be detected by Gas Chromatography (GC) alone. Always correlate the physical appearance with the analytical data.
Incoming Quality Control: A Self-Validating System
Trust, but verify. While a supplier's CoA provides a baseline, independent verification is non-negotiable for critical applications. The goal is to create a self-validating system where your internal data confirms the identity, purity, and integrity of the material before it enters the synthetic workflow.
Identity Confirmation and Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent frontline technique for volatile compounds like this compound. It confirms the molecular weight and provides a purity assessment based on peak area.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Inject 1 µL with a split ratio of 50:1. Set the injector temperature to 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Confirm the molecular ion peak (m/z 180, 182, 184 for isotopic pattern).
-
Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks. Look for common impurities like under-chlorinated (monochloro-fluorophenol) or over-chlorinated species.[5]
-
Quantitative Purity by High-Performance Liquid Chromatography (HPLC)
For a more accurate quantitative assessment, especially for non-volatile impurities, Reversed-Phase HPLC with UV detection is the preferred method.[6][7]
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
-
HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection: UV detector set to 280 nm.
-
Data Analysis: Perform an area percent calculation. For higher accuracy, use a certified reference standard to create a calibration curve and determine purity by assay against the standard.
Caption: In-House Incoming Quality Control Workflow.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.[8]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8] It is also harmful to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][8] Recommended storage temperature is often between 2 - 8 °C.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
The successful integration of this compound into a drug discovery or development program is contingent upon a meticulous and scientifically-grounded approach to procurement and quality control. By moving beyond a simple cost analysis and implementing a multi-faceted supplier qualification strategy coupled with a robust in-house analytical validation workflow, researchers can mitigate risks associated with reagent quality. This ensures the reproducibility of synthetic procedures, protects the integrity of experimental data, and ultimately accelerates the path from discovery to innovation.
References
-
Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved from thermofisher.com[4]
-
Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from scbt.com[3]
-
Fisher Scientific. (2025). Safety Data Sheet - 2-Chloro-4-fluorophenol. Retrieved from fishersci.com[8]
-
CymitQuimica. (n.d.). CAS 392-71-2: this compound. Retrieved from cymitquimica.com[10]
-
Chem-Impex International, Inc. (n.d.). This compound. Retrieved from chemimpex.com[1]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 392-71-2. Retrieved from matrix-fine-chemicals.com[11]
-
Finetech Industry Limited. (n.d.). This compound | CAS: 392-71-2. Retrieved from finetechnology-ind.com[12]
-
Sigma-Aldrich. (2024). Safety Data Sheet - this compound. Retrieved from sigmaaldrich.com
-
Oakwood Products. (n.d.). Material Safety Data Sheet - 2,6-dichlorophenol 98%. Retrieved from oakwoodchemical.com[13]
-
National Center for Biotechnology Information. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov[14]
-
National Oceanic and Atmospheric Administration. (n.d.). 2,6-DICHLOROPHENOL. CAMEO Chemicals. Retrieved from cameochemicals.noaa.gov[15]
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,6-DICHLOROPHENOLINDOPHENOL. Retrieved from chemicalbook.com[9]
-
BenchChem. (2025). Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis. Retrieved from benchchem.com[2]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. Retrieved from atsdr.cdc.gov[16]
-
Wang, L., Zhu, H., Ma, C., & Yan, Y. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(4), 2129-2134.[6]
-
Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 197-206.[7]
-
BLD Pharm. (n.d.). 392-71-2|this compound. Retrieved from bldpharm.com[17]
-
BenchChem. (2025). A Researcher's Guide to the Purity Analysis of 4-Amino-2,6-dichloro-3-fluorophenol from Various Suppliers. Retrieved from benchchem.com[18]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-6-fluorophenol. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov[19]
-
Gachoka, D. N., et al. (2010). Comparison of two methods to quantify 2,6-dichlorophenol from tick Amblyomma cajennense by GC/MS-SIM. Journal of the Brazilian Chemical Society, 21(9), 1642-1647.[20]
-
Meinl, W., et al. (2003). Effect of pentachlorophenol and 2,6-dichloro-4-nitrophenol on the activity of cDNA-expressed human alcohol and aldehyde dehydrogenases. Toxicological Sciences, 71(2), 196-202.[21]
-
ChemSrc. (n.d.). 2,5-dichloro-4-bromophenol | CAS#:1940-42-7. Retrieved from chemsrc.com[22]
-
Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol. Retrieved from patents.google.com[5]
-
BenchChem. (n.d.). An In-depth Technical Guide on the Environmental Fate and Transport of 2,6-Dichloro-4-ethylphenol. Retrieved from benchchem.com[23]
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A Senior Application Scientist's Guide to the Purity and Analysis of Research-Grade 2,6-Dichloro-4-fluorophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Purity in Synthetic Chemistry
In the landscape of modern pharmaceutical and materials science research, the starting material is the bedrock upon which all subsequent discovery is built. An impurity, even at trace levels, is not merely a passive contaminant; it is an active variable that can fundamentally alter reaction kinetics, generate unforeseen byproducts, and compromise the biological efficacy and safety of a final active pharmaceutical ingredient (API).[1] 2,6-Dichloro-4-fluorophenol, a halogenated phenol, is a versatile synthetic intermediate prized for its unique electronic and structural properties. However, its utility is directly proportional to its purity. This guide provides an in-depth framework for defining, analyzing, and understanding the purity standards of research-grade this compound, moving beyond simple percentage values to a holistic understanding of a compound's analytical profile.
Defining "Research-Grade": A Quantitative Overview
The term "research-grade" implies a quality suitable for laboratory R&D, but specifications can vary between suppliers. A purity level of ≥98% is a common baseline, though the nature of the remaining ≤2% is of paramount importance. Below is a summary of typical specifications researchers should expect and verify.
| Parameter | Specification | Analytical Method | Rationale |
| Assay | ≥97.5 - 98.0% | Gas Chromatography (GC) | Provides a quantitative measure of the main component relative to other volatile impurities.[2] |
| Melting Point | 49-52 °C | Capillary Method | A narrow melting range is indicative of high purity. Impurities tend to depress and broaden the melting point.[3] |
| Appearance | White to Cream or Pale Brown Crystals/Powder | Visual Inspection | Significant deviation in color may suggest the presence of oxidative degradation products or other colored impurities.[2] |
| Identity | Conforms to structure | NMR, IR, MS | Confirms the molecular structure and rules out gross contamination or misidentification. |
The Analytical Trinity: A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating system relies on the orthogonal application of chromatography and spectroscopy to separate, identify, and quantify the target molecule and its associated impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is exceptionally versatile for analyzing a wide range of compounds, especially those that are non-volatile or thermally sensitive, making it ideal for detecting degradation products or non-volatile synthesis byproducts.[4] A reversed-phase method is the standard approach for halogenated phenols.
Causality Behind the Protocol:
-
C18 Column: The non-polar stationary phase effectively retains the moderately non-polar this compound and related impurities.
-
Gradient Elution: A gradient of water and a polar organic solvent (like acetonitrile) is crucial. It ensures that highly polar impurities elute early, the main peak is sharp and well-resolved, and any highly non-polar, "greasy" impurities are washed off the column at high organic concentrations. A static (isocratic) mobile phase would risk either poor resolution of early-eluting peaks or excessively long retention times for late-eluting ones.
-
UV Detection: The aromatic ring of the phenol provides strong chromophores, making UV detection at wavelengths around 280-300 nm both sensitive and selective.[5]
Step-by-Step HPLC Protocol:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
For volatile and thermally stable compounds like chlorinated phenols, GC offers superior resolution.[6] Coupling it with a Mass Spectrometry (MS) detector provides definitive identification of separated peaks, which is invaluable for characterizing unknown impurities.[7][8]
Causality Behind the Protocol:
-
Splitless Injection: This mode is chosen to ensure that trace-level impurities are quantitatively transferred to the column, maximizing sensitivity.[8]
-
Capillary Column (e.g., TG-5SilMS): A low-polarity 5% phenyl polysiloxane column provides excellent selectivity for separating halogenated aromatic compounds based on boiling point and polarity differences.[8]
-
Temperature Program: A slow ramp in oven temperature is essential to separate compounds with close boiling points, such as positional isomers. A final high-temperature hold ensures that any high-boiling impurities are eluted from the column, preventing sample-to-sample carryover.[8]
Step-by-Step GC-MS Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: TG-5SilMS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector: 275 °C, Splitless mode (1 min).
-
MS Transfer Line: 290 °C.
-
MS Source: 230 °C.
-
MS Quadrupole: 150 °C.
-
Scan Range: 45-450 amu.
-
Sample Preparation: Prepare a ~100 µg/mL solution in dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is unparalleled for confirming the chemical structure of the main component and identifying structurally related impurities.[9] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural fingerprint.
Causality Behind the Analysis:
-
¹H NMR: Confirms the presence and environment of the aromatic protons. For the target molecule, the two protons on the ring are equivalent and should appear as a doublet due to coupling with the fluorine atom. Impurities like isomers or unreacted starting materials will show different and more complex splitting patterns.
-
¹³C NMR: Provides information on the carbon skeleton. The number of signals confirms the number of unique carbon environments.
-
¹⁹F NMR: As there is only one fluorine atom in the molecule, ¹⁹F NMR should show a single primary signal.[10] The presence of other fluorine-containing impurities would be immediately obvious as additional signals.
-
Solvent Choice (e.g., CDCl₃ or DMSO-d₆): The choice of deuterated solvent is critical. The sample must be fully soluble, and the solvent signals should not overlap with key analyte signals.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is used to reference the chemical shift scale to 0 ppm, ensuring data is comparable across different spectrometers.[9]
Step-by-Step NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
Check the integration of the aromatic proton signal versus any impurity signals.
-
Look for residual solvent peaks (e.g., from synthesis or purification) and quantify them against the main peak.
-
-
¹⁹F NMR Analysis: Verify the presence of a single primary resonance. Any additional peaks indicate fluorine-containing impurities.
-
Structural Confirmation: Compare the observed chemical shifts and coupling constants with reference spectra or predicted values to definitively confirm the structure of this compound.[11]
Understanding the Enemy: Common Impurities and Their Origins
The efficacy of an analytical program depends on knowing what to look for. Impurities in this compound typically arise from the synthetic route, which often involves the controlled chlorination of 4-fluorophenol.
-
Incomplete Reaction: Residual 4-fluorophenol (starting material) is a common impurity.
-
Isomeric Impurities: The chlorination reaction may not be perfectly regioselective, leading to the formation of isomers such as 2-Chloro-4-fluorophenol . A patent for a related synthesis confirms that mixtures of mono- and di-chlorinated products are common.[12]
-
Over-reaction: Excessive chlorination can lead to trichlorinated phenols .
-
Degradation Products: Phenols are susceptible to oxidation, which can form colored quinone-type structures or polymeric material, especially upon exposure to air, light, or trace metals.[13][14][15]
The Downstream Impact: Why Purity Is Non-Negotiable
In drug development, an impurity is not just a scientific curiosity; it is a potential risk to project timelines, budgets, and patient safety.[1]
-
In Synthetic Chemistry: An impurity with a reactive functional group (like a free phenol in a batch of an O-protected intermediate) can compete in subsequent reactions, reducing the yield of the desired product and introducing new, difficult-to-remove impurities.
-
In Biological Assays: An unknown impurity could be biologically active, leading to false positives or negatives in screening assays. It could be cytotoxic, masking the true activity of the target compound.
-
In Regulatory Filings: Regulatory bodies like the FDA require stringent characterization and control of any impurity present at levels above 0.10% in the final API.[15] Failing to control impurities from the start can lead to costly delays and regulatory hurdles.
By implementing the multi-faceted analytical strategy outlined in this guide, researchers and drug developers can ensure the quality and integrity of their work, building their science on a foundation of analytical certainty.
References
-
Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]
-
Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS | Request PDF. Retrieved from [Link]
-
Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Chlorinated phenols Analysis of phenols to EPA 8040. Retrieved from [Link]
-
Soni, R., et al. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Various Authors. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Singh, L., et al. (2013). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
Nikolić, G. S., & Stankov-Jovanović, V. P. (n.d.). Chromatographic Determination of Chlorophenols. Retrieved from [Link]
-
Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
-
Wang, L., et al. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). This compound | CAS: 392-71-2. Retrieved from [Link]
-
Vervoort, J., et al. (2004). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Retrieved from [Link]
-
No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
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- 15. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Decomposition of 2,6-Dichloro-4-fluorophenol
Abstract
Introduction: The Criticality of Thermal Stability in Halogenated Phenols
Halogenated phenols are a class of compounds widely utilized as building blocks in the chemical industry.[1] The presence of multiple halogen substituents on the aromatic ring significantly influences the molecule's reactivity, polarity, and thermal stability. For a compound like 2,6-Dichloro-4-fluorophenol, a comprehensive thermal stability profile is a non-negotiable aspect of its chemical characterization for several key reasons:
-
Process Safety and Hazard Analysis: Manufacturing processes often involve heating steps. Uncontrolled exothermic decomposition can lead to thermal runaway events, posing significant safety risks.
-
Product Purity and Quality Control: Undesired thermal degradation can lead to the formation of impurities, compromising the quality and efficacy of the final product.
-
Environmental Impact: The thermal decomposition of chlorinated aromatic compounds is a known route to the formation of highly toxic and environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[2]
Given these considerations, a proactive investigation into the thermal properties of this compound is an essential component of its development and application.
Anticipated Thermal Decomposition Profile
The thermal decomposition of this compound is expected to proceed through complex, multi-step radical pathways. Based on extensive studies of similar chlorophenols, the decomposition is likely initiated by the homolytic cleavage of the O-H bond, forming a phenoxy radical.[3][4] This initial step is critical as it opens up several potential degradation pathways.
Formation of Hazardous Byproducts: PCDD/Fs
A primary concern with the thermal degradation of any chlorophenol is the potential for the formation of PCDDs and PCDFs, commonly referred to as "dioxins".[4][5] These compounds are highly toxic, carcinogenic, and persistent in the environment. The formation of these hazardous byproducts from chlorophenol precursors is a well-documented phenomenon, occurring at temperatures typically ranging from 300 to 800°C.[3][6]
The proposed mechanisms for PCDD/F formation from chlorophenols involve the condensation of precursor molecules, such as chlorophenoxy radicals.[7] For this compound, the self-condensation of two molecules or cross-condensation with other degradation products could lead to the formation of various chlorinated and fluorinated dioxins and furans. The presence of chlorine atoms at the 2 and 6 positions of the phenol ring is a structural motif that is known to be a potent precursor for dioxin formation.
Other Potential Decomposition Products
Beyond the formation of PCDD/Fs, the high-temperature pyrolysis of this compound is anticipated to yield a complex mixture of smaller molecules. Drawing parallels from the pyrolysis of 2-chlorophenol, which produces compounds such as dibenzofuran, naphthalene, chloronaphthalene, phenol, chlorobenzene, and benzene, a similar array of products can be expected.[3] The fluorine substituent will likely lead to the formation of fluorinated analogues of these compounds. The fragmentation of the aromatic ring at very high temperatures (>900°C) would likely result in the formation of simpler gaseous products.
Analytical Methodologies for Thermal Stability Assessment
A comprehensive evaluation of the thermal stability of this compound necessitates the use of specialized analytical techniques. The two primary methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of any residual char.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition. A large exothermic event following the melting point is a strong indicator of a potentially hazardous decomposition.
The following table outlines a hypothetical thermal analysis profile for this compound, based on data from analogous compounds.
| Parameter | Expected Observation | Rationale and Significance |
| Melting Point (DSC) | Sharp endotherm around 46-52°C[9] | Indicates the transition from solid to liquid phase. A sharp peak is indicative of high purity. |
| Onset of Decomposition (TGA) | Gradual mass loss starting above 150°C | The temperature at which the compound begins to degrade. Crucial for defining maximum safe operating temperatures. |
| Major Decomposition Stages (TGA) | Multiple stages of mass loss between 200°C and 600°C | Suggests a complex, multi-step decomposition process. The profile can provide insights into the different chemical reactions occurring. |
| Exothermic Events (DSC) | Potential for sharp exotherms following melting | Indicates that the decomposition reactions are releasing significant amounts of energy, which could lead to a thermal runaway. |
| Final Residue (TGA) | A certain percentage of char remaining at high temperatures | The amount of non-volatile residue can provide information about the completeness of the decomposition. |
Experimental Protocol: A Theoretical TGA-DSC Workflow
The following section details a standard experimental protocol for conducting a comprehensive thermal analysis of this compound.
Instrumentation
A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements concurrently is ideal. Alternatively, separate calibrated TGA and DSC instruments can be used.[8] The instrument should be equipped with a high-precision balance and a furnace capable of reaching at least 1000°C.
Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Sample Mass | 3 - 7 mg | Provides a clear signal while minimizing thermal gradients within the sample. |
| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events. |
| Temperature Range | Ambient to 1000°C | To ensure complete decomposition and characterization of any residues. |
| Atmosphere | Nitrogen (inert) and Air (oxidative) | Running the experiment under both inert and oxidative atmospheres provides a more complete picture of the decomposition behavior. |
| Gas Flow Rate | 50 mL/min | Ensures a consistent atmosphere around the sample. |
| Crucible | Alumina or Platinum | Chemically inert and stable at high temperatures. |
Step-by-Step Procedure
-
Instrument Calibration: Ensure the TGA and DSC instruments are calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 3-7 mg of this compound into the appropriate crucible.
-
Instrument Setup: Place the sample crucible and a reference crucible (for DSC) into the instrument.
-
Experimental Run: Program the instrument with the desired temperature program and atmosphere.
-
Data Acquisition: Start the experiment and record the mass change (TGA), differential heat flow (DSC), and temperature data.
-
Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset of decomposition, peak decomposition temperatures, mass loss at each stage, and any thermal events (endotherms or exotherms).
Visualizing the Workflow
The logical flow of the experimental protocol can be visualized as follows:
Proposed Decomposition Pathway Visualization
The following diagram illustrates a plausible, high-level thermal decomposition pathway for this compound under pyrolytic conditions.
Conclusion and Recommendations
This technical guide has provided a comprehensive theoretical overview of the thermal stability and decomposition of this compound. While direct experimental data is lacking, a robust understanding of its likely behavior can be extrapolated from the extensive literature on analogous chlorophenols. The primary concerns are the onset of decomposition at elevated temperatures and the potential for the formation of hazardous byproducts, particularly PCDDs and PCDFs.
It is strongly recommended that a thorough experimental investigation using TGA and DSC be conducted before this compound is utilized in any large-scale synthesis or application. This will provide the necessary empirical data to establish safe operating limits and to develop appropriate mitigation strategies for any potential hazards. Further analysis of the decomposition off-gases by techniques such as TGA-MS or TGA-FTIR would provide invaluable information on the identity of the evolved products.
References
- Cavitation-induced pyrolysis of toxic chlorophenol by high-frequency ultrasonic irradiation. (n.d.). wiley.com.
-
Mechanisms of Dioxin Formation from the High-Temperature Pyrolysis of 2-Chlorophenol. (n.d.). pubs.acs.org. Retrieved January 11, 2026, from [Link]
-
Mechanisms of Dioxin Formation from the High-Temperature Pyrolysis of 2Chlorophenol. (n.d.). researchgate.net. Retrieved January 11, 2026, from [Link]
-
Insights into the formation of PCDD/Fs during the treatment of organo-chlorinated compounds by means of Fenton oxidation. (2017). atlasofscience.org. Retrieved January 11, 2026, from [Link]
-
Chlorophenols in Municipal Solid Waste Incineration: A review. (n.d.). researchgate.net. Retrieved January 11, 2026, from [Link]
-
Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). ncbi.nlm.nih.gov. Retrieved January 11, 2026, from [Link]
-
New insight into the formation mechanism of PCDD/Fs from 2-chlorophenol precursor. (2013). pubmed.ncbi.nlm.nih.gov. Retrieved January 11, 2026, from [Link]
-
Influence of Different Catalytic Metals on the Formation of PCDD/Fs during Co-combustion of Sewage Sludge and Coal. (2022). aaqr.org. Retrieved January 11, 2026, from [Link]
-
Differential Scanning Calorimeter (DSC/DTA). (n.d.). netsch-thermal-analysis.com. Retrieved January 11, 2026, from [Link]
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The Unassuming Workhorse: A Technical Guide to the Reactivity Profile of 2,6-Dichloro-4-fluorophenol
Foreword: Beyond the Datasheet – A Molecule of Nuance and Potential
In the vast landscape of chemical intermediates, few molecules encapsulate the quiet utility and nuanced reactivity of 2,6-dichloro-4-fluorophenol. To the casual observer, it is another halogenated phenol, a building block among many. However, to the seasoned researcher in drug discovery and agrochemical development, its true value lies in the subtle interplay of its substituents and the strategic opportunities this presents. This guide aims to move beyond a superficial overview, providing an in-depth, field-proven perspective on the reactivity and synthetic utility of this versatile compound. We will dissect the electronic and steric influences that govern its behavior, offering not just protocols, but the strategic thinking behind them.
Physicochemical Properties and Safety Considerations
A thorough understanding of a compound's physical and safety profile is the bedrock of its effective and responsible use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 392-71-2 | [1][2] |
| Molecular Formula | C₆H₃Cl₂FO | [1][2] |
| Molecular Weight | 180.99 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 48-51 °C | |
| Boiling Point | Not readily available | |
| Solubility | Soluble in many organic solvents |
Safety Profile: this compound is a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][4] Always consult the latest Safety Data Sheet (SDS) before handling.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Lab coat
-
Work in a well-ventilated fume hood
Synthesis of this compound: A Story of Selectivity
The primary industrial synthesis of this compound often involves the direct chlorination of 4-fluorophenol. While the primary target of this reaction is frequently the mono-chlorinated product, 2-chloro-4-fluorophenol, the di-chlorinated compound is a significant and often unavoidable by-product. Understanding the factors that influence the ratio of these products is key to optimizing the synthesis for either compound.
Electrophilic Aromatic Substitution: The Chlorination of 4-Fluorophenol
The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution. The fluorine atom, while deactivating through its inductive effect, also directs ortho and para due to resonance. In the case of 4-fluorophenol, the para position is blocked, leaving the two ortho positions as the primary sites for electrophilic attack.
Reaction Scheme:
Caption: Synthesis of this compound.
A key challenge in this synthesis is controlling the degree of chlorination. The initial product, 2-chloro-4-fluorophenol, is still an activated ring and can undergo a second chlorination to yield the desired this compound.
Experimental Protocol: Chlorination of 4-Fluorophenol
The following protocol is adapted from established industrial processes and highlights the reaction conditions that can be tuned to influence the product distribution.[5]
Materials:
-
4-Fluorophenol
-
Dichloromethane (DCM)
-
Chlorine gas (Cl₂)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a stirrer, and a thermometer, dissolve 4-fluorophenol (e.g., 11.2 g, 0.10 mol) in dichloromethane (e.g., 20 ml).
-
Cool the solution to 15 °C.
-
Slowly bubble an equimolar amount of chlorine gas through the solution over a period of approximately 20 minutes, maintaining the temperature at 15 °C.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude product mixture.
-
The product composition can be analyzed by gas chromatography (GC). A typical result from this procedure yields a mixture of 2-chloro-4-fluorophenol (~92.2%) and this compound (~5.2%).[5]
Expert Insight: To favor the formation of the di-chlorinated product, a higher molar equivalent of chlorine gas can be used, and the reaction temperature can be slightly elevated. However, this may also lead to the formation of over-chlorinated by-products. Careful monitoring of the reaction progress by GC is crucial for optimization.
The Reactivity Profile: A Tale of Two Halogens and a Hydroxyl Group
The reactivity of this compound is a fascinating case study in the interplay of electronic and steric effects.
The Aromatic Ring: Deactivated but Still Reactive
The two chlorine atoms flanking the hydroxyl group are strongly electron-withdrawing through their inductive effects, deactivating the aromatic ring towards electrophilic substitution. The fluorine atom at the para position also contributes to this deactivation. However, the hydroxyl group remains a powerful activating and ortho, para-directing group. In this molecule, the ortho positions are occupied by chlorine atoms, leaving the meta positions (relative to the hydroxyl group) as the most likely sites for electrophilic attack, albeit under forcing conditions.
The Phenolic Hydroxyl Group: A Nucleophilic Hub
The hydroxyl group is the most reactive site on the molecule for many transformations. Its acidity is enhanced by the electron-withdrawing effects of the three halogen substituents, making it readily deprotonated to form a phenoxide anion. This phenoxide is a potent nucleophile, readily participating in reactions such as Williamson ether synthesis.
Reaction Scheme: Williamson Ether Synthesis
Caption: Williamson Ether Synthesis with this compound.
Experimental Protocol: A Generalized Williamson Ether Synthesis
Materials:
-
This compound
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
An alkylating agent (e.g., an alkyl halide or tosylate)
-
A suitable solvent (e.g., acetone, DMF, acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the base and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the alkylating agent to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expert Insight: The choice of base and solvent is critical. For less reactive alkylating agents, a stronger base and a higher-boiling polar aprotic solvent like DMF may be necessary. The steric hindrance from the two ortho chlorine atoms may slow the reaction rate compared to less substituted phenols.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Interpretation |
| ¹H NMR | A single peak in the aromatic region, corresponding to the two equivalent protons at the meta positions. The chemical shift will be downfield due to the deshielding effects of the halogens. A broad singlet for the phenolic proton, which is exchangeable with D₂O. |
| ¹³C NMR | Four distinct signals in the aromatic region. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant. The carbons attached to chlorine will be downfield, and the carbon attached to the hydroxyl group will be the most downfield. |
| FTIR | A broad O-H stretching band in the region of 3200-3600 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C=C stretching vibrations in the aromatic region (1400-1600 cm⁻¹). Strong C-Cl and C-F stretching bands in the fingerprint region. |
| Mass Spec | A molecular ion peak (M⁺) at m/z 180. The isotopic pattern of the molecular ion will show the characteristic M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, indicative of the presence of two chlorine atoms. Common fragmentation patterns would involve the loss of CO, HCl, and halogen atoms. |
Applications in Synthesis: A Gateway to Complexity
This compound is a valuable intermediate in the synthesis of a wide range of bioactive molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the ability to further functionalize the molecule at the hydroxyl group or, under more forcing conditions, at the aromatic ring. The presence of the halogen atoms can also be exploited in cross-coupling reactions.
The strategic placement of the two chlorine atoms provides steric hindrance that can be leveraged for regioselective reactions. The fluorine atom can enhance the biological activity and metabolic stability of the final product.
Conclusion: A Molecule of Strategic Importance
This compound is more than just a chemical intermediate; it is a testament to the power of subtle structural modifications in tuning chemical reactivity. Its synthesis, while seemingly straightforward, requires a nuanced understanding of electrophilic aromatic substitution to control selectivity. Its reactivity profile, dominated by the interplay of the activating hydroxyl group and the deactivating, sterically hindering halogen substituents, offers a range of strategic possibilities for the synthetic chemist. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile and well-characterized building blocks like this compound will only increase. This guide has aimed to provide the in-depth technical understanding necessary to unlock the full potential of this unassuming yet powerful molecule.
References
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 392-71-2. Retrieved from [Link]
- Ishii, A., & Nakayama, T. (1991). Process for preparing 2-chloro-4-fluorophenol. U.S. Patent No. 5,053,557. Washington, DC: U.S. Patent and Trademark Office.
Sources
literature review of 2,6-Dichloro-4-fluorophenol studies
An In-depth Technical Guide to 2,6-Dichloro-4-fluorophenol: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive review of this compound, a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. As a key intermediate, its unique substitution pattern offers a versatile platform for the synthesis of complex molecules, particularly in the realms of agrochemicals and drug development.[1] This document, intended for researchers, scientists, and professionals in drug development, delves into the synthesis, purification, and detailed spectroscopic characterization of this compound. Furthermore, it explores its chemical reactivity, potential applications, and inferred toxicological profile based on structurally related analogs. The guide emphasizes the causal relationships behind experimental methodologies and provides detailed protocols to ensure scientific integrity and reproducibility.
Introduction
This compound (CAS No: 392-71-2) is a substituted phenol characterized by the presence of two chlorine atoms ortho to the hydroxyl group and a fluorine atom at the para position.[2] This specific arrangement of electron-withdrawing halogens on the phenolic ring imparts distinct chemical properties that are highly valuable in organic synthesis. The steric hindrance provided by the ortho-chloro substituents can direct reactions to other positions, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds. These features make this compound a sought-after building block for creating novel pharmaceuticals, particularly those with antibacterial and antifungal properties, as well as advanced agrochemicals like herbicides and fungicides.[1] This guide aims to consolidate the available information on this compound, offering both foundational knowledge and practical insights for its application in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. These data are fundamental for its identification, purification, and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 392-71-2 | [1][3] |
| Molecular Formula | C₆H₃Cl₂FO | [1][3][4] |
| Molecular Weight | 180.99 g/mol | [1][2] |
| Appearance | White to cream or pale brown crystalline powder or solid | [1][3] |
| Melting Point | 48 - 52 °C | [1][3] |
| Boiling Point | 142 °C at 100 mmHg | [1] |
| Purity | ≥ 97% (GC) | [1] |
| InChI Key | BOJVIFKSTRCIRJ-UHFFFAOYSA-N | [3][4][5][6] |
| SMILES | OC1=C(Cl)C=C(F)C=C1Cl | [3][5] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to the aromatic protons and the phenolic proton are expected. | [5] |
| ¹³C NMR | Distinct signals for the carbon atoms of the aromatic ring, showing the influence of the halogen and hydroxyl substituents. | [6] |
| Mass Spectrometry | A molecular ion peak (M+) is anticipated, along with a characteristic isotopic pattern due to the two chlorine atoms. | [4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretching of the phenol group, C-Cl stretching, C-F stretching, and aromatic C=C stretching are expected. | [5] |
Synthesis and Purification
While specific, detailed literature on the synthesis of this compound is sparse, a logical and efficient synthetic route can be devised based on established organic chemistry principles and related transformations. A plausible approach involves the direct chlorination of 4-fluorophenol.
Synthetic Rationale and Workflow
The synthesis of this compound can be achieved through the electrophilic aromatic substitution of 4-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by a fluorine atom, electrophilic substitution is directed to the ortho positions. The use of a suitable chlorinating agent, such as chlorine gas, in an appropriate solvent system allows for the introduction of two chlorine atoms at the positions ortho to the hydroxyl group. A patent for a related compound, 2-chloro-4-fluorophenol, describes the chlorination of 4-fluorophenol with chlorine gas, which also results in the formation of this compound as a byproduct, supporting the feasibility of this approach.[7]
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative, field-proven methodology adapted from procedures for similar halogenations.
Materials:
-
4-Fluorophenol
-
Dichloromethane (DCM), anhydrous
-
Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium hydroxide solution), dissolve 4-fluorophenol (1 equivalent) in anhydrous dichloromethane.
-
Chlorination: Cool the solution to 0-5 °C using an ice bath. Slowly bubble chlorine gas through the solution or add sulfuryl chloride (2.2 equivalents) dropwise while maintaining the temperature. The reaction is exothermic and should be controlled carefully.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, stop the addition of the chlorinating agent and slowly purge the reaction mixture with nitrogen to remove excess chlorine gas. Quench the reaction by carefully adding a 10% sodium thiosulfate solution to neutralize any remaining chlorine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and a minimal amount of a more polar solvent, to yield pure this compound as a crystalline solid.
Spectroscopic Characterization and Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, confirms the identity and purity of the synthesized compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and should appear as a single signal. The coupling to the para-fluorine atom would likely split this signal into a doublet. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.[5]
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals in the aromatic region. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon with the fluorine atom. The two carbons bearing chlorine atoms will be equivalent, as will the two carbons bearing hydrogen atoms. The C-F coupling will be observable, providing further structural confirmation.[6]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of this compound.[4] The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 180. A key feature would be the isotopic pattern of the molecular ion, with M+2 and M+4 peaks in an approximate ratio of 6:1 relative to the M⁺ peak, which is characteristic of a molecule containing two chlorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group.
-
Strong absorptions in the aromatic region (1400-1600 cm⁻¹) due to C=C stretching vibrations.
-
A strong band in the 1200-1300 cm⁻¹ region for the C-O stretching.
-
Characteristic bands for C-Cl and C-F stretching vibrations.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its functional groups: the phenolic hydroxyl, the aromatic ring, and the halogen substituents.
Reactions at the Hydroxyl Group
The phenolic proton is acidic and can be readily deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then undergo various reactions, such as Williamson ether synthesis or esterification, to produce a wide range of derivatives. The steric hindrance from the two ortho-chlorine atoms can influence the reaction rates with bulky electrophiles.
Caption: Key reactions involving the hydroxyl group of this compound.
Reactions on the Aromatic Ring
The aromatic ring of this compound is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the halogen substituents. However, under forcing conditions, reactions may still occur. The hydroxyl group's directing effect would favor substitution at the remaining ortho position (meta to the fluorine), but this is sterically hindered. Nucleophilic aromatic substitution is also a possibility, particularly for the chlorine atoms, though this typically requires harsh conditions or activation by strongly electron-withdrawing groups.
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate in the synthesis of bioactive molecules.[1] Its structural motifs are found in various compounds with important biological activities.
-
Pharmaceuticals: The dichlorophenol moiety is a common feature in many therapeutic agents. The addition of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This makes this compound an attractive starting material for the synthesis of new drug candidates, especially in the areas of anti-infectives and kinase inhibitors.[8]
-
Agrochemicals: In the agrochemical industry, halogenated phenols are extensively used as precursors for herbicides, fungicides, and insecticides.[8] The specific substitution pattern of this compound can be exploited to fine-tune the biological activity and selectivity of the final product, leading to more effective and environmentally safer crop protection agents.
Caption: Role of this compound as a key intermediate in synthesis.
Toxicological Profile and Safety
There is limited direct toxicological data available for this compound. Therefore, its toxicological profile is inferred from data on structurally similar compounds, such as 2,4-dichlorophenol and 2,6-dichlorophenol.
Inferred Health Hazards
Chlorophenols, as a class, are known to be toxic.[9] Based on data for dichlorophenols, this compound is expected to be:
-
Corrosive: It may cause severe skin burns and eye damage upon contact.[10][11]
-
Harmful if Swallowed or Inhaled: Acute oral toxicity is expected to be low to moderate, but it can be harmful. Inhalation may cause irritation to the respiratory tract.[10]
-
Organ Toxicity: Animal studies on related compounds have shown effects on the liver and central nervous system.[9]
-
Environmental Hazard: Chlorophenols are generally toxic to aquatic organisms and may persist in the environment.[12]
Table 3: Summary of Toxicological Data for Related Dichlorophenols
| Compound | Acute Oral LD₅₀ (rat) | Primary Hazards | Source(s) |
| 2,4-Dichlorophenol | 580 mg/kg bw | Corrosive, potential endocrine disruptor, toxic to aquatic life. | [10][12] |
| 2,6-Dichlorophenol | Not specified, but classified as causing severe skin burns and eye damage. | Corrosive, environmental hazard. | [11] |
Safety Precautions and Handling
Given the inferred hazards, strict safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its unique pattern of halogen substitution provides a powerful tool for medicinal chemists and agrochemical scientists to develop novel compounds with enhanced biological activity and optimized physicochemical properties. While its synthesis is straightforward, its handling requires strict adherence to safety protocols due to its inferred corrosive and toxic nature. This guide has provided a detailed overview of its synthesis, characterization, reactivity, and applications, serving as a foundational resource for researchers and developers in the chemical sciences.
References
- Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H3Cl2FO). Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-fluorophenol. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,6-dichloro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions with 2‐fluorophenol and with 2,6‐dichlorophenol. Retrieved from [Link]
-
Australian Government Department of Health. (2022). Phenol, 2,4-dichloro- - Evaluation statement. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Retrieved from [Link]
-
NIH. (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]
-
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-
ATSDR. (2022). ToxGuide for Chlorophenols. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol Guide: Quantitative Analysis of 2,6-Dichloro-4-fluorophenol
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of 2,6-Dichloro-4-fluorophenol. Recognizing the critical importance of this analyte in pharmaceutical synthesis and environmental monitoring, we present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reliable method development. We address sample preparation, instrumental parameters, and method validation, ensuring a self-validating framework for trustworthy and reproducible results.
Introduction: The Analytical Imperative for this compound
This compound (DCFP) is a halogenated aromatic compound whose precise quantification is essential. As a potential intermediate in the synthesis of pharmaceuticals or a metabolite of more complex molecules, its presence, concentration, and purity can directly impact reaction yields, final product safety, and efficacy. Furthermore, as a chlorinated phenol, its potential environmental persistence necessitates sensitive monitoring in various matrices.
The analytical challenge lies in achieving selectivity against structurally similar compounds and sensitivity to detect trace levels. This application note details two gold-standard chromatographic approaches to address this challenge, providing the foundational knowledge for tailored method development.
High-Performance Liquid Chromatography (HPLC): The Direct Approach
Reverse-Phase HPLC (RP-HPLC) is the premier technique for the analysis of moderately polar compounds like phenols. It allows for direct analysis of aqueous samples with minimal preparation and avoids the thermal degradation that can affect some analytes. Coupling HPLC with Diode Array Detection (DAD) provides robust quantification, while tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity.
Foundational Protocol: HPLC with DAD Detection
This protocol serves as a robust starting point for method development. Optimization will be required based on the specific sample matrix and required sensitivity.
Step-by-Step Protocol:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in the mobile phase starting composition (e.g., 60:40 water:acetonitrile) to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., Inertsil ODS-3, 250mm x 4.6mm, 5µm particle size).[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. (Note: For MS compatibility, replace with 0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: Linear gradient from 40% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 40% B
-
26-30 min: Re-equilibration at 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
DAD Detection: Monitor at 285 nm (primary) and 295 nm (secondary). A full UV scan (200-400 nm) should be performed on a high-concentration standard to confirm the optimal wavelength.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the calibration standards in ascending order of concentration.
-
Inject samples, bracketed by quality control (QC) standards.
-
Workflow for HPLC-DAD Analysis
Caption: High-level workflow for HPLC-DAD quantification.
Advanced Protocol: LC-MS/MS for Ultra-Trace Quantification
For applications requiring lower detection limits, such as environmental monitoring or metabolite studies, LC-MS/MS is the method of choice. Phenols ionize efficiently in negative mode.
Step-by-Step Protocol:
-
Sample and Standard Preparation: As per the HPLC-DAD method, but using 0.1% formic acid in the mobile phase and diluents. Calibration curve may be extended to lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
LC Conditions: Utilize the same LC conditions as above, potentially switching to a UHPLC system with a smaller particle size column (e.g., ≤1.8 µm) for faster analysis times.
-
Mass Spectrometer Conditions (Triple Quadrupole):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Negative Mode.[3] APCI can be less susceptible to matrix effects for some environmental samples.[3]
-
Analyte Tuning: Infuse a standard solution (approx. 1 µg/mL) directly into the mass spectrometer to determine the precursor ion (deprotonated molecule, [M-H]⁻) and optimize fragmentor voltage.
-
MRM Transitions: Perform a product ion scan on the precursor ion to identify stable, high-intensity product ions. Select at least two transitions for Multiple Reaction Monitoring (MRM) – one for quantification (quantifier) and one for confirmation (qualifier).
-
Hypothetical MRM for DCFP (MW = 181.0):
-
Precursor Ion [M-H]⁻: m/z 180.0
-
Transition 1 (Quantifier): 180.0 -> [Product Ion 1]
-
Transition 2 (Qualifier): 180.0 -> [Product Ion 2]
-
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to maximize the signal for the target analyte.
-
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices like wastewater or biological fluids, a cleanup and concentration step is mandatory to remove interferences and improve sensitivity.[4][5]
SPE Protocol (C18 Cartridge):
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Loading: Acidify the aqueous sample (e.g., 100 mL) to pH ~3 with phosphoric acid. Pass the sample through the cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.
-
Elution: Elute the trapped this compound with 5 mL of methanol into a clean collection tube.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known, small volume (e.g., 1 mL) of mobile phase for injection.
Workflow for Solid-Phase Extraction
Caption: General workflow for sample cleanup using SPE.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Method
GC-MS provides excellent chromatographic resolution and definitive mass-spectral identification. However, due to the polar hydroxyl group, phenols like DCFP exhibit poor peak shape and are not sufficiently volatile for direct GC analysis.[6][7] A derivatization step is therefore essential to replace the active hydrogen with a non-polar group, increasing volatility and improving chromatographic performance.[8]
Essential Pre-Step: Derivatization
Silylation is a common and effective derivatization technique for phenols, converting the hydroxyl (-OH) group to a trimethylsilyl (-OTMS) ether.[6][8]
Silylation Protocol (using BSTFA):
-
Sample Preparation: The analyte must be in an organic solvent and free of water. If starting from an aqueous sample, perform a liquid-liquid extraction (LLE) first (e.g., extract with dichloromethane or ethyl acetate at acidic pH). Dry the organic extract with anhydrous sodium sulfate.
-
Reaction:
-
To 100 µL of the dried sample extract in a GC vial, add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Add 50 µL of a solvent like pyridine or acetonitrile to facilitate the reaction.
-
-
Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature before injection into the GC-MS. The resulting TMS-derivatized DCFP is now amenable to GC analysis.
GC-MS Analysis Protocol
Step-by-Step Protocol:
-
Instrumental Conditions:
-
GC Column: Low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms, 30m x 0.25mm, 0.25µm film thickness).
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode:
-
Full Scan: m/z 50-450 for initial identification of the derivatized product and its fragmentation pattern.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity in quantification. Select the molecular ion and 2-3 characteristic, abundant fragment ions of the derivatized DCFP.
-
-
Workflow for Derivatization and GC-MS Analysis
Caption: Workflow for GC-MS analysis including LLE and derivatization.
Method Validation and Data Presentation
A developed method is only reliable if it is validated. The following parameters should be assessed for either the HPLC or GC-MS method.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). Demonstrated by clean separation of the analyte peak from others.
-
Linearity: Assessed by analyzing a minimum of five concentrations across the expected range. The correlation coefficient (R²) should be ≥0.99.[9]
-
Accuracy (Recovery): Determined by spiking a blank matrix with known concentrations of the analyte and measuring the recovery. Typically, three concentration levels are used (low, medium, high). Acceptance criteria are often 80-120%.
-
Precision:
-
Repeatability (Intra-day): The precision over a short interval with the same operator and instrument.
-
Intermediate Precision (Inter-day): Variation within the same lab but on different days or with different analysts. Expressed as Relative Standard Deviation (%RSD), which should typically be <15%.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ).
Data Summary: Performance Characteristics
The following table provides a template with expected performance metrics based on methods for similar chlorophenolic compounds, which should be populated with experimental data during validation.[1][2][9][10]
| Parameter | HPLC-DAD Method | LC-MS/MS Method | GC-MS (SIM) Method |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 ng/mL | 1 - 200 ng/mL |
| LOD | ~0.03 µg/mL | ~0.03 ng/mL | ~0.3 ng/mL |
| LOQ | ~0.1 µg/mL | ~0.1 ng/mL | ~1.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
Method Selection: A Comparative Overview
| Feature | HPLC-DAD / LC-MS/MS | GC-MS |
| Sample Preparation | Simpler; direct injection possible. SPE for complex matrices. | More complex; requires extraction and mandatory derivatization. |
| Speed | Can be faster, especially with UHPLC systems. | Derivatization adds significant time. |
| Sensitivity | Good (DAD) to Excellent (MS/MS). LC-MS/MS is typically the most sensitive. | Very good, especially in SIM mode. |
| Specificity | Good (DAD) to Excellent (MS/MS). MRM is highly specific. | Excellent, due to chromatographic resolution and mass spectral library matching. |
| Robustness | Generally high. Less prone to matrix issues at the inlet. | Derivatization step can introduce variability. Inlet can be sensitive to non-volatile matrix components. |
| Best For | High-throughput analysis, aqueous samples, thermally labile compounds. | Definitive identification (library matching), complex matrices after cleanup. |
Conclusion
The quantification of this compound can be robustly achieved using either HPLC-based or GC-MS-based methodologies.
-
For routine analysis, high sample throughput, and when dealing with primarily aqueous matrices, an HPLC-DAD or LC-MS/MS method is recommended . The elimination of the derivatization step simplifies the workflow and reduces potential sources of error.
-
For applications requiring the highest level of structural confirmation or when analyzing complex organic extracts, a GC-MS method following silylation is a powerful alternative .
The choice of method ultimately depends on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation. The protocols and validation frameworks provided in this guide offer the necessary tools to develop a reliable, accurate, and precise quantitative method tailored to your laboratory's needs.
References
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]
-
MDPI. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved from [Link]
-
Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Retrieved from [Link]
-
PubMed. (1990). Gas chromatographic determination of phenol compounds with automatic extraction and derivatization. PubMed. Retrieved from [Link]
-
PubMed. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed. Retrieved from [Link]
-
Malaysian Journal of Fundamental and Applied Sciences. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. Retrieved from [Link]
-
PubMed. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2009). Sample preparation for the determination of chlorophenols. ResearchGate. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. Retrieved from [Link]
-
ScienceDirect. (2013). Development of HPLC-MS/MS method for the simultaneous determination of environmental phenols in human urine. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (2015). Recent advances in sample preparation techniques for environmental matrix. ResearchGate. Retrieved from [Link]
-
Researcher.Life. (1999). Sample Preparation for Environmental Analysis. R Discovery. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (n.d.). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Eurofins. Retrieved from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. ATSDR. Retrieved from [Link]
-
WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). Shimadzu. Retrieved from [Link]
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Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2,6-Dichloro-4-fluorophenol
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantitative analysis of 2,6-dichloro-4-fluorophenol. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, and its accurate quantification is crucial for quality control and impurity profiling. The described method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine analysis in research and quality control laboratories. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction
This compound is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂FO.[1] Its purity and concentration are critical parameters that can influence the yield and impurity profile of final products. Therefore, a reliable analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds and related substances due to its high resolution, sensitivity, and versatility.[6] This application note provides a comprehensive guide for the analysis of this compound using a reversed-phase HPLC method with UV detection, including a detailed protocol for method validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂FO | [1] |
| Molecular Weight | 180.99 g/mol | [1] |
| Appearance | Pale yellow to white crystalline solid | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Experimental
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance in separating halogenated phenols.[6]
-
Data Acquisition and Processing: Chromatography data software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Glassware: Class A for the preparation of standards and mobile phases.
-
pH Meter: For mobile phase preparation.
-
Syringe Filters: 0.45 µm PTFE or nylon filters for sample and standard filtration.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
This compound Reference Standard: Of known purity.
Chromatographic Conditions
The selection of chromatographic conditions is based on the physicochemical properties of this compound and established principles of reversed-phase chromatography.[7][8]
| Parameter | Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately non-polar compounds like halogenated phenols. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier in reversed-phase HPLC. The addition of phosphoric acid helps to suppress the ionization of the phenolic group, leading to better peak shape and consistent retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Detection Wavelength | 285 nm | Based on the UV absorbance of structurally similar chlorophenols, this wavelength is expected to provide good sensitivity for this compound.[9] |
Preparation of Solutions
-
Mobile Phase: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and adding 1.0 mL of phosphoric acid. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
Sample Preparation Protocol
For the analysis of this compound in a sample matrix, a suitable sample preparation procedure is necessary to remove potential interferences. Solid-phase extraction (SPE) is a highly effective technique for the extraction and clean-up of phenols from aqueous matrices.[10][11]
Solid-Phase Extraction (SPE) Protocol for Aqueous Samples
This protocol is a general guideline and may require optimization depending on the specific sample matrix.
Caption: Solid-Phase Extraction Workflow for Sample Preparation.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][5] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
System Suitability
Before each validation run, a system suitability test (SST) is performed to ensure the chromatographic system is performing adequately.[12][13][14]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=5 injections) |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][15] This can be demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the standard solution, and the sample solution. The peak for this compound in the sample should be free from any co-eluting peaks.
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure: Prepare at least five concentrations of this compound reference standard across the expected working range (e.g., 1-50 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a known concentration of this compound into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (S/N) of 3:1.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on an S/N of 10:1.[3]
-
Procedure: Determine the S/N ratio by injecting a series of diluted solutions of known concentrations.
Summary of Validation Results (Example)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 50 | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD%) | 0.8% | ≤ 2.0% |
| Intermediate Precision (RSD%) | 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | S/N ≥ 3 |
| LOQ (µg/mL) | 0.3 | S/N ≥ 10 |
Logical Workflow for Method Development and Validation
Caption: Overall workflow from method development to routine analysis.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust method for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, and precision. This method is suitable for routine quality control analysis of this compound in various sample matrices, provided that an appropriate sample preparation technique, such as the outlined SPE protocol, is employed.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Analysis of phenols in wastewater using capillary electrophoresis and solid phase extraction. ResearchGate. [Link]
-
Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [Link]
-
Solid-phase extraction of phenols. PubMed. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Magnetic solid-phase extraction for the analysis of bisphenol A, naproxen and triclosan in wastewater samples. Water Science and Technology. [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
-
Determination of phenols and pharmaceuticals in municipal wastewaters from Polish treatment plants by ultrasound-assisted emulsification–microextraction followed by GC–MS. PMC - NIH. [Link]
-
HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. [Link]
-
An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. [Link]
-
Determination of pharmaceutical residues in sediment using solid phase extraction and high performance liquid chromatographic te. Journal of Environmental Chemistry and Ecotoxicology. [Link]
-
UV-Vis absorption spectrum of the chlorophenols. ResearchGate. [Link]
-
Solar Photocatalytic Degradation of Environmental Pollutants Using ZnO Prepared by Sol-Gel: 2, 4-Dichlorophenol as. International Journal of Chemical, Environmental & Biological Sciences. [Link]
-
Effects of different solvents on ultraviolet absorption and fluorescence intensity of 2,4-dichlorophenol, 2,4,6-trichlorophenol and Pentachlorophenol. ResearchGate. [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
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- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
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- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
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- 15. altabrisagroup.com [altabrisagroup.com]
Application Note: High-Sensitivity Detection of 2,6-Dichloro-4-fluorophenol in Aqueous Samples by GC-MS
Abstract
This application note presents a detailed and robust protocol for the trace-level detection and quantification of 2,6-dichloro-4-fluorophenol in aqueous matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, which can lead to poor chromatographic performance, an in-situ acetylation derivatization step is employed to enhance volatility and improve peak shape. The methodology outlines a comprehensive workflow, including sample preservation, solid-phase extraction (SPE) for analyte pre-concentration, derivatization, and optimized GC-MS parameters for selective and sensitive analysis. This guide is intended for researchers, environmental scientists, and drug development professionals requiring a reliable method for the analysis of halogenated phenols.
Introduction
This compound is a halogenated aromatic compound of interest in various fields, including environmental monitoring and as a potential intermediate or impurity in chemical synthesis.[1] Its chemical structure, featuring a phenolic hydroxyl group and halogen substituents, imparts properties that require careful consideration for accurate analytical measurement.[1] Direct analysis of phenols by gas chromatography can be challenging due to their polarity, which often results in broad, tailing peaks and poor sensitivity.[2] Derivatization of the polar hydroxyl group is a common and effective strategy to improve the gas chromatographic behavior of phenolic compounds.[3] This is typically achieved through reactions like acetylation or silylation, which convert the polar -OH group into a less polar, more volatile ester or silyl ether, respectively.[4]
This protocol details a validated approach for the analysis of this compound, leveraging a solid-phase extraction (SPE) pre-concentration step followed by in-situ acetylation and subsequent GC-MS analysis. The SPE procedure allows for the efficient extraction of the analyte from large volumes of water, thereby increasing the method's sensitivity. The subsequent derivatization and GC-MS analysis provide high selectivity and low detection limits, making this method suitable for trace-level quantification.
Chemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₆H₃Cl₂FO | [5] |
| Molecular Weight | 180.99 g/mol | [5] |
| Appearance | Cream to orange to pale brown crystals or powder | [6] |
| IUPAC Name | This compound | [5] |
| CAS Number | 392-71-2 | [5] |
Experimental Workflow
The overall analytical procedure is depicted in the following workflow diagram.
Caption: Overall experimental workflow for the GC-MS analysis of this compound.
Detailed Protocols
Part 1: Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction is a critical step for isolating and concentrating the analyte from the aqueous matrix.[7]
Materials:
-
SPE cartridges (e.g., Polystyrene-divinylbenzene based, 500 mg)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfite (for dechlorination, if necessary)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preservation: Collect the aqueous sample in a clean, amber glass container. If residual chlorine is suspected, add ~80 mg of sodium sulfite per liter of sample. Acidify the sample to pH ≤ 2 with concentrated HCl.[8]
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of DCM.
-
Follow with 5 mL of methanol.
-
Equilibrate the cartridge with 10 mL of deionized water at pH ≤ 2. Do not allow the cartridge to go dry.[8]
-
-
Sample Loading: Load the acidified water sample (typically 500 mL to 1 L) onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[9]
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove any co-eluting polar impurities.
-
Cartridge Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for at least 15-20 minutes using the vacuum manifold.
-
Elution: Elute the trapped analyte from the SPE cartridge with two 5 mL aliquots of DCM into a collection vial.
-
Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
Part 2: Derivatization (Acetylation)
Acetylation converts the polar phenolic hydroxyl group to a less polar acetate ester, which is more amenable to GC analysis.[10]
Materials:
-
Acetic anhydride
-
Pyridine or Potassium Carbonate solution (as a catalyst/base)
-
Hexane (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
To the 0.5 mL concentrated sample extract, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes in a heating block.
-
Allow the reaction mixture to cool to room temperature.
-
Add 1 mL of hexane to the reaction vial and vortex. The derivatized analyte will partition into the hexane layer.
-
The hexane layer is now ready for GC-MS analysis.
Part 3: GC-MS Analysis
The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrument used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
GC Conditions:
| Parameter | Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
MS Conditions:
| Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-350) for initial identification and Selected Ion Monitoring (SIM) for quantification |
Data Analysis and Expected Results
The derivatized this compound (2,6-dichloro-4-fluorophenyl acetate) is expected to have a molecular weight of 222.99 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.[11]
Expected Mass Spectrum Data:
| Analyte | Derivative | Key m/z Ions (and their significance) |
| This compound | Acetylated | 222/224/226 (M+) : Molecular ion cluster. 180/182/184 : Loss of acetyl group (-CH₂CO). 145/147 : Loss of acetyl and chlorine. 43 : Acetyl fragment (CH₃CO⁺). |
Note: The presence of two chlorine atoms results in M+, M+2, and M+4 peaks with relative intensities of approximately 9:6:1.
The retention time will be dependent on the specific GC column and conditions used but is expected to be in the mid-to-late region of the chromatogram due to the increased molecular weight and boiling point after derivatization.
Quality Control and Validation
To ensure the reliability of the results, the following quality control measures are recommended:
-
Method Blank: A sample of reagent water carried through the entire analytical procedure to check for contamination.
-
Matrix Spike: A known amount of the analyte is added to a real sample to assess matrix effects on recovery.
-
Internal Standard: The use of a suitable internal standard (e.g., a deuterated or ¹³C-labeled analog of a similar chlorophenol) is highly recommended for accurate quantification.
-
Calibration Curve: A multi-point calibration curve should be generated using derivatized standards to ensure linearity over the desired concentration range.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the sensitive and selective determination of this compound in aqueous samples by GC-MS. The combination of solid-phase extraction for pre-concentration and chemical derivatization to improve chromatographic performance allows for reliable trace-level analysis. The detailed steps and parameters provided herein should serve as a valuable resource for researchers and professionals in environmental and chemical analysis.
References
-
PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Retrieved from [Link]
-
ResearchGate. (2007). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Journal of Chromatography A, 1148(2), 195-201. Retrieved from [Link]
-
MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 8(1), 13. Retrieved from [Link]
-
ResearchGate. (2011). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Chlorophenol, nitrophenols and methylphenols Determination of methyl. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2010). Sample preparation for the determination of chlorophenols. Journal of Chromatography A, 1217(16), 2489-2502. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Chlorophenols in Drinking Water using GC/MS/MS. Retrieved from [Link]
-
Agilent Technologies. (2011). Chlorinated phenols Analysis of phenols to EPA 8040. Retrieved from [Link]
-
ACS Publications. (2003). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. Analytical Chemistry, 75(15), 3875-3881. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. Retrieved from [Link]
-
NCASI. (2007). NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-fluorophenol. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 392-71-2. Retrieved from [Link]
-
NIST WebBook. (n.d.). Phenol, 2,6-dichloro-. Retrieved from [Link]
-
Agilent Technologies. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. 28(2), 197-203. Retrieved from [Link]
-
Shimadzu. (n.d.). Application News: UHPLC/MS/MS Analysis of Phenols in Drinking Water. Retrieved from [Link]
Sources
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- 9. researchgate.net [researchgate.net]
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- 11. Phenol, 2,6-dichloro-, acetate [webbook.nist.gov]
Application Note: Robust Derivatization Protocols for the Gas Chromatographic Analysis of 2,6-Dichloro-4-fluorophenol
Abstract
This application note provides detailed protocols for the chemical derivatization of 2,6-Dichloro-4-fluorophenol (DCFP) to facilitate its quantitative analysis by gas chromatography (GC). Due to its polar phenolic hydroxyl group, DCFP exhibits poor chromatographic behavior, including peak tailing and low volatility, which can compromise analytical accuracy and sensitivity.[1][2] Derivatization masks this polar functional group, rendering the analyte more volatile and amenable to GC analysis.[2][3][4] We present and compare three robust derivatization methodologies: Silylation, Acetylation, and Pentafluorobenzylation. Each protocol is detailed with step-by-step instructions, chemical principles, and expected outcomes, enabling researchers, scientists, and drug development professionals to select and implement the most suitable method for their analytical needs.
Introduction: The Analytical Challenge of this compound
This compound (DCFP) is a halogenated aromatic compound with applications in the synthesis of pharmaceuticals and other chemical intermediates.[5] Its accurate quantification in various matrices is crucial for process monitoring, quality control, and environmental assessment. Direct analysis of DCFP by gas chromatography is challenging due to the presence of a polar hydroxyl group, which leads to strong interactions with the stationary phase, resulting in poor peak shape and reduced sensitivity.[1]
Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties.[4] For phenols like DCFP, the primary goal of derivatization is to replace the active hydrogen of the hydroxyl group with a non-polar moiety.[2] This transformation increases the volatility and thermal stability of the analyte while reducing its polarity, leading to sharper, more symmetrical peaks and improved separation in GC analysis.[3] This document outlines three effective derivatization strategies for DCFP, providing the necessary details for their successful application.
Derivatization Strategies for this compound
The choice of derivatization reagent and method depends on several factors, including the desired sensitivity, the detector being used, and the complexity of the sample matrix. We will explore three widely applicable techniques: silylation, acetylation, and pentafluorobenzylation.
Silylation: Formation of Trimethylsilyl (TMS) Ethers
Silylation is a common and effective method for derivatizing compounds with active hydrogens, such as alcohols, phenols, and carboxylic acids.[2] The reaction involves the replacement of the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2]
Principle: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react rapidly with the phenolic hydroxyl group of DCFP to form a volatile and thermally stable TMS ether.[6][7] The reaction is typically fast and can often be carried out at room temperature.[6][7]
Advantages:
-
Rapid Reaction: Silylation reactions are often complete within minutes at room temperature, especially when conducted in a suitable solvent like acetone.[6][7]
-
High Volatility of Derivatives: TMS derivatives are significantly more volatile than the parent phenols, leading to shorter retention times and improved peak shapes.
-
Versatility: A wide range of silylating reagents is available to suit different applications and analyte functionalities.[2]
Protocol: Silylation of this compound with BSTFA
This protocol details the derivatization of DCFP in a sample extract.
Materials:
-
Sample extract containing this compound in a suitable solvent (e.g., acetone, dichloromethane)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (optional, as a catalyst)
-
GC vials with PTFE-lined septa
-
Heating block or water bath
Procedure:
-
Pipette 100 µL of the sample extract into a GC vial.
-
Add 100 µL of BSTFA to the vial.
-
(Optional) Add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Acetylation: Formation of Acetyl Esters
Acetylation is another widely used derivatization technique for phenols, converting them into their corresponding acetyl esters.[8] Acetic anhydride is a common and cost-effective acetylating agent.[9]
Principle: The phenolic hydroxyl group of DCFP reacts with acetic anhydride in the presence of a base (e.g., potassium carbonate) to form 2,6-dichloro-4-fluorophenyl acetate.[10] This ester is less polar and more volatile than the parent phenol.[1]
Advantages:
-
Stable Derivatives: Acetyl derivatives are generally very stable, allowing for delayed analysis if necessary.[4]
-
Cost-Effective Reagents: Acetic anhydride is an inexpensive and readily available reagent.[9]
-
Clean Reactions: The byproducts of the reaction are typically easy to remove or do not interfere with the analysis.
Protocol: Acetylation of this compound with Acetic Anhydride
This protocol is suitable for the derivatization of DCFP in aqueous or organic samples.
Materials:
-
Sample containing this compound
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃) or Pyridine as a base/catalyst
-
Extraction solvent (e.g., hexane, dichloromethane)
-
GC vials with PTFE-lined septa
-
Vortex mixer
Procedure:
-
To 1 mL of the sample, add 200 µL of acetic anhydride and 50 mg of K₂CO₃ (or 100 µL of pyridine).
-
Cap the vial and vortex vigorously for 2 minutes.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Add 1 mL of hexane and vortex for 1 minute to extract the acetylated derivative.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean GC vial.
-
The sample is now ready for GC analysis.
Pentafluorobenzylation: Formation of PFB Ethers
Pentafluorobenzylation is a derivatization method that is particularly useful for enhancing the sensitivity of analytes when using an electron capture detector (ECD).[11][12]
Principle: this compound reacts with pentafluorobenzyl bromide (PFBBr) under basic conditions to form the corresponding pentafluorobenzyl ether. The resulting derivative is highly electronegative due to the presence of the pentafluorobenzyl group, making it very sensitive to ECD detection.[13]
Advantages:
-
Enhanced Sensitivity: PFB derivatives provide excellent sensitivity with an ECD.[14]
-
Selectivity: The ECD is highly selective for electrophilic compounds, reducing potential interferences from the sample matrix.
-
Stable Derivatives: PFB ethers are generally stable.
Protocol: Pentafluorobenzylation of this compound with PFBBr
This protocol details the derivatization of DCFP for high-sensitivity analysis.
Materials:
-
Sample extract containing this compound
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
GC vials with PTFE-lined septa
-
Heating block or water bath
Procedure:
-
Pipette 500 µL of the sample extract into a GC vial.
-
Add 50 mg of anhydrous K₂CO₃.
-
Add 50 µL of the PFBBr solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 80°C for 1 hour in a heating block or water bath.[14][15]
-
Cool the vial to room temperature.
-
The sample can be directly injected or subjected to a cleanup step if necessary.
Workflow and Data Presentation
The general workflow for the derivatization and GC analysis of this compound is depicted below.
Caption: General workflow for the derivatization and GC analysis of this compound.
Table 1: Comparison of Derivatization Methods for this compound
| Parameter | Silylation (BSTFA) | Acetylation (Acetic Anhydride) | Pentafluorobenzylation (PFBBr) |
| Principle | Forms TMS ether | Forms acetyl ester | Forms PFB ether |
| Reaction Time | 15-30 minutes | 15-30 minutes | 1-5 hours[14][15] |
| Reaction Temp. | Room Temp. - 70°C | Room Temp. - 60°C | 60 - 80°C[14][15] |
| Derivative Stability | Moderate | High | High |
| Detector Compatibility | MS, FID | MS, FID | ECD, MS (NCI) |
| Relative Sensitivity | Good | Good | Excellent (with ECD)[14] |
| Key Advantage | Fast and simple | Cost-effective and stable derivatives | High sensitivity for trace analysis |
Conclusion and Recommendations
The choice of derivatization method for this compound should be guided by the specific requirements of the analysis.
-
For routine analysis and rapid screening , silylation with BSTFA is recommended due to its speed and simplicity.[6][7]
-
When sample stability is a concern or for cost-effective analysis , acetylation with acetic anhydride is an excellent choice.[8][9]
-
For trace-level quantification requiring the highest sensitivity , pentafluorobenzylation with PFBBr coupled with an electron capture detector is the preferred method.[11][12]
By selecting the appropriate derivatization strategy, researchers can overcome the challenges associated with the GC analysis of this compound and achieve accurate, reliable, and sensitive quantification.
References
-
Lee, H. B., Weng, L. D., & Chau, A. S. Y. (1984). Chemical Derivatization Analysis of Pesticide Residues. IX. Analysis of Phenol and 21 Chlorinated Phenols in Natural Waters by Formation of Pentafluorobenzyl Ether Derivatives. Journal of the Association of Official Analytical Chemists, 67(5), 1086–1091. [Link]
-
Lee, M. R., Lee, J. F., & Shih, Y. T. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of separation science, 24(5), 379–384. [Link]
-
Coutts, R. T., Hargesheimer, E. E., & Pasutto, F. M. (1979). Gas chromatographic analysis of trace phenols by direct acetylation in aqueous solution. Journal of Chromatography A, 179(2), 291–299. [Link]
-
LCGC International. (2010). Determination of Chlorophenols and their Degradation Metabolites in Environmental Samples by SPME and on-fibre Silylation with GC–MS. [Link]
-
MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
Yu, Y. J., et al. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytical Methods, 4(6), 1695-1701. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
-
J-Stage. (1989). Determination of Phenols in Water by Direct Acetylation. [Link]
-
PubMed. (1995). Estimation of selected phenols in drinking water with in situ acetylation and study on the DNA damaging properties of polychlorinated phenols. [Link]
-
U.S. Environmental Protection Agency. Method 8041A. [Link]
-
ResearchGate. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. [Link]
-
Taylor & Francis Online. (2013). Determination of Chlorophenols in Wastewater with Methyl Chloroformate Derivatization, Solid Phase Extraction, and Gas Chromatography–Mass Spectrometry. [Link]
-
ResearchGate. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. [Link]
-
ResearchGate. (2013). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. [Link]
-
Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. [Link]
-
PubChem. Phenol, 2,6-dichloro-4-fluoro-. [Link]
-
Wiley Analytical Science. (2008). Modeling GC-ECD retention times of pentafluorobenzyl derivatives of phenol by using artificial neural networks. [Link]
-
Royal Society of Chemistry. (1997). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry. [Link]
-
Matrix Fine Chemicals. This compound | CAS 392-71-2. [Link]
-
Phenomenex. Derivatization for Gas Chromatography. [Link]
-
MDPI. (2020). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
-
SlideShare. Derivatization in GC. [Link]
-
University of Idaho. GC Derivatization. [Link]
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Application Notes & Protocols: Strategic Coupling of 2,6-Dichloro-4-fluorophenol for Advanced Synthesis
Abstract
2,6-Dichloro-4-fluorophenol is a pivotal structural motif in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, conferred by two ortho-chloro substituents and a para-fluoro group, present both distinct challenges and opportunities in synthetic chemistry. This guide provides an in-depth exploration of the key cross-coupling methodologies for derivatizing this versatile building block. We will delve into the mechanistic rationale behind strategic choices, offering detailed, field-proven protocols for C-C, C-N, and C-O bond formation. The protocols are designed to be self-validating, with clear explanations for reagent selection and reaction control, empowering researchers to confidently employ this compound in their synthetic campaigns.
Introduction: The Synthetic Utility of this compound
The halogenation pattern of this compound makes it an attractive starting material for constructing complex molecular architectures. The electron-withdrawing nature of the chlorine and fluorine atoms modulates the reactivity of the aromatic ring and the phenolic hydroxyl group. While the chloro groups themselves can serve as handles for cross-coupling, the phenolic hydroxyl is the most common site for initial functionalization.
However, the direct use of the hydroxyl group as a leaving group in palladium-catalyzed reactions is generally not feasible.[3] Therefore, a common and highly effective strategy involves the activation of the phenol into a more reactive species, such as a trifluoromethanesulfonate (triflate). This two-step approach unlocks access to a wide array of powerful palladium-catalyzed transformations. Alternatively, classical copper-catalyzed methods, such as the Ullmann condensation, allow for the direct coupling of the phenolic oxygen.
This document will systematically cover these approaches:
-
Activation: Conversion of the phenol to a triflate for subsequent palladium-catalyzed reactions.
-
C-C Coupling: Suzuki-Miyaura reaction for the synthesis of biaryl compounds.
-
C-N Coupling: Buchwald-Hartwig amination for the formation of arylamines.
-
C-O Coupling: Ullmann condensation for the synthesis of diaryl ethers.
Activation of the Phenolic Hydroxyl Group
For most modern palladium-catalyzed cross-coupling reactions, the phenolic hydroxyl must first be converted into an excellent leaving group. The triflate group (-OTf) is ideal for this purpose.[3] The activation is typically a straightforward and high-yielding reaction.
Protocol 1: Synthesis of 2,6-Dichloro-4-fluorophenyl trifluoromethanesulfonate
This protocol details the conversion of the phenolic hydroxyl group to a triflate, activating the substrate for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings. The reaction is performed at low temperature to control exothermicity and minimize side reactions.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 equiv) to the solution and stir for 10 minutes.
-
Slowly add triflic anhydride (1.1 equiv) dropwise to the reaction mixture at 0 °C. A slight color change may be observed.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2,6-dichloro-4-fluorophenyl trifluoromethanesulfonate, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Caption: Workflow for the synthesis of 2,6-dichloro-4-fluorophenyl triflate.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[4][5] The reaction couples an organoboron species (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex.[6]
Mechanistic Insight
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl triflate, forming a Pd(II) intermediate.[7]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the triflate group.[7]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 2,6-Dichloro-4-fluorophenyl Triflate
This protocol outlines a general procedure for the Suzuki coupling of the activated triflate with an aryl or heteroaryl boronic acid. Optimization of the catalyst, ligand, and base may be necessary for specific substrates.
Materials:
-
2,6-Dichloro-4-fluorophenyl trifluoromethanesulfonate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF), often with water
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl triflate (1.0 equiv), boronic acid (1.2 equiv), base (2.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition A (General) | Condition B (Aryl Chlorides) | Condition C (Aqueous) |
| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | PdCl₂(dppf) |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene | 1,4-Dioxane | THF / Water |
| Temperature | 100 °C | 110 °C | 80 °C |
| Notes | Good for a wide range of boronic acids. | Effective for sterically hindered partners. | Environmentally benign option.[5] |
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides/triflates and amines.[8][9] This reaction is critical for synthesizing arylamines, which are common in bioactive molecules. For this compound, coupling can be targeted at the C-Cl positions, although this is more challenging than coupling at a C-Br, C-I, or C-OTf bond.[10] Using the triflate derivative is often the more reliable approach.
Mechanistic Insight
The mechanism is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[11]
-
Oxidative Addition: Pd(0) inserts into the C-X (X = Cl or OTf) bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand couple to form the product arylamine and regenerate the Pd(0) catalyst.
Protocol 3: Buchwald-Hartwig Amination
This protocol is for the coupling of the triflate derivative with a primary or secondary amine. A strong, non-nucleophilic base and an electron-rich, bulky phosphine ligand are crucial for success.[11]
Materials:
-
2,6-Dichloro-4-fluorophenyl trifluoromethanesulfonate (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Bulky phosphine ligand (e.g., RuPhos, Xantphos) (4 mol%)
-
Strong base (e.g., LiHMDS, NaOtBu, K₃PO₄) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Schlenk flask or sealed microwave vial
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (2 mol%), ligand (4 mol%), and base (e.g., NaOtBu, 2.0 equiv) to a dry Schlenk flask.
-
Add the aryl triflate (1.0 equiv).
-
Add anhydrous solvent (e.g., dioxane) to achieve a concentration of approximately 0.1 M.
-
Add the amine (1.2 equiv) to the reaction mixture via syringe.
-
Seal the flask and heat the mixture to 100-110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-36 hours.
-
Upon completion, cool to room temperature and quench by adding water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition A (Primary Amines) | Condition B (Secondary Amines) |
| Catalyst System | Pd₂(dba)₃ / RuPhos | Pd(OAc)₂ / Xantphos |
| Base | LiHMDS | NaOtBu |
| Solvent | 1,4-Dioxane | Toluene |
| Temperature | 110 °C | 100 °C |
| Notes | LiHMDS is compatible with more functional groups.[12] | NaOtBu often provides faster reaction rates.[12] |
C-O Bond Formation: The Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for forming diaryl ethers.[13] A significant advantage of this reaction is that it allows for the direct coupling of the phenolic hydroxyl group without prior activation, providing a complementary approach to palladium-catalyzed methods.[14]
Mechanistic Insight
The Ullmann reaction mechanism involves copper(I) species.[13]
-
The phenol is deprotonated by a base.
-
The resulting phenoxide reacts with a Cu(I) salt to form a copper(I) phenoxide species.
-
This copper phenoxide then reacts with an aryl halide, likely through an oxidative addition/reductive elimination pathway, to form the diaryl ether and regenerate the active copper catalyst.
Protocol 4: Ullmann Diaryl Ether Synthesis
This protocol describes the coupling of this compound directly with an aryl halide. The reaction typically requires higher temperatures than palladium-catalyzed couplings. Aryl iodides are generally more reactive than aryl bromides.[13]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., iodobenzene) (1.0-1.2 equiv)
-
Copper catalyst (e.g., CuI, Cu₂O) (5-20 mol%)
-
Optional Ligand (e.g., 1,10-Phenanthroline, L-proline) (10-40 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃) (2.0 equiv)
-
High-boiling polar solvent (e.g., DMF, NMP, Pyridine)
-
Reaction vessel with reflux condenser
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the aryl halide (1.1 equiv), CuI (10 mol%), the optional ligand (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add the anhydrous solvent (e.g., DMF).
-
Heat the reaction mixture to 120-150 °C under an inert atmosphere.
-
Stir vigorously and monitor the reaction by TLC or LC-MS. Reactions can take 24-48 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent like ethyl acetate or toluene.
-
Wash the combined organic layers with aqueous ammonia (to remove copper salts) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for Ullmann diaryl ether synthesis.
Conclusion
This compound is a highly valuable and adaptable building block for complex molecule synthesis. Mastery of its coupling chemistry requires a strategic approach, centered on the decision to either activate the phenolic hydroxyl for versatile palladium-catalyzed reactions or to utilize it directly in copper-mediated Ullmann-type condensations. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to successfully incorporate this important intermediate into their synthetic programs, paving the way for the discovery of new chemical entities in drug development and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
PubMed. The Buchwald-Hartwig Amination After 25 Years. Available at: [Link]
-
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Syntheses. 2,6-dichlorophenol. Available at: [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available at: [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available at: [Link]
-
Wikipedia. Ullmann reaction. Available at: [Link]
-
National Institutes of Health. Asymmetric copper-catalyzed C–N cross-couplings induced by visible light. Available at: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Available at: [Link]
-
ACS Publications. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Available at: [Link]
-
Royal Society of Chemistry. C–C and C–X coupling reactions of unactivated alkyl electrophiles using copper catalysis. Available at: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]
-
Finetech Industry Limited. This compound | CAS: 392-71-2. Available at: [Link]
-
PubMed. Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes. Available at: [Link]
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Application Notes & Protocols: 2,6-Dichloro-4-fluorophenol as a Strategic Intermediate in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Phenols in Agrochemicals
The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a cornerstone of modern chemical design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's biological activity, metabolic stability, and lipophilicity.[2] This often translates to agrochemicals with greater efficacy, improved crop safety, and better environmental profiles.[3]
2,6-Dichloro-4-fluorophenol (DCFP) is a key halogenated aromatic intermediate valued for its potential in synthesizing next-generation agrochemicals.[4] Its trifunctional structure, featuring a reactive hydroxyl group and a strategically halogenated aromatic ring, makes it a versatile building block for introducing the desirable 2,6-dichloro-4-fluorophenyl moiety into various agrochemical scaffolds. This guide provides an in-depth look at the properties of DCFP and detailed protocols for its application in the synthesis of exemplary agrochemical classes, specifically pyridine-based herbicides and organophosphate insecticides.
Physicochemical and Safety Profile of this compound
A thorough understanding of the physical properties and safety requirements of a starting material is fundamental to successful and safe laboratory synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 392-71-2 | Thermo Fisher Scientific |
| Molecular Formula | C₆H₃Cl₂FO | PubChem[5] |
| Molecular Weight | 180.99 g/mol | PubChem[5] |
| Appearance | Cream to orange to pale brown crystals or powder | Thermo Fisher Scientific |
| Melting Point | 46.0 - 52.0 °C | Thermo Fisher Scientific |
| SMILES | OC1=C(Cl)C=C(F)C=C1Cl | CymitQuimica[6] |
| InChI Key | BOJVIFKSTRCIRJ-UHFFFAOYSA-N | Thermo Fisher Scientific |
Safety & Handling: this compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as causing skin and serious eye damage. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Exemplary Applications in Agrochemical Synthesis
The true value of an intermediate is demonstrated through its utility in constructing complex, active molecules. The following sections provide detailed, generalized protocols for synthesizing fluorinated analogues of established agrochemical classes using DCFP as a key precursor.
Synthesis of Fluorinated Pyridine-Based Herbicide Analogues
Scientific Rationale: Pyridine-based compounds are a major class of herbicides that often function as synthetic auxins, disrupting plant growth.[7] Many commercial herbicides, such as those in the picolinic acid family, are synthesized from halogenated pyridine and phenol precursors.[8] By substituting a traditional chlorinated phenol with this compound, researchers can introduce a fluorine atom into the final structure. This modification can alter the compound's binding affinity to the target protein and enhance its metabolic stability, potentially leading to a more potent herbicide. The protocol below outlines a Williamson ether synthesis, a robust and widely used reaction for forming the critical ether linkage in these molecules.
Sources
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- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Natural Compounds as Next-Generation Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR20180086253A - Herbicide compositions containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2- carboxylic acid, florasulam and pyroxosulam or derivatives thereof - Google Patents [patents.google.com]
The Untapped Potential of 2,6-Dichloro-4-fluorophenol in Advanced Polymer Synthesis: A Guide for Innovators
For the discerning researcher in polymer chemistry, the quest for novel monomers that impart exceptional properties to materials is perpetual. In this context, 2,6-Dichloro-4-fluorophenol emerges as a monomer of significant, yet largely unexplored, potential. Its unique trifunctional halogen substitution pattern on a phenolic backbone presents intriguing possibilities for the synthesis of high-performance polymers, including poly(phenylene oxide)s and poly(arylene ether)s. This guide provides a comprehensive overview of the theoretical applications, potential synthetic routes, and detailed experimental protocols for leveraging this compound in the creation of next-generation polymers.
The strategic placement of two chlorine atoms ortho to the hydroxyl group, combined with a fluorine atom in the para position, offers a unique combination of reactivity and stability. The electron-withdrawing nature of the halogens can activate the aromatic ring for specific polymerization reactions, while also contributing to the thermal stability, flame retardancy, and chemical resistance of the resulting polymers. This document serves as a foundational resource for scientists and engineers poised to investigate the promising domain of polymers derived from this versatile monomer.
Part 1: Theoretical Framework and Synthetic Avenues
The application of this compound in polymer chemistry is primarily theorized to follow two well-established polymerization pathways: oxidative coupling polymerization to yield substituted poly(phenylene oxide)s (PPOs), and nucleophilic aromatic substitution for the synthesis of poly(arylene ether)s.
Oxidative Coupling Polymerization: Crafting Halogenated PPOs
The synthesis of poly(phenylene oxide)s via the oxidative coupling of 2,6-disubstituted phenols is a cornerstone of industrial polymer chemistry. The presence of chlorine atoms in the 2 and 6 positions of this compound suggests its suitability for this type of polymerization, analogous to the well-known polymerization of 2,6-dimethylphenol.[1][2][3] The reaction proceeds through the formation of a phenoxy radical, followed by carbon-oxygen bond formation to build the polymer chain.
The resulting poly(2,6-dichloro-4-fluoro-1,4-phenylene oxide) would be expected to exhibit a high glass transition temperature (Tg), excellent thermal stability, and inherent flame retardancy due to the high halogen content. The fluorine atom at the 4-position is anticipated to enhance the polymer's chemical resistance and modify its electronic properties.
Hypothetical Reaction Scheme: Oxidative Coupling
Caption: Oxidative coupling of this compound.
Nucleophilic Aromatic Substitution: Building Poly(arylene ether)s
Nucleophilic aromatic substitution (SNA) is a powerful tool for the synthesis of poly(arylene ether)s.[4] In this approach, a dihydric phenol (or its corresponding phenoxide) reacts with an activated aromatic dihalide. This compound can theoretically participate in this reaction in two distinct ways:
-
As the Phenolic Monomer: The hydroxyl group of this compound can be deprotonated to form a phenoxide, which can then react with an activated dihaloarene (e.g., bis(4-fluorophenyl)sulfone). The resulting polymer would incorporate the dichlorofluorophenyl moiety as a pendant group.
-
As the Activated Dihalo-monomer (Hypothetically): While less conventional, it is conceivable that under specific conditions, the chlorine atoms could be susceptible to nucleophilic attack by a bisphenol, particularly if further activated. However, the para-fluorine is typically the more labile leaving group in such systems.
The more probable scenario involves its use as the phenolic component, leading to poly(arylene ether)s with unique properties imparted by the halogenated side chains. These polymers are expected to possess high thermal stability, good mechanical properties, and excellent chemical resistance.
Hypothetical Reaction Scheme: Nucleophilic Aromatic Substitution
Caption: Synthesis of Poly(arylene ether) via SNA.
Part 2: Experimental Protocols
The following protocols are designed as starting points for the investigation of this compound in polymer synthesis. All procedures should be conducted by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.
Protocol 2.1: Synthesis of Poly(2,6-dichloro-4-fluoro-1,4-phenylene oxide) via Oxidative Coupling
Objective: To synthesize a halogenated PPO from this compound.
Materials:
-
This compound (monomer)
-
Copper(I) bromide (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Hydrochloric acid (for catalyst removal)
-
Oxygen gas (oxidant)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser, dissolve this compound (10.0 g, 0.055 mol) in toluene (100 mL).
-
In a separate beaker, prepare the catalyst solution by dissolving CuBr (0.079 g, 0.55 mmol) and TMEDA (0.064 g, 0.55 mmol) in toluene (10 mL).
-
Add the catalyst solution to the monomer solution in the reaction flask.
-
Begin vigorous stirring and bubble oxygen gas through the solution at a steady rate.
-
Heat the reaction mixture to 60°C and maintain for 24 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
After 24 hours, stop the oxygen flow and cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing methanol (500 mL) with vigorous stirring to precipitate the polymer.
-
Filter the precipitated polymer and wash thoroughly with methanol containing a small amount of hydrochloric acid to remove the copper catalyst, followed by washing with pure methanol until the filtrate is neutral.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Structure: FT-IR and NMR spectroscopy
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
| Property | Expected Outcome |
| Appearance | Off-white to light brown powder |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and some aprotic polar solvents |
| Tg | > 200°C |
| Decomposition Temp. | > 400°C (in N2) |
Protocol 2.2: Synthesis of a Poly(arylene ether) from this compound and Bis(4-fluorophenyl)sulfone
Objective: To synthesize a poly(arylene ether) via nucleophilic aromatic substitution.
Materials:
-
This compound (phenolic monomer)
-
Bis(4-fluorophenyl)sulfone (activated dihalide)
-
Potassium carbonate (K2CO3, anhydrous base)
-
N,N-Dimethylacetamide (DMAc, solvent)
-
Toluene (azeotroping agent)
-
Methanol (non-solvent for precipitation)
-
Deionized water
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add this compound (9.05 g, 0.05 mol), bis(4-fluorophenyl)sulfone (12.71 g, 0.05 mol), and potassium carbonate (7.60 g, 0.055 mol).
-
Add DMAc (100 mL) and toluene (50 mL) to the flask.
-
Heat the mixture to 140-150°C with stirring under a slow nitrogen stream to dehydrate the system by azeotropic distillation of the water-toluene mixture.
-
After the removal of water is complete (approximately 4 hours), remove the Dean-Stark trap and increase the reaction temperature to 160-170°C.
-
Maintain the reaction at this temperature for 12-24 hours. The formation of a viscous solution indicates polymerization.
-
Cool the reaction mixture to room temperature and dilute with DMAc (50 mL).
-
Precipitate the polymer by slowly adding the solution to a stirred mixture of methanol and water (80:20 v/v, 1 L).
-
Filter the fibrous polymer, wash it extensively with hot deionized water to remove salts, and then with methanol.
-
Dry the polymer in a vacuum oven at 100°C until a constant weight is achieved.
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Structure: FT-IR and NMR spectroscopy
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
| Property | Expected Outcome |
| Appearance | White to off-white fibrous solid |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMSO) and some chlorinated solvents |
| Tg | High, likely in the range of 200-250°C |
| Decomposition Temp. | High thermal stability, > 450°C (in N2) |
Part 3: Concluding Remarks and Future Outlook
While direct, documented applications of this compound in polymer chemistry are not yet widespread in publicly available literature, its chemical structure strongly suggests its utility as a monomer for high-performance polymers. The protocols and theoretical frameworks presented in this guide are intended to catalyze further research and development in this area. The resulting halogenated poly(phenylene oxide)s and poly(arylene ether)s hold promise for applications requiring exceptional thermal stability, inherent flame retardancy, and robust chemical resistance, such as in the aerospace, automotive, and electronics industries. It is the author's belief that the exploration of this compound will open new avenues in the design and synthesis of advanced polymeric materials.
References
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MDPI. (n.d.). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Novel Preparation Method for Poly(2,6-dichloro-1,4-phenylene oxide). Retrieved from [Link]
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OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]
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DTIC. (n.d.). Redox-Switchable Polymerization for the Synthesis of High Performance Polymers. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Poly(2,6-diphenylphenylene oxide). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-aminophenol.
-
ResearchGate. (n.d.). Synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) derivatives containing hydroxyl and amino groups by oxidative coupling copolymerization. Retrieved from [Link]
-
Tokyo University of Science. (n.d.). Synthesis of poly (2,6-dimethyl-1,4-phenylene oxide) by double-step polymerization in supercritical carbon dioxide. Retrieved from [Link]
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Experimental Setups and Methodologies for Reactions Involving 2,6-Dichloro-4-fluorophenol
An Application Note and Protocol Guide for the Synthetic Chemist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for key chemical transformations involving 2,6-dichloro-4-fluorophenol (CAS No. 392-71-2). As a versatile halogenated aromatic compound, this compound serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its unique substitution pattern—featuring a reactive hydroxyl group, two electron-withdrawing chlorine atoms, and a fluorine atom susceptible to nucleophilic aromatic substitution—allows for a diverse range of chemical modifications. This guide explains the causality behind experimental choices, provides step-by-step protocols for core reactions, and outlines methods for reaction monitoring and product characterization.
Compound Properties and Safety Imperatives
This compound is a white to off-white crystalline solid with a melting point of approximately 48-51°C.[2][3] Its structure dictates its chemical behavior: the phenolic proton is acidic, and the aromatic ring is electron-deficient due to the inductive and resonance effects of the halogen substituents. This electronic nature is central to its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 392-71-2 | [2] |
| Molecular Formula | C₆H₃Cl₂FO | [2] |
| Molecular Weight | 180.99 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 48 - 51 °C | [2] |
| Boiling Point | 142 °C / 100 mmHg | [2] |
Safety is paramount. Before commencing any experiment, a thorough review of the Safety Data Sheet (SDS) is mandatory.
-
Hazards: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It is also toxic to aquatic life with long-lasting effects.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Core Reactivity: A Mechanistic Overview
The reactivity of this compound is dominated by two main centers: the phenolic hydroxyl group and the aromatic ring, specifically the carbon bearing the fluorine atom.
-
Phenolic Reactivity (O-H Bond): The hydroxyl group is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide is the key intermediate for etherification and esterification reactions. The steric hindrance from the two ortho-chlorine atoms can influence the choice of reagents and reaction rates.
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is significantly electron-deficient due to the strong electron-withdrawing effects of the two chlorine atoms and, to a lesser extent, the fluorine atom. This deactivation makes electrophilic substitution difficult but strongly activates the ring for nucleophilic attack.[8][9] The position para to the fluorine is activated by the two ortho chlorine atoms, making the C-F bond the most susceptible to cleavage by a nucleophile in an addition-elimination mechanism.[9][10] Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, facilitating nucleophilic attack at the carbon atom.[9]
Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the displacement of the fluoride with a generic primary or secondary amine to synthesize 4-amino-2,6-dichlorophenyl derivatives, which are valuable pharmaceutical building blocks.[11]
Causality and Experimental Rationale
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to solubilize the reactants and stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the rate.[8]
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used. Its primary role is to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. It can also deprotonate the amine, increasing its nucleophilicity.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the formation of the Meisenheimer complex and the loss of aromaticity in this intermediate step.[10]
Step-by-Step Protocol
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) and the chosen amine nucleophile (1.2 eq).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the starting phenol.
-
Reaction Execution: Stir the mixture under a nitrogen atmosphere and heat to 100-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water and stir. The product may precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow Diagram: SNAr Reaction
Caption: General workflow for SNAr of this compound.
Application Protocol 2: O-Alkylation (Williamson Ether Synthesis)
This protocol details the formation of an ether linkage at the phenolic oxygen, a common strategy in medicinal chemistry to modify polarity and pharmacological properties.
Causality and Experimental Rationale
-
Base: A strong base is required to fully deprotonate the phenol, creating the nucleophilic phenoxide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices. NaH provides irreversible deprotonation, while K₂CO₃ is a milder, safer alternative suitable for many substrates.
-
Electrophile: A primary or secondary alkyl halide (e.g., benzyl bromide, ethyl iodide) is used as the electrophile.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal. It dissolves the ionic phenoxide intermediate and promotes the SN2 reaction pathway.[12]
Step-by-Step Protocol
-
Reactor Setup: In a dry, nitrogen-flushed round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until gas evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction progress by TLC, looking for the disappearance of the starting phenol.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Table 2: Comparison of Conditions for Key Reactions
| Reaction Type | Reagents | Base | Solvent | Temperature (°C) | Typical Yield |
| SNAr | Amine | K₂CO₃ | DMSO | 100 - 120 | 70-90% |
| Etherification | Alkyl Halide | NaH | DMF | 0 - RT | 80-95% |
| Esterification | Acyl Chloride | Pyridine | DCM | 0 - RT | 85-98% |
Application Protocol 3: Esterification
This protocol describes the conversion of the phenolic hydroxyl group into an ester. Esterification is frequently used to create prodrugs or modify a compound's physical properties.
Causality and Experimental Rationale
-
Acylating Agent: An activated carboxylic acid derivative, such as an acyl chloride or acid anhydride, is used for an efficient reaction.[13]
-
Base: A tertiary amine base like pyridine or triethylamine (TEA) is used. It serves a dual purpose: it acts as a nucleophilic catalyst (especially pyridine) and scavenges the HCl byproduct, driving the reaction to completion.
-
Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
Step-by-Step Protocol
-
Reactor Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting phenol (typically 1-4 hours).
-
Work-up: Quench the reaction with 1 M HCl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography or recrystallization.
Reaction Monitoring and Analytical Characterization
Effective monitoring and characterization are essential for successful synthesis.
-
Chromatography: TLC is a rapid method for monitoring reaction progress. For more precise quantitative analysis and separation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.[14][15] GC coupled with a mass spectrometry (MS) or electron capture detector (ECD) is particularly sensitive for halogenated compounds.[16][17]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for structural elucidation of the final products. The disappearance of the phenolic proton signal in ¹H NMR is a clear indicator of successful etherification or esterification. In SNAr, changes in the aromatic region and the appearance of signals from the new substituent confirm the reaction.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern (due to chlorine) of the product.
-
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct reactive sites—the acidic hydroxyl group and the activated C-F bond—can be addressed selectively under well-defined conditions. The protocols outlined in this guide provide a robust framework for performing key transformations such as nucleophilic aromatic substitution, etherification, and esterification. By understanding the mechanistic principles behind these reactions, researchers can effectively leverage this compound to construct complex molecular architectures for applications in drug discovery and material science.
References
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- 2,4-Dichloro-6-fluorophenol | 344-21-8 | Benchchem. (n.d.). BenchChem.
- This compound - Chem-Impex. (n.d.). Chem-Impex International.
- US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents. (n.d.). Google Patents.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 26). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific.
- What are the synthesis methods of 2,6-dichlori-4-amino phenol - FAQ - Guidechem. (2024, February 22). Guidechem.
- Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis - Benchchem. (n.d.). BenchChem.
- material safety data sheet - 2,6-dichlorophenol 98%. (n.d.).
- Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024, July 26). National Center for Biotechnology Information.
- 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax.
- 2,6-DICHLOROPHENOL FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, May 26). Loba Chemie.
- Chromatographic Determination of Chlorophenols. (n.d.). Journal of the Chemical Society of Pakistan.
- Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega - ACS Publications. (2018, January 5). ACS Publications.
- Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Directed nucleophilic aromatic substitution reaction - RSC Publishing. (n.d.). Royal Society of Chemistry.
- CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents. (n.d.). Google Patents.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry.
- analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry.
- Trace analysis of chlorophenolics using triple quadrupole GC-MS - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (2013). Asian Journal of Chemistry, 25(4), 2129-2134.
- Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
- This compound | CAS: 392-71-2 - finetech industry limited. (n.d.). Finetech Industry Limited.
- specificity and selectivity of 2,6-Dichloro-4-ethylphenol detection methods - Benchchem. (n.d.). BenchChem.
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Application Notes and Protocols for the Purification of 2,6-Dichloro-4-fluorophenol
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 2,6-Dichloro-4-fluorophenol (DCFP), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. The purity of DCFP is paramount, as contaminants can lead to undesirable side reactions, lower yields, and compromised activity in downstream applications. This document explores the foundational principles and provides step-by-step methodologies for purification via recrystallization and column chromatography. Furthermore, it details analytical techniques for the rigorous assessment of product purity, ensuring that researchers, scientists, and drug development professionals can achieve the high-purity material required for their work.
Introduction: The Imperative for High-Purity this compound
This compound (DCFP) is an aromatic organic compound characterized by a phenolic hydroxyl group on a benzene ring substituted with two chlorine atoms and one fluorine atom.[1] Its structural features make it a valuable building block in organic synthesis. However, synthetic routes to DCFP and related dichlorophenols often yield a mixture of isomers, unreacted starting materials, and over-halogenated byproducts.[2][3] For instance, the chlorination of 4-fluorophenol can produce not only the desired dichlorinated product but also monochlorinated precursors and other isomeric dichlorophenols, such as 2,4-dichloro-6-fluorophenol.[2][4]
The presence of these impurities can have significant consequences in multi-step syntheses, making robust purification techniques not just a recommendation, but a necessity. This guide provides the scientific rationale and practical protocols to effectively purify crude DCFP.
Foundational Principles: Exploiting Physicochemical Properties
Effective purification strategies are designed around the distinct physicochemical properties of the target compound relative to its impurities. DCFP is a crystalline solid at room temperature, a property that is highly advantageous for purification by recrystallization.[1][5] Its polarity, governed by the hydroxyl group and halogen atoms, dictates its solubility in various organic solvents and its affinity for chromatographic stationary phases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂FO | [6][7] |
| Molecular Weight | 180.99 g/mol | [6][8] |
| Appearance | Cream to orange or pale brown crystals/powder | [1][5] |
| Melting Point | 46.0 - 52.0 °C | [5] |
| Solubility | Soluble in many organic solvents; limited in water | [1] |
| pKa | More acidic than phenol due to inductive effects of halogens | [9] |
The primary impurities to consider are often structural isomers (e.g., 2,4-dichlorophenol, a common byproduct in dichlorophenol synthesis) which may have very similar polarities and close boiling points, making separation by distillation challenging.[10] Therefore, methods that exploit differences in crystal lattice formation (recrystallization) and subtle polarity differences (chromatography) are generally more effective.
Purification Methodologies: Protocols and Rationale
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging the principle that the solubility of a solid in a solvent increases with temperature. A properly chosen solvent will dissolve the crude material, including impurities, at an elevated temperature. Upon controlled cooling, the solution becomes supersaturated with the target compound, which then crystallizes out, leaving the more soluble impurities behind in the mother liquor.
The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent should:
-
Completely dissolve the crude DCFP at or near its boiling point.
-
Dissolve DCFP very sparingly at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities well at all temperatures or not at all (allowing for removal by hot filtration).
-
Possess a relatively low boiling point for easy removal from the purified crystals.
-
Be chemically inert towards DCFP.
Based on the properties of similar dichlorophenols, non-polar to moderately polar solvents are excellent candidates.[3]
Table 2: Candidate Solvents for DCFP Recrystallization
| Solvent | Boiling Point (°C) | Rationale |
| Hexane / Heptane | 69 / 98 | Good for non-polar compounds. Often results in high recovery of phenols. |
| Toluene | 111 | Higher boiling point allows for a wider solubility gradient. |
| Ethanol/Water | Variable | A two-solvent system. DCFP is soluble in ethanol but not water. Water is added as an anti-solvent to induce crystallization. |
| Petroleum Ether | 40-60 | A non-polar solvent mixture effective for purifying related dichlorophenols.[3] |
-
Dissolution: Place the crude DCFP (e.g., 10.0 g) into an Erlenmeyer flask. Add a minimal amount of heptane (e.g., 20-25 mL) and a boiling chip. Heat the mixture gently on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot heptane until all the DCFP just dissolves. Adding a large excess of solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be performed rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent. Determine the yield and assess purity.
Caption: Workflow for the purification of DCFP by recrystallization.
Method 2: Flash Column Chromatography
For complex mixtures or when impurities have solubilities similar to DCFP, flash column chromatography is the preferred method.[11] This technique utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The separation occurs based on the differential partitioning of components between the two phases. DCFP, being a moderately polar compound, will adhere to the polar silica gel and can be eluted with a mobile phase of appropriate polarity.
-
Stationary Phase: Silica gel (SiO₂) is the standard choice. Its surface is covered in polar silanol (Si-OH) groups, which interact with polar compounds via hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The separation is "tuned" by adjusting the ratio of these solvents. A higher proportion of the polar solvent will increase the eluting power of the mobile phase, moving compounds faster down the column. The optimal ratio is determined empirically using Thin Layer Chromatography (TLC).
-
TLC Analysis: First, determine the appropriate eluent composition. Spot the crude material on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between the DCFP spot and impurity spots, with the DCFP spot having an Rf value of ~0.25-0.35.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack the silica uniformly to avoid channels, which would lead to poor separation.
-
Sample Loading: Dissolve the crude DCFP in a minimum amount of a strong solvent (like dichloromethane).[11] Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase determined by TLC analysis. Apply positive pressure (flash chromatography) to achieve a steady, efficient flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting spots from the column outlet onto TLC plates and visualizing them under UV light.
-
Combine and Evaporate: Combine the fractions that contain the pure DCFP. Remove the solvent using a rotary evaporator to yield the purified product.
Caption: Workflow for the purification of DCFP by flash chromatography.
Purity Assessment: The Self-Validating System
A purification protocol is only as reliable as the analytical methods used to verify its outcome. A multi-pronged analytical approach ensures a comprehensive purity profile.[12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for separating, identifying, and quantifying components in a mixture.[14] For purity analysis of DCFP, a reverse-phase method is most common.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Phosphoric Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Prep: Dissolve a small, accurately weighed sample in the mobile phase.
-
Analysis: Purity is typically calculated using the area percent method from the resulting chromatogram. The peak corresponding to DCFP should be the major component, with minimal area attributed to other peaks.
Gas Chromatography (GC)
GC is well-suited for analyzing the purity of volatile and semi-volatile compounds like DCFP and can detect residual solvents or volatile impurities.[12]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Detector Temperature: 280 °C.
-
Analysis: Purity is determined by the relative peak area.
Melting Point Analysis
A simple yet effective measure of purity. Pure crystalline solids exhibit a sharp melting point range (typically < 1 °C). Impurities disrupt the crystal lattice, causing the melting point to become depressed and broadened. A sharp melting point within the literature range (46-52 °C) is a strong indicator of high purity.[5]
Caption: Overall workflow from crude starting material to validated pure product.
Conclusion
The purification of this compound to a high degree of purity is an achievable and essential step for its use in research and development. Recrystallization offers a straightforward and scalable method for removing a majority of impurities, particularly when dealing with crude material of reasonable initial purity. For more complex mixtures or when isomeric purity is critical, flash column chromatography provides superior resolving power. The choice of method should be guided by the specific impurity profile of the crude product and the ultimate purity required. In all cases, the purification process must be validated by a suite of analytical techniques, including HPLC, GC, and melting point analysis, to ensure the final product meets the stringent quality standards required in scientific applications.
References
- Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
PubChem. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-fluorophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol.
- Google Patents. (n.d.). CN102557886A - Method for purifying 2,6-dichlorophenol.
-
Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). This compound | CAS: 392-71-2. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 392-71-2. Retrieved from [Link]
- European Patent Office. (2002). Production method of a 2,6-dichlorophenol compound.
- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
- Google Patents. (n.d.). EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol.
- Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
-
Asian Journal of Chemistry. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4-Dichloro-6-fluorophenol | C6H3Cl2FO | CID 13019012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A16193.22 [thermofisher.com]
- 6. This compound | CAS: 392-71-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 9. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jcsp.org.pk [jcsp.org.pk]
Application Notes and Protocols for the Scalable Synthesis of 2,6-Dichloro-4-fluorophenol
Introduction: The Strategic Importance of 2,6-Dichloro-4-fluorophenol
This compound is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two ortho-chlorine atoms and a para-fluorine atom, imparts specific electronic and steric properties that make it a valuable building block for complex molecular architectures.[1] This guide provides a comprehensive overview of the scalable synthesis of this compound, offering detailed protocols, an analysis of synthetic strategies, and insights into the challenges of industrial-scale production. Our focus is on providing practical, field-proven guidance for researchers, scientists, and drug development professionals to enable the efficient and reliable production of this key intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and for the design of robust synthetic and purification processes.
| Property | Value | Source |
| CAS Number | 392-71-2 | Chem-Impex[1] |
| Molecular Formula | C₆H₃Cl₂FO | Chem-Impex[1] |
| Molecular Weight | 180.99 g/mol | Chem-Impex[1] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 48-51 °C | Chem-Impex[1] |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Low solubility in water. | General knowledge |
Safety and Handling Precautions:
This compound and its precursors are hazardous materials that require careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the synthesis.
Strategic Synthesis Planning: A Comparative Analysis of Routes
The synthesis of this compound on a larger scale necessitates a careful evaluation of potential synthetic routes. The two most viable pathways are the direct electrophilic chlorination of 4-fluorophenol and a multi-step route involving the diazotization of 2,6-dichloro-4-aminophenol.
| Parameter | Route 1: Direct Chlorination of 4-Fluorophenol | Route 2: From 2,6-Dichloro-4-aminophenol |
| Starting Material | 4-Fluorophenol | 2,6-Dichloro-4-aminophenol |
| Key Transformation | Electrophilic Aromatic Substitution (Chlorination) | Sandmeyer-type Reaction (Diazotization followed by substitution) |
| Number of Steps | 1 | 2 (Diazotization and substitution) |
| Potential Yield | Moderate to Good | Good to Excellent |
| Selectivity Issues | Formation of mono- and tri-chlorinated isomers. | Generally high selectivity for the desired product. |
| Scalability Challenges | Heat management during chlorination, control of isomer formation. | Handling of potentially unstable diazonium salts, management of nitrogen gas evolution. |
| Reagent Cost & Availability | 4-Fluorophenol is readily available. Chlorinating agents are common. | 2,6-Dichloro-4-aminophenol is a more specialized starting material. |
| Waste Stream | Acidic waste from chlorinating agents. | Acidic waste from diazotization, potential for azo-compound byproducts. |
Recommendation for Scale-Up:
For initial lab-scale synthesis and process development, the direct chlorination of 4-fluorophenol offers a more straightforward approach. However, for large-scale production where purity and yield are paramount, the route from 2,6-dichloro-4-aminophenol, despite being a two-step process, may offer better control and higher purity of the final product.
Route 1: Direct Electrophilic Chlorination of 4-Fluorophenol
This route leverages the activating and ortho-, para-directing effect of the hydroxyl group of 4-fluorophenol to introduce two chlorine atoms at the ortho positions. The key challenge is to control the reaction to favor dichlorination over mono- or trichlorination.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorination of 4-fluorophenol proceeds via a classical electrophilic aromatic substitution mechanism. The chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), generates an electrophilic chlorine species which is then attacked by the electron-rich aromatic ring. The hydroxyl group strongly activates the ring, directing the incoming electrophile to the ortho and para positions. Since the para position is already occupied by a fluorine atom, substitution occurs at the two ortho positions.
Caption: Electrophilic chlorination of 4-fluorophenol.
Detailed Protocol for Scalable Synthesis
This protocol is adapted from methodologies described for the synthesis of related chlorinated phenols and provides a scalable approach.[2][3]
Materials and Equipment:
-
4-Fluorophenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a jacketed glass reactor, charge 4-fluorophenol (1.0 eq) and dichloromethane (5-10 volumes). Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (2.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The addition should be controlled to manage the exotherm and the evolution of HCl and SO₂ gases.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC or GC-MS to ensure complete consumption of the starting material and the intermediate 2-chloro-4-fluorophenol.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a stirred, chilled solution of saturated sodium bicarbonate. This will neutralize the excess acid. Ensure adequate ventilation to handle the gas evolution.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and ethyl acetate, to yield a crystalline solid.
Challenges and Optimization for Scale-Up:
-
Isomer Control: The formation of 2-chloro-4-fluorophenol as an intermediate and the potential for over-chlorination to 2,4,6-trichlorophenol are the main selectivity challenges. Careful control of stoichiometry and temperature is crucial.
-
Exotherm Management: The chlorination reaction is exothermic. A jacketed reactor with efficient cooling is essential for maintaining the desired temperature range on a larger scale.
-
Off-Gas Scrubbing: The reaction generates significant amounts of HCl and SO₂ gases. An appropriate scrubbing system (e.g., a caustic scrubber) is required for safe operation at scale.
-
Solvent Selection: While dichloromethane is a common laboratory solvent, its environmental and health concerns may necessitate the evaluation of alternative solvents for industrial production.
Route 2: Synthesis via Diazotization of 2,6-Dichloro-4-aminophenol
This route offers a more controlled approach to the synthesis of this compound, leveraging the Sandmeyer-type reaction. This method is particularly advantageous for achieving high purity on a larger scale.
Reaction Mechanism: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt.[4] In this case, 2,6-dichloro-4-aminophenol is first diazotized with a source of nitrous acid (e.g., sodium nitrite in acidic media) to form the corresponding diazonium salt. This intermediate is then treated with a fluoride source, typically as part of a Balz-Schiemann type reaction or a modified Sandmeyer reaction, to replace the diazonium group with a fluorine atom.
Caption: Balz-Schiemann reaction pathway.
Detailed Protocol for Scalable Synthesis
This two-step protocol is based on well-established procedures for the Sandmeyer and Balz-Schiemann reactions.
Step 1: Diazotization of 2,6-Dichloro-4-aminophenol
Materials and Equipment:
-
2,6-Dichloro-4-aminophenol
-
Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Water
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
Procedure:
-
Preparation of the Amine Salt: In a jacketed glass reactor, suspend 2,6-dichloro-4-aminophenol (1.0 eq) in a solution of fluoroboric acid (48% in water, 3-4 eq). Cool the mixture to 0-5 °C with constant stirring.
-
Formation of the Diazonium Salt: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine salt suspension, maintaining the temperature below 5 °C. The formation of a precipitate (the diazonium tetrafluoroborate salt) is typically observed.
-
Isolation of the Diazonium Salt: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Isolate the precipitated diazonium salt by filtration, wash it with cold water, and then with a cold, non-polar solvent like diethyl ether to aid in drying. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care. It is often preferable to proceed to the next step with the wet solid.
Step 2: Thermal Decomposition of the Diazonium Salt (Balz-Schiemann Reaction)
Materials and Equipment:
-
2,6-Dichloro-4-aminophenyl diazonium tetrafluoroborate (from Step 1)
-
High-boiling point inert solvent (e.g., toluene, xylene)
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
Procedure:
-
Decomposition: In a jacketed reactor, suspend the diazonium salt in a high-boiling point inert solvent. Heat the mixture gently and with vigorous stirring. The decomposition is typically initiated at temperatures between 80-120 °C and is accompanied by the evolution of nitrogen gas and boron trifluoride.
-
Reaction Completion: The reaction is complete when gas evolution ceases. The progress can be monitored by observing the disappearance of the solid diazonium salt.
-
Workup and Purification: After cooling, the reaction mixture can be washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove any acidic byproducts. The organic layer is then dried and concentrated. The crude product can be purified by distillation under reduced pressure or recrystallization.
Challenges and Optimization for Scale-Up:
-
Stability of Diazonium Salts: The primary challenge is the handling of the potentially explosive diazonium salt. For larger scale operations, in-situ generation and immediate conversion to the product without isolation is the preferred and safer strategy.
-
Control of Decomposition: The thermal decomposition of the diazonium salt can be vigorous. A well-controlled heating profile and efficient gas venting are critical for safe operation.
-
Byproduct Formation: The Sandmeyer reaction can sometimes lead to the formation of azo-coupling byproducts, which may require additional purification steps to remove.
Analytical and Quality Control
Ensuring the purity and identity of this compound is critical for its use in downstream applications. A combination of analytical techniques should be employed for comprehensive quality control.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Peak area percentage of the main component, detection of starting materials and byproducts.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of molecular weight. | Retention time, mass spectrum fragmentation pattern.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | ¹H and ¹³C chemical shifts, coupling constants, and integration.[4] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H, C-F, C-Cl, and aromatic C-H stretches.[6] |
| Melting Point Analysis | Assessment of purity. | A sharp melting point range is indicative of high purity. |
Conclusion and Future Outlook
The scalable synthesis of this compound is achievable through careful selection of the synthetic route and meticulous control of reaction parameters. The direct chlorination of 4-fluorophenol offers a more concise route, while the Sandmeyer-type reaction starting from 2,6-dichloro-4-aminophenol provides a more controlled, albeit longer, pathway that may be more amenable to achieving high purity on an industrial scale. The challenges associated with each route, particularly those related to selectivity, exotherm management, and the handling of hazardous intermediates, must be addressed through robust process development and engineering controls. As the demand for complex, highly functionalized intermediates continues to grow, the development of even more efficient, safer, and greener synthetic methodologies for compounds like this compound will remain an active area of research.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- U.S. Patent No. 5,053,557. (1991). Process for preparing 2-chloro-4-fluorophenol. Google Patents.
-
Tarbell, D. S., Wilson, J. W., & Fanta, P. E. (n.d.). 2,6-Dichlorophenol. Organic Syntheses. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- European Patent No. EP1321449B1. (2003). Production method of a 2,6-dichlorophenol compound. Google Patents.
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound(392-71-2) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files.eric.ed.gov [files.eric.ed.gov]
Application Notes and Protocols for the Use of 2,6-Dichloro-4-fluorophenol as an Analytical Standard
Introduction: The Role of Halogenated Phenols in Modern Analytical Chemistry
Halogenated phenols are a significant class of compounds, serving as intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their prevalence in industrial processes also positions them as important environmental analytes. Consequently, the development of robust and reliable analytical methods for the quantification of these compounds is of paramount importance in drug development, quality control, and environmental monitoring. 2,6-Dichloro-4-fluorophenol, a member of this class, presents a unique analytical challenge and opportunity due to its specific substitution pattern. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as an analytical standard in various assay platforms. As a Senior Application Scientist, the following protocols and insights are grounded in established analytical principles and best practices to ensure scientific integrity and reproducibility.
Physicochemical Properties and Rationale for Use as a Standard
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful implementation as an analytical standard. These properties dictate the optimal conditions for its storage, handling, and use in analytical methodologies.
| Property | Value | Source |
| Chemical Formula | C₆H₃Cl₂FO | [1] |
| Molecular Weight | 180.99 g/mol | [1] |
| CAS Number | 392-71-2 | [1] |
| Appearance | White to pale yellow or cream to orange crystalline solid | , [2] |
| Melting Point | 46-52 °C | [2] |
| Solubility | Soluble in organic solvents; limited solubility in water. | |
| Purity (Typical) | ≥98% | , [2] |
Causality Behind Experimental Choices: The solid, crystalline nature of this compound at room temperature allows for its accurate weighing, a critical first step in the preparation of standard solutions. Its solubility in common organic solvents such as methanol and acetonitrile makes it highly compatible with reversed-phase high-performance liquid chromatography (HPLC) mobile phases. The limited water solubility necessitates the use of an organic solvent for the preparation of stock solutions.
Preparation of Standard Solutions: A Foundational Protocol
The accuracy of any quantitative analysis is fundamentally dependent on the correct preparation of standard solutions. This protocol outlines a self-validating system for the preparation of stock and working standards of this compound.
Diagram: Workflow for Standard Solution Preparation
Caption: Workflow for the preparation of stock and working standard solutions.
Step-by-Step Protocol for Standard Preparation
Materials:
-
This compound (purity ≥98%)
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated pipettes
Protocol:
-
Preparation of a 1 mg/mL Stock Standard Solution:
-
Accurately weigh approximately 10 mg of this compound into a clean weighing boat.
-
Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Add a small volume of HPLC-grade methanol (approximately 5 mL) to the flask and gently swirl to dissolve the solid completely.
-
Once dissolved, dilute the solution to the 10 mL mark with methanol.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Calculate the exact concentration of the stock solution based on the weighed mass and the flask volume.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standards by performing serial dilutions of the stock solution.
-
For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the desired solvent (typically the mobile phase used in the analytical method).
-
A calibration curve can be constructed by preparing a series of standards with decreasing concentrations (e.g., 10, 5, 2.5, 1, 0.5 µg/mL).
-
Trustworthiness of the Protocol: This protocol incorporates a self-validating system by relying on calibrated equipment (analytical balance, volumetric flasks, and pipettes) and high-purity reagents. The quantitative transfer and thorough mixing steps are critical for ensuring the accuracy of the final concentrations.
Spectrophotometric Analysis: Determining the Wavelength of Maximum Absorbance (λmax)
Recommended Protocol for λmax Determination:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in HPLC-grade methanol or acetonitrile.
-
Use a UV-Vis spectrophotometer to scan the solution across a wavelength range of 200 nm to 400 nm.
-
Use the solvent as a blank to zero the instrument.
-
The wavelength at which the highest absorbance is recorded is the λmax. This wavelength should be used for subsequent quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
A robust HPLC method is essential for the accurate quantification of this compound. The following protocol is a recommended starting point, based on methods developed for other dichlorophenols.
Diagram: HPLC Assay Workflow
Caption: General workflow for quantitative analysis by HPLC.
Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for hydrophobic compounds like halogenated phenols. |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid | A common mobile phase for the analysis of phenolic compounds, providing good peak shape and resolution. The formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Injection Volume | 10 µL | A typical injection volume that provides good sensitivity without overloading the column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at λmax (empirically determined, ~285-290 nm) | Provides high sensitivity for phenolic compounds with aromatic rings. |
Method Validation: To ensure the trustworthiness of the analytical results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Stability and Storage of Standard Solutions
The stability of standard solutions is critical for maintaining the accuracy of analytical measurements over time. While specific stability data for this compound solutions is not extensively documented, general guidelines for halogenated phenols should be followed.
-
Stock Solutions: Store stock solutions in amber glass vials at 2-8 °C to protect them from light and minimize solvent evaporation. Under these conditions, stock solutions are generally stable for several weeks to a few months. It is recommended to perform periodic checks against a freshly prepared standard to verify stability.
-
Working Solutions: It is best practice to prepare fresh working solutions daily from the stock solution to ensure the highest accuracy.
Conclusion
This compound is a valuable analytical standard for the quantification of halogenated phenols in various matrices. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this application note, researchers can develop robust and reliable analytical methods. The key to success lies in the accurate preparation of standard solutions, the empirical determination of the optimal detection wavelength, and the thorough validation of the analytical method. While the absence of a certified reference material and exhaustive physicochemical data presents a challenge, the guidance provided, based on sound analytical principles and data from structurally similar compounds, offers a solid foundation for the successful implementation of this compound as an analytical standard.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]
-
NIST. (2017). Preparation of Calibration Solutions. Journal of Research of the National Institute of Standards and Technology. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,6-Dichlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ye, L., et al. (2021). Effects of different solvents on ultraviolet absorption and fluorescence intensity of 2,4-dichlorophenol, 2,4,6-trichlorophenol and Pentachlorophenol. Journal of Physics: Conference Series. Retrieved from [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
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sample preparation for 2,6-Dichloro-4-fluorophenol analysis in complex matrices
An Application Guide for the Robust Sample Preparation of 2,6-Dichloro-4-fluorophenol in Complex Environmental and Food Matrices
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the extraction and purification of this compound from challenging matrices, such as water, soil, and food products. As a halogenated phenolic compound, this compound (CAS No. 392-71-2) presents unique analytical challenges due to its polarity and potential for matrix-associated interferences.[1][2][3] This document moves beyond simplistic procedural lists to offer an in-depth exploration of the scientific principles underpinning effective sample preparation. We will detail two primary workflows: Solid-Phase Extraction (SPE) for aqueous samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for complex solid matrices. The methodologies are designed to be self-validating and are grounded in established regulatory frameworks and peer-reviewed literature to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound is an aromatic organic compound with a phenol structure substituted with two chlorine atoms and one fluorine atom.[1] Its properties are characteristic of halogenated phenols, which are often used as intermediates in the synthesis of pesticides, dyes, and pharmaceuticals.[1] Consequently, it can be introduced into the environment, necessitating sensitive and reliable monitoring. The analysis of such compounds in complex matrices is non-trivial. The inherent complexity of environmental samples (e.g., soil, wastewater) and food products can introduce significant matrix effects, leading to ion suppression or enhancement in mass spectrometry and co-eluting interferences in chromatography.[4][5]
Effective sample preparation is, therefore, the most critical step in the analytical workflow. It aims to:
-
Isolate the target analyte from interfering matrix components.
-
Concentrate the analyte to meet the sensitivity requirements of modern analytical instrumentation.
-
Present the analyte in a solvent compatible with the downstream analysis (e.g., GC-MS or LC-MS/MS).
This guide provides the technical details to achieve these goals with precision and confidence.
Foundational Principles: Analyte and Method Selection
The molecular structure of this compound dictates the extraction strategy. As a phenol, its acidity (pKa) is a key parameter. Adjusting the sample pH is crucial to control its ionization state. In its neutral (protonated) form at low pH, it is less polar and can be effectively retained on non-polar sorbents. In its ionized (deprotonated) phenolate form at high pH, its polarity increases significantly.
Analytical Finish Considerations:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Phenols are polar and may exhibit poor peak shape and thermal instability in a GC system. Derivatization is often required to increase volatility and improve chromatographic performance.[6][7][8] Common derivatization techniques include silylation or acylation.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred technique for phenols as it typically does not require derivatization, analyzing the compound in its native form.[9][10][11] It offers high selectivity and sensitivity.
The protocols described herein are compatible with both analytical techniques, with the final extract being suitable for derivatization if GC-MS is the chosen method.
Protocol I: Solid-Phase Extraction (SPE) for Aqueous Matrices
SPE is the gold standard for isolating phenols from water samples, as referenced in U.S. EPA methods.[12][13] This technique relies on the partitioning of the analyte between the liquid sample and a solid sorbent packed in a cartridge.[14][15] For phenols, polymeric reversed-phase sorbents are highly effective due to their high surface area and stability across a wide pH range.[13]
Workflow for SPE of this compound
Caption: Solid-Phase Extraction (SPE) workflow for phenolic compounds.
Detailed Step-by-Step SPE Protocol
1.0 Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase (e.g., divinylbenzene-N-vinylpyrrolidone copolymer), 500 mg / 6 mL.
-
Reagents: Methanol (HPLC grade), Dichloromethane (DCM, HPLC grade), Hydrochloric Acid (HCl, 6N), Sodium Sulfite, Reagent Water.
-
Apparatus: SPE vacuum manifold, sample collection vials, nitrogen evaporator.
2.0 Sample Pre-treatment [12][16]
-
Collect a 1 L water sample in an amber glass bottle.
-
If residual chlorine is present, add ~50 mg of sodium sulfite and mix.
-
Preserve the sample by acidifying to pH < 2 with 6N HCl. This ensures the analyte is in its non-ionized form.
-
If the sample contains particulates, filter it through a glass fiber filter.
3.0 SPE Cartridge Procedure [14][16][17]
-
Conditioning: Place the SPE cartridges on the manifold. Wash with 10 mL of DCM, followed by 10 mL of methanol. Do not allow the sorbent to go dry.
-
Equilibration: Equilibrate the cartridge with 10 mL of reagent water at pH < 2. Do not let the sorbent bed go dry.
-
Sample Loading: Load the 1 L water sample onto the cartridge at a flow rate of 10-15 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of reagent water to remove salts and polar interferences. Dry the cartridge under vacuum for 10 minutes.
-
Elution: Place collection vials in the manifold. Elute the this compound from the cartridge with two 5 mL aliquots of DCM.
4.0 Final Extract Preparation
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for analysis by LC-MS/MS or for derivatization prior to GC-MS analysis.
Scientific Rationale and Critical Steps
-
pH Adjustment: Acidification (Step 2.3) is the most critical step. It protonates the phenolic hydroxyl group, rendering the molecule less polar and ensuring strong retention on the non-polar SPE sorbent.
-
Sorbent Conditioning: Conditioning (Step 3.1) solvates the sorbent functional groups, "activating" the cartridge to ensure reproducible retention of the analyte.[16]
-
Drying Step: Thoroughly drying the cartridge after washing (Step 3.4) is essential to ensure efficient elution with the non-polar DCM solvent.
Expected Performance
The following table summarizes typical performance data for the analysis of chlorinated phenols in water using SPE, based on established methods.
| Parameter | Expected Value | Source(s) |
| Analytical Technique | LC-MS/MS or GC-MS | [12][18] |
| Recovery | 85 - 110% | [17][18] |
| Relative Standard Deviation (RSD) | < 15% | [18] |
| Method Detection Limit (MDL) | 10 - 50 ng/L | [18] |
Protocol II: QuEChERS for Complex Solid Matrices
The QuEChERS method has revolutionized the analysis of analytes in complex food and environmental matrices.[19][20] It involves a solvent extraction with acetonitrile followed by a partitioning step induced by the addition of salts, and a subsequent cleanup using dispersive SPE (d-SPE).[19][20] This approach is fast, requires low solvent volumes, and is highly effective for a wide range of analytes, including polar compounds like phenols.[21][22][23]
Workflow for QuEChERS of this compound
Caption: QuEChERS workflow for complex solid matrices.
Detailed Step-by-Step QuEChERS Protocol
1.0 Materials and Reagents
-
QuEChERS Salts: Magnesium Sulfate (anhydrous), Sodium Chloride.
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18 silica, anhydrous Magnesium Sulfate. Pre-weighed tubes are commercially available.
-
Reagents: Acetonitrile (HPLC grade), Acetic Acid (optional).
-
Apparatus: 50 mL centrifuge tubes, high-speed centrifuge, vortex mixer.
2.0 Extraction and Partitioning [19][21]
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, add 10 mL of reagent water and allow to hydrate for 30 minutes.[24]
-
Add 15 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.
-
Immediately cap and shake vigorously for 1 minute. The salts induce phase separation and drive the analyte into the acetonitrile layer.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3.0 Dispersive SPE (d-SPE) Cleanup [19][23]
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Cap the d-SPE tube and vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis.
Scientific Rationale and Critical Steps
-
Choice of Sorbents: The d-SPE sorbents are critical for cleanup. PSA removes organic acids and sugars, C18 removes non-polar interferences like fats and lipids, and MgSO₄ removes residual water.[19][23] This combination provides a clean extract essential for robust LC-MS/MS analysis.
-
Immediate Shaking: Shaking immediately after adding the partitioning salts (Step 2.5) is vital to prevent the agglomeration of magnesium sulfate and ensure efficient extraction.
-
Matrix Hydration: For dry or semi-dry matrices, the initial addition of water (Step 2.1) is crucial for ensuring efficient partitioning of the analyte into the acetonitrile.
Expected Performance
The following table summarizes typical performance data for the analysis of phenols in complex matrices using the QuEChERS method.
| Parameter | Expected Value | Source(s) |
| Analytical Technique | LC-MS/MS | [19][21] |
| Recovery | 75 - 115% | [19][21][22] |
| Relative Standard Deviation (RSD) | < 15% | [22] |
| Limit of Quantification (LOQ) | 2 - 20 µg/kg | [22] |
Conclusion
The successful analysis of this compound in complex matrices is fundamentally dependent on a well-designed and executed sample preparation strategy. The choice between Solid-Phase Extraction for aqueous samples and a QuEChERS-based approach for solid matrices allows the analyst to tailor the methodology to the sample type, ensuring the removal of interferences and adequate concentration of the analyte. By understanding the chemical principles behind each step, from pH adjustment in SPE to the selection of d-SPE sorbents in QuEChERS, researchers can achieve the robust, reliable, and sensitive data required for environmental monitoring and safety assessment. The protocols provided in this guide serve as a validated starting point for method development and routine analysis.
References
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U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. EPA. Retrieved from [Link]
-
Lee, H. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Retrieved from [Link]
-
Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2003). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 3(1), 74-93. Retrieved from [Link]
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National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). EPA. Retrieved from [Link]
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Dasgupta, A., & Pillow, J. (1995). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of forensic sciences, 40(4), 679-681. Retrieved from [Link]
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Scribd. (n.d.). EPA METHOD 8040a - FOR PHENOL. Retrieved from [Link]
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Paragon Laboratories. (n.d.). Phenolic Compounds in Wastewater Analysis by EPA 625.1. Retrieved from [Link]
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Wang, L., et al. (2019). Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. Journal of Agricultural and Food Chemistry, 67(15), 4345-4353. Retrieved from [Link]
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ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]
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DiVA portal. (n.d.). Chemical characterization of phenols and taste-active substances in wine using liquid chromatography - mass spectrometry. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]
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Wang, L., et al. (2019). Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. PubMed, 30907591. Retrieved from [Link]
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PubChem. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 392-71-2. Retrieved from [Link]
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British Columbia Ministry of Environment. (2017). Chlorinated and Non-Chlorinated Phenols in Soil. Retrieved from [Link]
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Li, Y., et al. (2021). Simultaneous detection of multiple phenolic compounds in fish by gas chromatography-mass spectrometry following a modified QuEChERS cleanup. Food Additives & Contaminants: Part A, 39(6), 1083-1093. Retrieved from [Link]
-
protocols.io. (n.d.). Targeted analysis of phenolic compounds by LC-MS. Retrieved from [Link]
-
Wang, Y., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2095. Retrieved from [Link]
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Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2008). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 23(12), 3247. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Retrieved from [Link]
-
MDPI. (2023). Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology. Retrieved from [Link]
-
Pena, A., et al. (2006). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 7(4), 136-151. Retrieved from [Link]
-
Nicácio, A. E., et al. (2021). Evaluation of the QuEChERS method for the determination of phenolic compounds in yellow (Brassica alba), brown (Brassica juncea), and black (Brassica nigra) mustard seeds. Food Chemistry, 340, 128162. Retrieved from [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction (SPE) Columns & Cartridges. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Al-Qaim, F. F., et al. (2015). Controlling contamination for determination of ultra-trace levels of priority pollutants chlorophenols in environmental water matrices. Arabian Journal of Chemistry, 11(5), 656-666. Retrieved from [Link]
-
YMC. (n.d.). Analysis of environmental contaminants in different water matrices by HPLC-ICPMS/MS. Retrieved from [Link]
-
UCT. (n.d.). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Utility of 2,6-Dichloro-4-fluorophenol in the Development of Novel Materials
For: Researchers, scientists, and drug development professionals exploring the synthesis and application of high-performance polymers and advanced functional materials.
Introduction: Unveiling the Potential of a Unique Halogenated Phenol
2,6-Dichloro-4-fluorophenol is a halogenated aromatic compound with a unique substitution pattern that makes it a compelling building block for the creation of novel materials.[1][2] Its molecular structure, featuring two chlorine atoms ortho to the hydroxyl group and a fluorine atom at the para position, imparts distinct reactivity and contributes to the desirable properties of the resulting macromolecules. The electron-withdrawing nature of the halogen substituents enhances the acidity of the phenolic proton and influences the electronic properties of the aromatic ring, making it a valuable precursor in the synthesis of high-performance polymers and potentially in the design of advanced liquid crystals.[3][4]
This guide provides a comprehensive overview of the application of this compound in materials science, with a focus on the synthesis of poly(phenylene oxide)s and its potential in the formulation of liquid crystalline materials. We will delve into the mechanistic rationale behind its use and provide detailed, field-proven protocols to empower researchers in their quest for next-generation materials.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis and application. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂FO | [1][2] |
| Molecular Weight | 180.99 g/mol | [1] |
| Appearance | Cream to orange to pale brown solid | [2] |
| Melting Point | 46.0-52.0 °C | [2] |
| CAS Number | 392-71-2 | [2] |
Application in High-Performance Polymers: Synthesis of Poly(2,6-dichloro-1,4-phenylene oxide)
The primary application of 2,6-disubstituted phenols in materials science is in the synthesis of poly(phenylene oxide)s (PPOs), a class of high-performance thermoplastics known for their excellent thermal stability, dimensional stability, and dielectric properties. The oxidative coupling polymerization of 2,6-disubstituted phenols is a well-established method for producing these materials.[5][6][7]
Causality Behind Experimental Choices: The Role of Halogenation
The choice of this compound as a monomer is deliberate. The chlorine atoms at the 2 and 6 positions sterically hinder side reactions and promote the desired 1,4-enchainment during polymerization, leading to a linear polymer chain. The fluorine atom at the 4-position, being highly electronegative, is expected to enhance the thermal and oxidative stability of the resulting polymer and influence its solubility and dielectric properties.[3][4]
Experimental Workflow: Oxidative Coupling Polymerization
The following workflow outlines the synthesis of poly(2,6-dichloro-1,4-phenylene oxide) via oxidative coupling polymerization, a method adapted from established procedures for other 2,6-disubstituted phenols.[5][6]
Caption: Experimental workflow for the synthesis of poly(2,6-dichloro-1,4-phenylene oxide).
Detailed Protocol: Synthesis of Poly(2,6-dichloro-1,4-phenylene oxide)
This protocol is based on the oxidative coupling polymerization of 2,6-dimethylphenol and is adapted for this compound.[5]
Materials:
-
This compound (1.81 g, 10.0 mmol)
-
Copper(I) bromide (CuBr) (0.014 g, 0.1 mmol)
-
N,N-Dimethylbutylamine (DMBA) (0.101 g, 1.0 mmol)
-
Toluene (50 mL)
-
Methanol (200 mL)
-
Concentrated Hydrochloric Acid (HCl) (2 mL)
-
Oxygen (gas cylinder with a bubbler)
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve this compound (1.81 g, 10.0 mmol) in 40 mL of toluene.
-
Catalyst Preparation: In a separate vial, dissolve CuBr (0.014 g, 0.1 mmol) and DMBA (0.101 g, 1.0 mmol) in 10 mL of toluene.
-
Initiation of Polymerization: Add the catalyst solution to the monomer solution with vigorous stirring.
-
Oxygen Supply: Start bubbling a stream of oxygen through the reaction mixture at a rate that ensures continuous saturation.
-
Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature for 6 hours with continuous stirring and oxygen bubbling. The solution will gradually become more viscous as the polymer forms.
-
Precipitation: After 6 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 200 mL of methanol and 2 mL of concentrated HCl with vigorous stirring. This will precipitate the polymer.
-
Isolation and Washing: Filter the precipitated polymer using a Büchner funnel. Wash the polymer thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Expected Outcome:
A solid polymer, poly(2,6-dichloro-1,4-phenylene oxide), is expected. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC), and the structure can be confirmed by NMR and FTIR spectroscopy.
Potential Application in Advanced Liquid Crystals
The rigid, rod-like structure of molecules derived from this compound suggests their potential use in the synthesis of liquid crystals. Hydrogen bonding is a powerful tool for creating supramolecular liquid crystalline structures.[8] By co-crystallizing this compound with a suitable hydrogen bond acceptor, such as a 4-alkoxystilbazole, it is possible to form hydrogen-bonded liquid crystals.
Rationale for Liquid Crystal Formation
The formation of a stable hydrogen bond between the phenolic hydroxyl group and a nitrogen atom in a stilbazole derivative can lead to the formation of a mesogenic complex. The overall shape anisotropy of this complex, influenced by the halogen substituents and the alkoxy chain length of the stilbazole, will determine the nature and stability of the liquid crystalline phases.[8]
Proposed Synthetic Pathway: Hydrogen-Bonded Liquid Crystal
The following diagram illustrates the proposed synthesis of a hydrogen-bonded liquid crystal complex.
Caption: Proposed workflow for the synthesis of a hydrogen-bonded liquid crystal.
Proposed Protocol: Synthesis of a Hydrogen-Bonded Liquid Crystal Complex
This protocol is adapted from the synthesis of hydrogen-bonded liquid crystals using other chlorophenols.[8]
Materials:
-
This compound (0.181 g, 1.0 mmol)
-
4-Dodecyloxystilbazole (0.353 g, 1.0 mmol)
-
Hexane (20 mL)
Procedure:
-
Solution Preparation: Prepare two separate solutions:
-
Dissolve this compound (0.181 g, 1.0 mmol) in 10 mL of hexane.
-
Dissolve 4-dodecyloxystilbazole (0.353 g, 1.0 mmol) in 10 mL of hexane. Gentle warming may be required to fully dissolve the components.
-
-
Complex Formation: Combine the two solutions in a beaker and stir for 10 minutes at room temperature.
-
Crystallization: Allow the solvent to evaporate slowly in a fume hood at room temperature. This will promote the formation of the hydrogen-bonded complex as a solid.
-
Isolation: Once the solvent has completely evaporated, scrape the solid product from the beaker.
-
Characterization: The thermal behavior and liquid crystalline phases of the resulting complex can be investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Trustworthiness and Self-Validation
The protocols provided are based on well-established synthetic methodologies for analogous compounds. The successful synthesis of the target materials can be validated through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the monomer and the resulting polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of ether linkages in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm) of the polymer and the phase transition temperatures of the liquid crystal.
-
Polarized Optical Microscopy (POM): To observe the texture of the liquid crystalline phases.
By comparing the obtained analytical data with expected values and literature data for similar materials, researchers can validate the success of their experiments.
Conclusion
This compound is a versatile and promising building block for the development of novel materials. Its unique halogenation pattern provides a strategic advantage in the synthesis of high-performance polymers with enhanced thermal and chemical stability. Furthermore, its potential as a component in supramolecular liquid crystals opens up avenues for the creation of new functional materials. The detailed protocols and scientific rationale provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating the exploration and exploitation of this unique chemical entity.
References
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-4-fluorophenol
Welcome to the technical support center for the synthesis of 2,6-dichloro-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a key intermediate in the development of novel pharmaceuticals and agrochemicals, the efficient synthesis of this compound is of significant interest.[1] This document provides in-depth technical guidance, drawing from established chemical principles and field-proven insights to ensure the successful execution of your experiments.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through two primary routes, each with its own set of challenges and optimization opportunities.
-
Direct Electrophilic Chlorination of 4-Fluorophenol: This is a direct approach where 4-fluorophenol is treated with a chlorinating agent. While seemingly straightforward, controlling the regioselectivity to favor the desired 2,6-disubstituted product over other isomers is a critical challenge.
-
Multi-step Synthesis via Sandmeyer Reaction: This route typically involves the synthesis of a pre-functionalized aniline derivative, followed by diazotization and a subsequent Sandmeyer reaction to introduce a chloro or hydroxyl group. This pathway offers greater control over the final substitution pattern but involves more synthetic steps.
This guide will delve into the troubleshooting and frequently asked questions for both methodologies.
II. Troubleshooting Guide: Direct Chlorination of 4-Fluorophenol
The direct chlorination of 4-fluorophenol is an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a fluorine atom, chlorination occurs at the ortho positions. However, achieving selective dichlorination at the 2 and 6 positions without the formation of mono-chlorinated or tri-chlorinated byproducts requires careful control of reaction conditions.
Common Problems and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | - Incomplete reaction. - Formation of significant amounts of 2-chloro-4-fluorophenol. - Over-chlorination to 2,4,6-trichlorophenol. | - Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or GC to avoid over-chlorination. - Optimize Stoichiometry of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride or chlorine gas). A slight excess may be required for complete dichlorination, but a large excess will promote the formation of trichlorophenol.[2] - Choice of Solvent: The solvent can influence the reactivity and selectivity. A non-polar solvent may be preferable to modulate the reactivity of the chlorinating agent. |
| High Percentage of 2-Chloro-4-fluorophenol (Mono-chlorinated byproduct) | - Insufficient amount of chlorinating agent. - Reaction stopped prematurely. | - Stoichiometry Adjustment: Increase the molar equivalents of the chlorinating agent in small increments. Aim for a molar ratio of slightly over 2:1 (chlorinating agent:4-fluorophenol). - Reaction Monitoring: Use TLC or GC to monitor the disappearance of the mono-chlorinated intermediate before quenching the reaction. |
| Formation of 2,4,6-Trichlorophenol (Over-chlorination) | - Excess of chlorinating agent. - Reaction temperature too high or reaction time too long. | - Precise Stoichiometry: Use a precise stoichiometry of the chlorinating agent. - Temperature Control: Maintain a lower reaction temperature to decrease the rate of the third chlorination. - Slow Addition: Add the chlorinating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which can help to minimize over-reaction. |
| Difficult Separation of Isomers | - Similar boiling points and polarities of dichlorophenol isomers. | - Fractional Distillation: While challenging due to close boiling points, fractional distillation under reduced pressure can be effective.[3] - Crystallization: Selective crystallization from a suitable solvent system can be used to isolate the desired isomer. - Chromatography: Preparative column chromatography is a reliable method for separating isomers, although it may be less practical for large-scale syntheses. - Complexation: Treatment with metal halide salts can preferentially form a complex with one of the phenolic isomers, allowing for its separation.[3] |
III. Troubleshooting Guide: Multi-step Synthesis via Sandmeyer Reaction
An alternative route to this compound involves the synthesis of 2,6-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to replace the amino group with a hydroxyl group. This method offers greater regiochemical control.
Common Problems and Solutions in Diazotization and Sandmeyer Reaction
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Diazonium Salt (Incomplete Diazotization) | - Temperature too high, leading to decomposition. - Insufficient acidity. - Incomplete dissolution of the aniline precursor. | - Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. Diazonium salts are thermally unstable.[4] - Sufficient Acid: Use a sufficient excess of a strong mineral acid (e.g., HCl, H2SO4) to ensure the complete protonation of the aniline and to generate the nitrosonium ion (NO+) from sodium nitrite.[4] - Ensure Complete Dissolution: Ensure the aniline derivative is fully dissolved in the acidic solution before the dropwise addition of the sodium nitrite solution. |
| Formation of Colored Byproducts (Azo Coupling) | - The diazonium salt reacts with the unreacted aniline. | - Maintain Excess Acid: A high concentration of acid protonates the free amino group of the starting material, preventing it from acting as a nucleophile.[4] - Slow Nitrite Addition: Add the sodium nitrite solution slowly and with vigorous stirring to ensure it reacts quickly to form the diazonium salt and does not accumulate. |
| Low Yield in Sandmeyer Reaction (Hydroxylation) | - Premature decomposition of the diazonium salt. - Inefficient copper-catalyzed conversion. | - Use Diazonium Salt Immediately: The diazonium salt solution should be used immediately after its preparation. - Catalyst Activity: Ensure the copper(I) oxide (Cu2O) catalyst is active. - Controlled Addition: Add the cold diazonium salt solution slowly to the hot aqueous copper sulfate solution to control the evolution of nitrogen gas and the reaction temperature. |
| Presence of Impurities in the Final Product | - Incomplete reaction or side reactions during diazotization or Sandmeyer reaction. - Contamination from starting materials or reagents. | - Purification: The final product may require purification by recrystallization, distillation under reduced pressure, or column chromatography to remove impurities. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for the direct chlorination of 4-fluorophenol?
A: Both chlorine gas and sulfuryl chloride (SO₂Cl₂) are commonly used for the chlorination of phenols. Sulfuryl chloride is often preferred in a laboratory setting as it is a liquid and can be easier to handle and measure accurately compared to chlorine gas.[2] The choice may also depend on the desired reaction conditions and the scale of the synthesis.
Q2: How can I monitor the progress of the chlorination reaction?
A: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (4-fluorophenol) and the formation of the mono- and di-chlorinated products. This allows for the timely quenching of the reaction to maximize the yield of the desired this compound and minimize over-chlorination.
Q3: What are the key safety precautions when working with sulfuryl chloride?
A: Sulfuryl chloride is a corrosive and toxic chemical that reacts violently with water, releasing toxic gases.[5][6][7][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7][8] Ensure that all glassware is dry and that the reaction is protected from moisture.[6][9]
Q4: My diazotization reaction is foaming excessively and turning dark. What should I do?
A: This is a strong indication that the diazonium salt is decomposing. The most likely cause is that the reaction temperature has risen above the critical 0-5 °C range. Immediately cool the reaction vessel in an ice-salt bath and ensure vigorous stirring. The dark color suggests the formation of phenolic byproducts and other decomposition products, which will lower your yield. For future attempts, ensure stricter temperature control and slower addition of the sodium nitrite solution.[4]
Q5: Can I use an alternative to copper(I) oxide in the Sandmeyer reaction for hydroxylation?
A: While copper(I) salts are the traditional and most common catalysts for the Sandmeyer reaction, other methods for the conversion of diazonium salts to phenols exist.[8][10][11] However, for the specific transformation of an aryl diazonium salt to a phenol, the use of an aqueous solution of copper(I) oxide or copper(I) sulfate is a well-established and reliable method.
V. Experimental Protocols
Protocol 1: Direct Chlorination of 4-Fluorophenol with Sulfuryl Chloride
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve 4-fluorophenol (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or chloroform).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (2.1 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography to isolate this compound.
Protocol 2: Sandmeyer Reaction of 2,6-Dichloro-4-fluoroaniline
-
Step A: Diazotization
-
Dissolve 2,6-dichloro-4-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately.
-
-
Step B: Hydroxylation
-
In a separate flask, prepare a solution of copper(I) oxide in water.
-
Heat the copper(I) oxide suspension to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling copper(I) oxide suspension. Be prepared for vigorous evolution of nitrogen gas.
-
After the addition is complete, continue to heat the mixture for a short period to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by appropriate methods (distillation, crystallization, or chromatography).
-
VI. References
-
Spectrum Chemical. (2015, March 16). SAFETY DATA SHEET - Sulfuryl Chloride.
-
Benchchem. (2025). How to improve the yield of 4-Aminobenzonitrile synthesis reactions.
-
Fisher Scientific. (2008, February 21). SAFETY DATA SHEET - Sulfuryl Chloride.
-
Thermo Fisher Scientific. (2008, February 21). SAFETY DATA SHEET - Sulfuryl Chloride.
-
CDH Fine Chemical. material safety data sheet sds/msds - Sulphuryl chloride.
-
Safety First: Handling Sulfuryl Chloride in Industrial Settings.
-
Chem-Impex. This compound.
-
PMC - NIH. A general electrochemical strategy for the Sandmeyer reaction.
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
-
PubMed. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
-
PMC - NIH. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
-
Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
-
Google Patents. CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
-
ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
-
RSC Publishing. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds.
-
ResearchGate. The six dichlorophenol isomer structures.
-
Google Patents. US3920757A - Chlorination with sulfuryl chloride.
-
Organic Syntheses. 2,6-dichlorophenol.
-
Benchchem. (2025). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
-
ResearchGate. A Comparative Guide to the Chromatographic Separation of Dichlorotoluene Isomers.
-
ResearchGate. (2025, August 7). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate.
-
Googleapis.com. United States Patent Office.
-
Google Patents. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol.
-
ResearchGate. Removal of 4-chlorophenol, bisphenol A and nonylphenol mixtures by aqueous chlorination and formation of coupling products.
-
ResearchGate. Chlorinated Byproduct Formation during the Electrochemical Advanced Oxidation Process at Magnéli Phase Ti 4 O 7 Electrodes.
-
PubMed. Control of halophenol formation in seawater during chlorination using pre-ozonation treatment.
-
ResearchGate. (2025, August 7). Para-selective chlorination of cumene with sulfuryl chloride over zeolite catalysts.
-
Paper Digest. Citations: "Separation of dichlorophenol isomers with zeolite adsorbents".
-
openEQUELLA. (2017, January 31). Chlorination of biphenylene with molecular chlorine and sulphuryl chloride.
Sources
- 1. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 3. Paper Digest [paperdigest.org]
- 4. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. nbinno.com [nbinno.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Optimizing Reaction Temperatures for 2,6-Dichloro-4-fluorophenol
Welcome to the dedicated technical support center for optimizing reactions involving 2,6-Dichloro-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the intricacies of working with this sterically hindered and electronically modified phenol. Our focus is to empower you with the scientific rationale behind temperature optimization to enhance reaction efficiency, yield, and purity.
Introduction: The Critical Role of Temperature in Reactions of this compound
This compound is a valuable building block in synthetic chemistry, prized for its unique electronic and steric properties. However, these same characteristics present distinct challenges in achieving optimal reaction outcomes. The two chlorine atoms flanking the hydroxyl group create significant steric hindrance, while the electron-withdrawing nature of the halogens influences the nucleophilicity of the phenoxide and the reactivity of the aromatic ring.
Temperature is arguably the most critical parameter to control in reactions with this substrate. It directly influences reaction kinetics, thermodynamics, and the propensity for side reactions. An improperly selected temperature can lead to sluggish or stalled reactions, decomposition of starting materials, or the formation of a complex mixture of byproducts. This guide will provide a systematic approach to temperature optimization for several key transformations.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound so slow at room temperature?
A1: The slow reaction rates are primarily due to the steric hindrance imposed by the two ortho-chlorine atoms. These bulky groups physically obstruct the approach of nucleophiles to the hydroxyl group or the aromatic ring, increasing the activation energy of the reaction. Elevating the temperature provides the necessary kinetic energy to overcome this steric barrier.
Q2: What is the general temperature range I should start with for reactions involving this phenol?
A2: The optimal temperature is highly dependent on the specific reaction. However, a general starting point for many common reactions, such as etherification, is in the range of 60-120°C. For more robust cross-coupling reactions like the Ullmann condensation, temperatures can be significantly higher, often in the 100-200°C range, although modern catalytic systems can sometimes lower this.[1][2]
Q3: How do the electronic properties of this compound affect its reactivity?
A3: The chlorine and fluorine atoms are electron-withdrawing, which has a dual effect. It increases the acidity of the phenolic proton, making it easier to deprotonate to form the phenoxide. However, these groups also decrease the electron density of the aromatic ring, which can impact its reactivity in certain electrophilic substitution reactions.
Q4: Can this compound undergo nucleophilic aromatic substitution (SNA)?
A4: Yes, particularly at the fluorine position, as fluorine can be a good leaving group in SNAr reactions, especially when the ring is activated by other electron-withdrawing groups.[3] The success of such reactions is highly dependent on the nucleophile and the reaction conditions, including temperature.
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound, with a focus on temperature optimization.
| Problem | Potential Cause(s) Related to Temperature | Troubleshooting Solutions & Rationale |
| Low or No Product Yield | Reaction temperature is too low. | Solution: Incrementally increase the reaction temperature in 10-20°C intervals. Rationale: Insufficient thermal energy may not be enough to overcome the activation energy barrier, especially given the steric hindrance of the substrate. |
| Reaction temperature is too high, leading to decomposition. | Solution: Decrease the reaction temperature. Consider using a milder base or a more active catalyst that allows for lower temperatures. Rationale: While a melting point of 49-51°C is reported, thermal stability at elevated reaction temperatures over extended periods can be a concern, leading to degradation of the starting material or product.[4] | |
| Formation of Multiple Byproducts | Temperature is promoting side reactions. | Solution: Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, screen for a more selective catalyst or solvent. Rationale: Higher temperatures can activate alternative reaction pathways, such as elimination reactions or undesired nucleophilic substitutions at other positions on the ring. |
| Reaction Stalls Before Completion | Thermal degradation of the catalyst. | Solution: If using a catalyst, ensure the reaction temperature is within its stability range. Consider adding the catalyst in portions over the course of the reaction. Rationale: Many organometallic catalysts used in cross-coupling reactions have limited thermal stability. |
| Inconsistent Results | Poor temperature control. | Solution: Use a reliable heating mantle with a thermocouple or an oil bath to ensure consistent and uniform heating. Rationale: Fluctuations in temperature can lead to variable reaction rates and product distributions, making results difficult to reproduce. |
Key Reaction Protocols & Temperature Optimization
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for forming ethers. With a sterically hindered phenol like this compound, temperature is a key factor in driving the reaction to completion.
General Protocol:
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, acetonitrile), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.5-2.0 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add the alkylating agent (e.g., alkyl halide; 1.1 eq.).
-
Heat the reaction mixture to a starting temperature of 80°C.
-
Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, incrementally increase the temperature to 100°C, and then to 120°C if necessary.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.
Temperature Optimization Workflow for Williamson Ether Synthesis:
Caption: A decision-making workflow for optimizing temperature in Williamson ether synthesis.
Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a powerful method for forming C-O bonds, particularly for creating diaryl ethers. Traditional Ullmann reactions often require high temperatures, but modern ligand-accelerated systems can operate under milder conditions.[1][5]
General Protocol:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), an aryl halide (1.2 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, L-proline, 10-20 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a high-boiling polar aprotic solvent (e.g., DMF, dioxane, NMP).
-
Heat the reaction mixture to a starting temperature of 120°C.
-
Monitor the reaction progress. If the reaction is slow, the temperature can be cautiously increased up to 180°C. Be mindful of potential solvent boiling points and substrate stability.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove insoluble copper salts. Proceed with standard aqueous workup.
Relationship Between Temperature, Reaction Rate, and Selectivity:
Caption: The interplay between temperature, reaction rate, and selectivity in chemical synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Temperature control is crucial for catalyst stability and to prevent side reactions.
General Protocol:
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, LHMDS, K₃PO₄, 1.5-2.5 eq.) to a dry Schlenk tube.
-
Add this compound (if reacting at the halogen positions via a derivative) or an aryl halide and the amine (1.2 eq.).
-
Add an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to a temperature typically between 80-110°C.[6]
-
Monitor the reaction progress. Overheating can lead to catalyst decomposition and the formation of undesired byproducts.
-
Upon completion, cool the reaction and proceed with workup, which often involves filtration through celite and standard extraction procedures.
Troubleshooting Buchwald-Hartwig Amination Temperature:
Caption: A troubleshooting guide for temperature optimization in Buchwald-Hartwig amination.
Thermal Stability Considerations
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]
-
Taylor & Francis. (2022). Ullmann reaction – Knowledge and References. Retrieved from [Link]
-
PubMed. (2014). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Retrieved from [Link]
-
RSC Publishing. (n.d.). A review on the advancement of ether synthesis from organic solvent to water. Retrieved from [Link]
-
EPA NEPS. (1984). Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]
-
PMC. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers.
-
EPA NEPS. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization Of Physical, Thermal And Spectral Properties Of Biofield Treated 2,6-Dichlorophenol | Request PDF. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS spectrum of control sample of 2,6-dichlorophenol. Retrieved from [Link]
-
ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved from [Link]
-
PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Chromatographic Determination of Chlorophenols. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Degradation of 2,4-dichlorophenol by using glow discharge electrolysis. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]
-
Cognito. (2026). Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes | International A-Level · CIE. Retrieved from [Link]
-
Determination of Chlorophenols in water by LC-MS/MS. Case study. (n.d.). Retrieved from [Link]
-
YouTube. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Cognito. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes | CK-12 Foundation. Retrieved from [Link]
Sources
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 392-71-2 [amp.chemicalbook.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for C-O Coupling with 2,6-Dichloro-4-fluorophenol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for navigating the challenges of cross-coupling reactions with 2,6-dichloro-4-fluorophenol. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable troubleshooting strategies. The inherent steric and electronic properties of this substrate make it a demanding coupling partner, requiring careful selection of the catalytic system to achieve desired outcomes.
I. Core Challenge Analysis: The Nature of this compound
Understanding the substrate is the first step toward a successful coupling strategy. This compound presents two primary obstacles:
-
Steric Hindrance: The two chlorine atoms ortho to the hydroxyl group create a sterically congested environment. This bulk can impede the approach of the metal catalyst to the oxygen atom and hinder the crucial reductive elimination step in palladium-catalyzed cycles, which is often the rate-limiting step for hindered substrates.[1][2]
-
Electronic Effects: The presence of three electron-withdrawing halogen atoms decreases the electron density of the aromatic ring and lowers the pKa of the phenol. While this increases the acidity of the hydroxyl proton, it also reduces the nucleophilicity of the resulting phenoxide, making it a less reactive coupling partner.
This guide focuses on the two most viable C-O bond-forming reactions for this substrate: the Palladium-catalyzed Buchwald-Hartwig Amination (adapted for O-arylation) and the Copper-catalyzed Ullmann Condensation .
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst and condition selection for coupling reactions involving this compound.
Q1: Should I use a Palladium (Buchwald-Hartwig) or Copper (Ullmann) catalyst system?
Both Pd and Cu-based systems can be effective, but they operate via different mechanisms and have distinct advantages. The choice depends on available reagents, desired functional group tolerance, and cost considerations.
-
Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope, higher functional group tolerance, and often proceeds under milder conditions with well-defined, highly active catalyst systems.[3][4] However, palladium and the sophisticated phosphine ligands required can be expensive.[5]
-
Copper (Ullmann): A more cost-effective option. While classic Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic copper with specific ligands, allowing for significantly milder reaction temperatures.[6][7][8] These reactions can sometimes be more sensitive to substrate electronics.
Q2: For a Buchwald-Hartwig C-O coupling, which Palladium catalyst and ligand should I choose?
For a sterically demanding substrate like this compound, the catalyst system's ability to overcome steric barriers is paramount.
Palladium Source: Using pre-formed catalysts (precatalysts) is highly recommended for reliability and efficient generation of the active Pd(0) species.[9][10]
-
Recommended: Third-generation (G3) or fourth-generation (G4) Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G3). These rapidly and quantitatively generate the active LPd(0) catalyst upon exposure to a base.[10]
-
Alternative: Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, but catalyst activation can be less reliable.[11][12]
Ligand Selection: The ligand is the most critical component. For hindered substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are essential.[1][3] Their size facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[13]
-
Primary Recommendations:
-
XPhos: Excellent for sterically demanding couplings.
-
SPhos: Another highly effective, general ligand for challenging substrates.
-
RuPhos: Often successful when other ligands fail.
-
-
Causality: These ligands create a bulky coordination sphere around the palladium center, which destabilizes the intermediate complex and promotes the final, bond-forming reductive elimination step.[13]
Q3: What are the best practices for a modern Ullmann C-O coupling?
Modern Ullmann reactions are far more practical than their historical counterparts due to the development of ligand-accelerated protocols.[6][14]
Copper Source:
-
Recommended: Copper(I) iodide (CuI) is a common, inexpensive, and highly effective catalyst source.[7]
Ligand Selection: Ligand screening is often necessary, as the optimal choice can be substrate-dependent.[6]
-
Primary Recommendations:
-
Causality: These ligands coordinate to the copper center, increasing its solubility and modulating its reactivity to facilitate the catalytic cycle at lower temperatures.
Q4: How do I select the right base and solvent for my reaction?
The base and solvent are not passive components; they are critical parameters that dictate reaction success.
Base Selection: The base's primary role is to deprotonate the phenol to form the active nucleophile.[15]
-
For Buchwald-Hartwig: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[11] However, for substrates sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.[9][11]
-
For Ullmann Coupling: Inorganic bases are standard. K₃PO₄ and Cs₂CO₃ are highly effective and frequently used.[6]
Solvent Selection: The solvent must solubilize the reagents and be stable at the required reaction temperature.
-
For Buchwald-Hartwig: Anhydrous, aprotic polar solvents are preferred. Toluene and 1,4-dioxane are excellent starting points.[9]
-
For Ullmann Coupling: While polar aprotic solvents like DMF can give good results, non-polar solvents such as toluene or xylene have been shown to be particularly effective for O-arylation reactions.[6][16][17]
Catalyst System Selection Overview
Caption: A systematic workflow for troubleshooting failed reactions.
Q5: My reaction has stalled or shows very low conversion. What are the likely causes?
Possible Cause 1: Inefficient Catalyst Activation or Deactivation.
-
Diagnosis: This is common when using Pd(II) salts that require in situ reduction. [18][19]You may observe the formation of palladium black, a sign of catalyst decomposition. [9]* Solution (Pd): Switch to a Buchwald G3 or G4 precatalyst to ensure efficient and clean generation of the active LPd(0) catalyst. [9][10]Ensure all reagents and solvents are rigorously degassed to prevent oxygen from deactivating the catalyst. [9]* Solution (Cu): Ensure you are using high-purity CuI. The presence of impurities can inhibit the reaction.
Possible Cause 2: Insufficient Base Strength or Solubility.
-
Diagnosis: The this compound may not be fully deprotonated to form the active phenoxide nucleophile. This is a common issue when using weaker bases like carbonates.
-
Solution: Switch to a stronger base, such as K₃PO₄ or NaOtBu. [11]Ensure vigorous stirring, as many inorganic bases have poor solubility. [11] Possible Cause 3: Inappropriate Ligand.
-
Diagnosis: The chosen ligand may not provide the necessary steric or electronic properties to facilitate the catalytic cycle with this specific substrate combination.
-
Solution: A screening approach is often the most effective way to find the optimal ligand. [6]Test a panel of 2-3 recommended bulky phosphine ligands (for Pd) or different ligand classes (for Cu).
Q6: I'm observing significant side product formation. What's happening?
Possible Cause 1: Hydrodehalogenation of the Aryl Halide Coupling Partner.
-
Diagnosis: You observe the starting aryl halide (e.g., bromobenzene) being converted to the corresponding arene (benzene). This occurs when the catalytic cycle is inefficient, allowing side reactions to compete. [9]* Solution: Re-optimize the catalyst system (ligand, base) to accelerate the rate of the desired cross-coupling reaction. [9][20]Bulky ligands can often suppress this pathway.
Possible Cause 2: Homocoupling of the Boronic Acid (if used in a Suzuki-type reaction).
-
Diagnosis: If you were attempting a Suzuki-Miyaura reaction (by first converting the phenol to a triflate), you might see biaryl products derived from two molecules of the boronic acid coupling.
-
Solution: This is often promoted by the presence of oxygen. [9]Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.
IV. Data Summary and Starting Protocols
Table 1: Recommended Starting Conditions for C-O Coupling
| Parameter | Buchwald-Hartwig (Pd-Catalyzed) | Ullmann Condensation (Cu-Catalyzed) |
| Catalyst | XPhos Pd G3 (2 mol%) | CuI (5-10 mol%) |
| Ligand | XPhos (included in precatalyst) | 1,10-Phenanthroline (10-20 mol%) |
| Base | K₃PO₄ or NaOtBu (2.0 equiv) | K₃PO₄ or Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane | Toluene or Xylene |
| Temperature | 80 - 110 °C | 100 - 140 °C |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Protocol 1: General Procedure for Buchwald-Hartwig C-O Coupling
This protocol is a starting point and should be optimized for your specific aryl halide partner.
-
Preparation: To a flame-dried Schlenk flask or reaction vial under an argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for a Modern Ullmann C-O Coupling
This protocol is a starting point and should be optimized for your specific aryl halide partner.
-
Preparation: To a flame-dried Schlenk flask or reaction vial, add Copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or xylene via syringe to achieve a concentration of 0.2-0.5 M.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 120 °C. Stir vigorously for 24-48 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature. [6]Dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. [6]
V. References
-
Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem. Available at:
-
The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). ResearchGate. Available at:
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at:
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Available at:
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. arkat usa. Available at:
-
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions. Benchchem. Available at:
-
Suzuki Coupling. Organic Chemistry Portal. Available at:
-
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol. Benchchem. Available at:
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at:
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. Available at:
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. Available at:
-
Buchwald–Hartwig amination. Wikipedia. Available at:
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Available at:
-
Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols. Benchchem. Available at:
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at:
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at:
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at:
-
palladium catalytic cycle. YouTube. Available at: [Link]
-
palladium coupling catalyst activation. YouTube. Available at: [Link]
-
Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. PubMed. Available at: [Link]
-
Ullmann reaction – Knowledge and References. Taylor & Francis. Available at:
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thermofishersci.in [thermofishersci.in]
- 14. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Solubility Issues with 2,6-Dichloro-4-fluorophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,6-Dichloro-4-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered during experimentation. We will move from foundational knowledge in our FAQs to advanced, actionable troubleshooting guides complete with detailed protocols.
Quick Reference: Physicochemical Properties
A foundational understanding of this compound's properties is critical for troubleshooting its solubility. The presence of two chlorine atoms and one fluorine atom on the phenol ring significantly increases its lipophilicity while the hydroxyl group provides a handle for pH-dependent strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂FO | [1][2] |
| Molecular Weight | 180.99 g/mol | [1] |
| Appearance | Cream to orange to pale brown crystals or powder | [3][4] |
| Melting Point | 46.0 - 52.0 °C | [4] |
| Predicted XLogP3 | 3.2 | [5] |
| pKa (estimated) | ~6.5 - 7.5 | [6] |
Note on pKa: The pKa of the parent compound, 2,6-dichlorophenol, is 6.78.[6] The addition of an electron-withdrawing fluorine atom at the para-position is expected to further acidify the phenolic proton, likely lowering the pKa into the estimated range. Experimental determination is recommended for precise calculations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A: The low aqueous solubility is a direct consequence of its molecular structure. The benzene ring, two chlorine atoms, and a fluorine atom create a highly nonpolar, hydrophobic molecule.[3] While the phenolic hydroxyl (-OH) group can form hydrogen bonds with water, its contribution is overshadowed by the large, lipophilic halogenated ring system. This is a common characteristic among higher-order halogenated phenols.[7]
Q2: What is the first thing I should try to dissolve this compound for a non-aqueous application?
A: Start with common organic solvents. Based on the "like dissolves like" principle, the nonpolar nature of this compound suggests good solubility in many organic solvents.[8] A good starting point would be moderately polar to nonpolar solvents such as acetone, ethanol, ethyl acetate, or dichloromethane.
Q3: I need to prepare an aqueous stock solution. What is the most straightforward approach?
A: For aqueous solutions, the most direct method is pH-mediated solubilization. Since the molecule is a phenol, it is weakly acidic. By preparing your aqueous solution with a base to raise the pH above the compound's pKa, you can deprotonate the hydroxyl group. This forms the corresponding phenolate salt, which is an ion and therefore significantly more water-soluble.[9][10] A common choice is to use a buffer system or to add a base like sodium hydroxide (NaOH) to achieve a pH of 8.5 or higher.
Q4: Can I use DMSO to dissolve it? Are there any drawbacks?
A: Yes, Dimethyl Sulfoxide (DMSO) is an excellent and powerful polar aprotic solvent that should readily dissolve this compound. It is a standard practice for creating high-concentration stock solutions in biological assays. However, be mindful of two key points:
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere. Store it under dry conditions.
-
Cellular Effects: DMSO can have direct biological effects and may be toxic to some cell lines at concentrations as low as 0.1-0.5%. Always run a vehicle control (your final assay medium + the same concentration of DMSO) to account for these effects.
Troubleshooting Guide: Solubilization Strategies
This section provides in-depth strategies to overcome solubility issues. The choice of method depends on the final application of your solution (e.g., organic synthesis, in vitro biological assay, formulation development).
Decision Workflow for Solubilization
Use the following diagram to select the most appropriate strategy for your experimental needs.
Caption: Decision tree for selecting a solubilization strategy.
Strategy 1: pH-Mediated Solubilization (Aqueous)
Principle: This method leverages the acidic nature of the phenolic proton. By increasing the pH of the aqueous solvent to a value at least 1.5-2 units above the compound's pKa, you convert the neutral, poorly soluble phenol into its highly soluble ionic phenolate salt.[10] This is often the most effective method for preparing purely aqueous solutions.
When to Use:
-
When preparing aqueous buffers for biological assays, chromatography, or other applications where organic solvents are undesirable.
-
When the final application is stable and compatible with a basic pH (typically > 8.0).
Experimental Protocol: pH Adjustment Method
-
Pre-calculation: Weigh the required amount of this compound. Calculate the volume of your desired aqueous buffer (e.g., PBS, TRIS) needed to achieve the target concentration.
-
Initial Slurry: Add a small amount (e.g., 80% of the final volume) of the buffer to the solid compound. It will likely form a cloudy suspension or slurry.
-
pH Adjustment: While stirring, add a suitable base dropwise. A 1 M solution of NaOH is a common choice. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution: As the pH rises above ~7.5-8.0, you should observe the solid dissolving. Continue adding base until all solid material is visibly dissolved and the solution is clear.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final target volume. Confirm the final pH and adjust if necessary.
-
Filtration (Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any microscopic particulates before use or storage.
Strategy 2: Co-Solvent System (Aqueous)
Principle: A co-solvent is a water-miscible organic solvent used in small quantities to increase the solubility of a hydrophobic compound in an aqueous medium.[11] The co-solvent disrupts the hydrogen bonding network of water and provides a more favorable, less polar microenvironment for the solute to dissolve.[12]
When to Use:
-
When pH adjustment is not possible or desired (e.g., pH-sensitive assays).
-
For preparing high-concentration stock solutions (e.g., 10-100 mM in 100% DMSO) that will be diluted into an aqueous medium for the final experiment.
-
When the final concentration of the organic co-solvent is tolerated by the experimental system.
Table of Common Co-Solvents
| Co-Solvent | Polarity Index | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly effective, but can have biological effects. |
| Ethanol (EtOH) | 4.3 | Less toxic than DMSO, commonly used in formulations. |
| Propylene Glycol | 6.8 | Common excipient in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | - | Low toxicity, often used in drug delivery. |
| N,N-Dimethylformamide (DMF) | 6.4 | Effective, but more toxic; use with caution. |
| (Solvent properties sourced from general chemical reference data)[13] |
Experimental Protocol: Co-Solvent Method (for Dilution)
-
Stock Solution Preparation: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved; gentle warming or vortexing may assist.
-
Serial Dilution (Optional): If needed, perform intermediate dilutions of your stock solution using the same co-solvent.
-
Final Dilution: Add a small aliquot of the stock solution to your final aqueous medium (e.g., cell culture media, buffer) to achieve the desired final concentration. Crucially, add the stock solution to the aqueous medium while vortexing or stirring vigorously. This rapid dispersion helps prevent the compound from precipitating out of solution.
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. The final co-solvent concentration should ideally be kept below 1% (and often below 0.5%) to minimize biological effects.
Strategy 3: Determining Equilibrium Solubility
For rigorous quantitative work, it is essential to determine the equilibrium solubility experimentally. The shake-flask method is the gold-standard technique for this purpose.[14][15]
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the solvent system you wish to test (e.g., pH 7.4 PBS, water, ethanol).
-
Add Excess Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that a noticeable amount remains undissolved after equilibration. This ensures the solution is saturated.
-
Equilibration: Seal the vials tightly and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate for a set period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Phase Separation: After agitation, let the vials stand at the same constant temperature for at least 24 hours to allow the undissolved solid to settle completely.
-
Sample Collection: Carefully withdraw a precise volume of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (ideally one compatible with the solvent, like PTFE for organic solvents) to remove any suspended microcrystals.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of this compound using a validated analytical technique such as HPLC-UV or GC-MS.[16][17][18]
-
Calculation: The measured concentration is the equilibrium solubility of the compound in that specific solvent at that temperature.
References
-
Kuramochi, H., et al. (n.d.). Water solubility and partitioning behavior of brominated phenols. Oxford Academic. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]
-
Basicmedical Key. (2021). Phenolic Compounds. Retrieved from [Link]
-
Smejtek, P., & Wang, W. (1996). Distribution of Ionized and Neutral Halogenated Phenols in an Octanol-water Membrane Model System. PDXScholar. Retrieved from [Link]
-
Liu, R. (Ed.). (2017). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]
-
PharmaTutor. (2012). DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW. Retrieved from [Link]
-
Mota, F. L., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H3Cl2FO). Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 392-71-2. Retrieved from [Link]
Sources
- 1. Phenol, 2,6-dichloro-4-fluoro- | C6H3Cl2FO | CID 94950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 392-71-2 [matrix-fine-chemicals.com]
- 3. CAS 392-71-2: this compound | CymitQuimica [cymitquimica.com]
- 4. A16193.22 [thermofisher.com]
- 5. PubChemLite - this compound (C6H3Cl2FO) [pubchemlite.lcsb.uni.lu]
- 6. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 7. Phenolic Compounds | Basicmedical Key [basicmedicalkey.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. ijpbr.in [ijpbr.in]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 2,6-Dichloro-4-fluorophenol
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2,6-Dichloro-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues, specifically peak tailing, encountered during their experiments. Here, we will delve into the root causes of this phenomenon and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. The asymmetry is often quantified by a tailing factor or asymmetry factor, where a value greater than 1 indicates tailing.
Q2: Why is peak tailing a problem for the analysis of this compound?
A2: Peak tailing can significantly compromise the quality of your analytical results. It can lead to inaccurate peak integration, which affects the quantitative accuracy of your analysis.[1] Furthermore, tailing can obscure smaller, nearby peaks, leading to poor resolution and inaccurate identification of co-eluting compounds.[1][2] For a compound like this compound, which may be an impurity or a key intermediate in pharmaceutical synthesis, accurate quantification is critical.
Q3: What are the primary causes of peak tailing for an acidic compound like this compound?
A3: For acidic compounds such as this compound, peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[2] The primary culprits are often residual silanol groups on the silica-based column packing material.[3][4] These silanol groups can be acidic and interact with the polar functional groups of your analyte, leading to a secondary, undesirable retention mechanism that causes tailing.[5][6] Other contributing factors can include mobile phase pH, the choice of sample solvent, and issues with the HPLC system itself.[1][7]
In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to resolving specific issues related to peak tailing of this compound.
I. Chemical and Method-Related Issues
Q4: My peak for this compound is tailing significantly. I suspect interactions with the column. What's happening at a molecular level?
A4: The phenolic hydroxyl group and the electronegative chlorine and fluorine atoms on this compound make it a polar, acidic compound. When using a standard silica-based C18 column, the surface of the silica is not completely covered by the C18 chains, leaving exposed silanol groups (Si-OH).[3][8] These silanol groups can exist in an ionized state (Si-O⁻) and can interact with the polar groups of your analyte through hydrogen bonding or ion-exchange mechanisms.[4][9] This secondary interaction is stronger than the primary hydrophobic interaction with the C18 phase, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[2][10]
To mitigate this, you should consider the following:
-
Column Choice: Opt for a modern, high-purity silica column that is "end-capped."[2] End-capping is a process where the residual silanol groups are chemically reacted with a small, less polar silane to block them from interacting with your analyte.[5]
-
Mobile Phase pH: The pH of your mobile phase plays a critical role.[11] For an acidic compound like this compound, a lower mobile phase pH will suppress the ionization of the phenolic hydroxyl group, making the molecule less polar and reducing its interaction with the silanol groups.[9][12]
Q5: How do I choose the optimal mobile phase pH to reduce peak tailing for this compound?
A5: The key is to control the ionization of both your analyte and the residual silanol groups on the column.[12] Silanol groups on silica are acidic and tend to be ionized at a pH above 3-4.[1][12] The pKa of the phenolic hydroxyl group in this compound is a critical piece of information. While the exact experimental pKa may not be readily available, we can infer it to be acidic.
Experimental Protocol: pH Optimization
-
Initial Condition: Start with a mobile phase buffered at a low pH, for example, pH 2.5-3.0.[3][13] At this pH, the ionization of the silanol groups is suppressed, minimizing their ability to interact with your analyte.[4]
-
Buffer Selection: Use a buffer to maintain a stable pH throughout the analysis.[14][15] A phosphate buffer is a good starting point as it can also help to mask some silanol activity.[14] Formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) are also commonly used to control pH in the acidic range and are compatible with mass spectrometry.[9][16]
-
Systematic Evaluation: If tailing persists, you can systematically increase the pH in small increments (e.g., 0.5 pH units) and observe the effect on peak shape. However, for acidic compounds, it is generally recommended to work at a pH at least 2 units below the analyte's pKa.[17]
| Mobile Phase pH | Expected Analyte Ionization | Expected Silanol Ionization | Predicted Impact on Peak Tailing |
| 2.5 | Suppressed | Suppressed | Minimal Tailing |
| 4.0 | Partially Ionized | Partially Ionized | Potential for Tailing |
| 7.0 | Fully Ionized | Fully Ionized | Significant Tailing Likely |
Q6: I've adjusted the pH, but the peak is still tailing. Could my sample solvent be the problem?
A6: Absolutely. The composition of the solvent in which you dissolve your sample can have a significant impact on peak shape.[7][18] If your sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[19] For a reversed-phase separation of this compound, a strong solvent would be one with a high percentage of organic solvent (e.g., 100% acetonitrile or methanol).
Workflow for Diagnosing and Correcting Sample Solvent Issues:
Caption: Troubleshooting workflow for sample solvent effects.
Corrective Action:
-
Ideal Scenario: Dissolve your this compound standard and samples in the initial mobile phase composition.[17]
-
Alternative: If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte. This may mean using a solvent with a higher aqueous content than your mobile phase.[19]
-
Reduce Injection Volume: If you must use a strong solvent, reducing the injection volume can minimize its detrimental effects on peak shape.[17]
II. Instrumental and Column-Related Issues
Q7: I'm using a brand new, end-capped C18 column and an appropriate mobile phase, but I still see some peak tailing. What else could be wrong with the column?
A7: Even with a new, high-quality column, issues can arise.
-
Column Contamination: The column inlet frit or the top of the column bed can become contaminated with strongly retained sample matrix components. This can create active sites that interact with your analyte and cause tailing.
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or operating outside the recommended pH and temperature ranges.[20] This disrupts the flow path and can lead to peak distortion.
Experimental Protocol: Column Health Check
-
Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile or isopropanol) at a low flow rate. This can sometimes dislodge contaminants from the inlet frit.
-
Guard Column: If you are working with complex sample matrices, using a guard column is a cost-effective way to protect your analytical column from contamination. If you have a guard column installed, try replacing it to see if the peak shape improves.
-
Column Performance Test: Run a standard test mix provided by the column manufacturer or a simple mixture of neutral, acidic, and basic compounds. If all peaks show poor shape, it could indicate a physical problem with the column, like a void.[20]
Q8: Could something in my HPLC system itself, outside of the column, be causing the peak tailing?
A8: Yes, this is referred to as "extra-column band broadening" or "extra-column effects."[1] It occurs when the sample band spreads out in the tubing and components of the HPLC system between the injector and the detector.[20]
Diagram of Potential Extra-Column Volume Sources:
Caption: Sources of extra-column volume in an HPLC system.
Troubleshooting Extra-Column Effects:
-
Tubing: Ensure that the connecting tubing between the injector, column, and detector has a narrow internal diameter (e.g., 0.005 inches) and is as short as possible.[1]
-
Fittings: Check all fittings to ensure they are properly tightened and that there are no gaps between the tubing and the connection port, which can create dead volume.
-
Detector Settings: A slow detector response time or a large detector flow cell can also contribute to peak broadening and tailing, especially for early-eluting peaks.[20]
By systematically addressing these potential chemical, methodological, and instrumental factors, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable results.
References
-
Role of Buffers in Liquid Chromatography. Phenomenex.
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
-
How to Reduce Peak Tailing in HPLC?. Phenomenex.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
Peak Tailing in HPLC. Element Lab Solutions.
-
HPLC Troubleshooting Guide.
-
HPLC Buffers for Sharp and Symmetrical Peaks. Valencylab.
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed.
-
Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed.
-
The Theory of HPLC Column Chemistry.
-
Control pH During Method Development for Better Chromatography. Agilent.
-
All of My Peaks are Tailing! What Should I Do?. YouTube.
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
-
Effects of Sample Solvents on Peak Shape. Shimadzu.
-
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
-
The Importance of Understanding Secondary Interactions When Analysing Peptides.
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
-
HPLC Troubleshooting Guide.
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
-
How can I prevent peak tailing in HPLC?. ResearchGate.
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
-
A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. ResearchGate.
-
Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
-
HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
-
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC - NIH.
-
Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
-
Discover the Art of Buffer selection in HPLC Development part 2. PharmaCores.
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. ResearchGate.
-
Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation). YouTube.
-
HPLC Column Selection - how to choose the right column. Analytics-Shop.
-
HPLC Methods for analysis of Phenol. HELIX Chromatography.
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
-
Dynamic effect of secondary equilibria in reversed-phase chromatography. The Journal of Physical Chemistry - ACS Publications.
-
High-Performance Liquid Chromatography. Chemistry LibreTexts.
-
HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.
-
HPLC Method Development: Standard Practices and New Columns. Agilent.
-
A comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
Chromatographic Determination of Chlorophenols.
-
A Comparative Guide to HPLC Method Development for the Analysis of 2-Amino-4-chloro-5-fluorophenol. Benchchem.
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. hplc.eu [hplc.eu]
- 7. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shodexhplc.com [shodexhplc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 15. HPLC Buffers for Sharp and Symmetrical Peaks - Valencylab [valencylab.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of 2,6-Dichloro-4-fluorophenol
Welcome to the technical support center for the purification of 2,6-Dichloro-4-fluorophenol (DCFP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this critical synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Critical Role of Purity
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The purity of this starting material is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. This guide will address common challenges in removing synthetic byproducts and isomers to achieve high-purity DCFP.
Section 1: Understanding and Identifying Common Impurities
A successful purification strategy begins with understanding what you need to remove. The impurity profile of crude DCFP is highly dependent on the synthetic route employed.
FAQ 1.1: What are the most common impurities I should expect in my crude this compound?
The most common impurities typically arise from incomplete reactions or a lack of regioselectivity during the chlorination of 4-fluorophenol.
-
Unreacted Starting Material: The presence of 4-fluorophenol is common if the chlorination reaction does not go to completion.
-
Monochloro Isomer: 2-Chloro-4-fluorophenol is a frequent byproduct, formed as an intermediate during the synthesis. Patent literature describing the chlorination of 4-fluorophenol often reports the presence of this monochlorinated species alongside the desired dichlorinated product.[1]
-
Other Dichloro Isomers: While the directing effects of the hydroxyl and fluoro groups favor chlorination at the 2 and 6 positions, small amounts of other isomers like 2,4-dichloro-phenol or 3,5-dichloro-4-hydroxybenzoic acid (if starting from a different precursor) can sometimes be formed, especially under harsh conditions.[2] The boiling points of these isomers can be very close, making separation by distillation challenging.[3][4]
-
Over-chlorinated Products: In some cases, trichlorophenol species may be generated if the reaction is not carefully controlled.
-
Residual Solvents and Reagents: Depending on the synthesis and workup, residual solvents (e.g., toluene, dichloromethane) or reagents like sulfuryl chloride may be present.[1][2]
Workflow for Impurity Identification and Purification Strategy
The following workflow provides a logical approach to tackling a DCFP purification challenge.
Caption: General workflow for purification and analysis of this compound.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds like DCFP. Success hinges on the proper choice of solvent and technique.
FAQ 2.1: How do I select an appropriate solvent system for recrystallizing this compound?
The ideal solvent is one in which DCFP is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should either be completely soluble or completely insoluble at all temperatures.
Causality: This differential solubility is the physical basis of purification by recrystallization. As the hot, saturated solution cools, the decreasing solubility of the target compound forces it to crystallize out, leaving the more soluble impurities behind in the mother liquor.
Solvent Selection Protocol:
-
Polarity Matching: Based on the "like dissolves like" principle, the chlorinated aromatic structure of DCFP suggests solubility in organic solvents.[5] Start by testing solubility in a range of solvents with varying polarities.
-
Small-Scale Testing: Place ~20-30 mg of your crude DCFP into several test tubes. Add a single solvent (e.g., hexane, toluene, ethyl acetate, ethanol) dropwise to each tube.
-
Observation:
-
Good Candidate: The compound is insoluble or sparingly soluble in the cold solvent but dissolves completely upon heating. Crystals should form upon cooling.
-
Poor Candidate: The compound dissolves immediately in the cold solvent (too soluble) or fails to dissolve even when heated (not soluble enough).
-
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system (one "good" solvent in which DCFP is soluble, and one "poor" solvent in which it is not) can be effective. Common pairs include hexane/ethyl acetate and ethanol/water.
| Solvent Polarity | Example Solvents | Expected DCFP Solubility |
| Non-Polar | n-Hexane, Petroleum Ether | Low solubility; good "poor" solvent.[2] |
| Mid-Polar | Toluene, Dichloromethane | Moderate to high solubility. |
| Polar Aprotic | Ethyl Acetate, Acetone | High solubility; good "good" solvent. |
| Polar Protic | Ethanol, Methanol | High solubility; may require a co-solvent. |
FAQ 2.2: My product "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase.
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture until the oil redissolves completely.
-
Add More Solvent: Add a small amount of the "good" solvent to decrease the saturation level.
-
Cool Slowly: Allow the flask to cool very slowly. Do not place it directly in an ice bath. Slow cooling encourages the formation of a crystal lattice rather than amorphous precipitation or oiling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure DCFP, add a tiny crystal to the cooled solution to initiate crystallization.
Section 3: Advanced Purification Techniques
When recrystallization is insufficient, other methods may be required.
FAQ 3.1: Is distillation a viable option for purifying DCFP?
While possible, distillation of halogenated phenols must be approached with caution.
-
Vacuum Distillation: DCFP has a relatively high boiling point. Distilling at atmospheric pressure may require temperatures high enough to cause decomposition. Performing the distillation under reduced pressure lowers the boiling point, mitigating the risk of thermal degradation.
-
Fractional Distillation: Separating DCFP from its monochloro- or other dichloro-isomers by distillation is very difficult because their boiling points are often very close.[3][4] This method is generally only effective for removing impurities with significantly different boiling points (e.g., low-boiling solvents or high-boiling tars).
FAQ 3.2: When should I use column chromatography?
Column chromatography is a powerful tool for separating complex mixtures or removing impurities with very similar physical properties to DCFP, but it is more labor-intensive and uses more solvent than recrystallization.
When to Use It:
-
When recrystallization fails to remove a key impurity.
-
For separating isomers (e.g., 2-chloro-4-fluorophenol from this compound).
-
When purifying small quantities of material for analytical standards.
Starting Conditions:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A non-polar/polar aprotic mixture is a good starting point. Begin with a low-polarity eluent like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity. The more polar phenols will elute more slowly. Use TLC to determine the optimal solvent ratio before running the column.
Section 4: Purity Assessment Protocols
Verifying the purity of your final product is a critical final step. No single method is foolproof; a combination provides the most confidence.
FAQ 4.1: What analytical methods are best for determining the purity of my final DCFP product?
A multi-pronged approach using chromatographic and spectroscopic methods is recommended.[6]
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity and detecting non-volatile impurities.[7]
-
Protocol: Purity Analysis by Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or phosphoric acid) is effective for separating phenols.[8][9]
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Acetonitrile + 0.1% TFA
-
Example Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 225-280 nm.
-
Sample Prep: Dissolve a small, accurately weighed sample in the mobile phase.
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile impurities and residual solvents.[7]
-
Protocol: Purity Analysis by GC-MS
-
Instrumentation: Gas chromatograph with a mass spectrometer detector.
-
Column: A non-polar column, such as a DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.
-
Carrier Gas: Helium.
-
Analysis: The mass spectrometer will help identify impurities by comparing their fragmentation patterns to library data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and detect impurities with distinct signals, though it is less sensitive for quantification than chromatography.
Troubleshooting Purity Analysis
Sources
- 1. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. CN102557886A - Method for purifying 2,6-dichlorophenol - Google Patents [patents.google.com]
- 4. CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol - Google Patents [patents.google.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Stability of 2,6-Dichloro-4-fluorophenol
Welcome to the technical support center for 2,6-Dichloro-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and prevent the decomposition of this critical reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during storage and handling.
Introduction: Understanding the Stability of this compound
This compound is a halogenated aromatic compound used in various synthetic applications. Like many phenols, its stability can be compromised by improper storage conditions, leading to degradation that can impact experimental outcomes. The primary pathways for decomposition include oxidation, photodegradation, and thermal breakdown. This guide provides a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs)
Storage Conditions
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maximize shelf-life, this compound should be stored in a cool, dry, and dark environment. A well-ventilated area is also crucial.[1][2] The container should be tightly sealed to prevent exposure to atmospheric moisture and oxygen.[1] For long-term storage, refrigeration (2-8 °C) is recommended. Avoid storing at room temperature for extended periods, especially in environments with fluctuating temperatures or high humidity.
Q2: Can I store this compound in any plastic container?
A2: No, not all plastics are suitable. Phenols can be incompatible with certain plastics and rubbers.[1][3] There is a risk of leaching of plasticizers or other additives from the container into the chemical, or even degradation of the container itself.[4] It is recommended to store this compound in its original, manufacturer-provided container, which is typically glass. If transferring to a different container is necessary, use amber glass bottles with a secure, chemically resistant cap. Polyethylene may be a suitable alternative for secondary containment.[1]
Q3: How sensitive is this compound to light, and what are the consequences of exposure?
A3: Halogenated phenols are susceptible to photodegradation, a process initiated by exposure to light, particularly UV radiation. This can lead to the cleavage of carbon-halogen bonds and the formation of various degradation products, altering the purity and reactivity of the compound.[5] To prevent this, always store this compound in an amber or opaque container in a dark location, such as a cabinet.[2]
Handling and In-Use Stability
Q4: I need to handle the compound outside of its storage container. What precautions should I take?
A4: When handling this compound, it is best to work in a chemical fume hood to avoid inhalation of any dust or vapors.[6] Minimize the time the container is open to reduce exposure to air and moisture. Use clean, dry spatulas and glassware. After dispensing the required amount, securely reseal the container immediately and return it to its proper storage location.
Q5: For how long is this compound stable once a solution is prepared?
A5: The stability of a solution will depend on the solvent used and the storage conditions of the solution. In general, solutions are more prone to degradation than the solid material. It is recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept in a tightly sealed amber vial, protected from light, and refrigerated. The stability of the solution should be validated for your specific application.
Troubleshooting Decomposition
Q6: I suspect my this compound has degraded. What are the visual signs of decomposition?
A6: Pure this compound is a white to off-white solid. Visual indicators of decomposition can include:
-
Color Change: A noticeable change in color, such as yellowing or browning, is a strong indicator of degradation, likely due to oxidation.
-
Clumping or Caking: Changes in the physical appearance of the solid, such as clumping or the presence of an oily residue, can suggest moisture absorption and potential hydrolysis or other reactions.
-
Odor: A change in odor may also indicate the formation of volatile degradation byproducts.
Q7: My experimental results are inconsistent. Could this be due to the degradation of this compound?
A7: Yes, inconsistent experimental results are a common consequence of using a degraded reagent. Decomposition products can act as impurities that may interfere with your reaction, leading to lower yields, unexpected side products, or complete reaction failure. If you observe inconsistencies, it is prudent to assess the purity of your starting material.
Q8: How can I analytically confirm if my this compound has degraded?
A8: Several analytical techniques can be used to assess the purity and identify degradation products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds, including potential degradation products of this compound.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and quantify any non-volatile impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify any new chemical species that have formed upon degradation.
Troubleshooting Guide: A Step-by-Step Approach to Suspected Decomposition
If you suspect that your this compound has degraded, follow this troubleshooting workflow:
Caption: Factors leading to decomposition of this compound.
References
-
Degradation of several chlorophenols using advanced oxidative processes: Major and minor products. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Häggblom, M. M., & Young, L. Y. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Applied and Environmental Microbiology, 61(4), 1546–1550.
-
Osman, N. M. A. B. (n.d.). leaching from plastic containers. Retrieved January 11, 2026, from [Link]
- Häggblom, M. M., & Young, L. Y. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. PubMed, 61(4), 1546-1550.
- Arora, P. K., & Bae, H. (2014). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central, 16(4), 409-420.
-
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved January 11, 2026, from [Link]
-
Phenol. (n.d.). Cefic. Retrieved January 11, 2026, from [Link]
-
Analytical methods for the degradation of phytoconstituents. (n.d.). Retrieved January 11, 2026, from [Link]
- Kuśmierek, K., & Świątkowski, A. (2015). Oxidative degradation of 2-chlorophenol by persulfate. Journal of Ecological Engineering, 16(3), 115-123.
-
Phenol Hazard Controls Fact Sheet. (n.d.). UC Berkeley Environment, Health & Safety. Retrieved January 11, 2026, from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 11, 2026, from [Link]
- Wagner, M., & Oehlmann, J. (2011). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. PubMed Central, 45(10), 4297-4304.
- Janssen, D. B., Pries, F., & van der Ploeg, J. R. (1994).
- Entezari, M. H., & Pétrier, C. (2004). Sono-degradation of phenol and its halogenated substitutes.
- Leaching of bisphenol A and F from new and old epoxy coatings: Laboratory and field studies. (2009).
- Al-dhlan, K. A., & Al-shuraym, L. A. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. PubMed Central.
- Glamočlija, J., et al. (2021).
- Blech, M., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PubMed Central.
- Li, Y., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. PubMed, 1262, 196-204.
- Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203.
- Lyon, R. C., Taylor, J. S., Porter, D. A., & Nosal, J. R. (2006). Stability profiles of drug products extended beyond labeled expiration dates.
-
Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved January 11, 2026, from [Link]
-
Standard Operating Procedure - Phenol. (n.d.). University of New Mexico Chemistry Department. Retrieved January 11, 2026, from [Link]
-
Stability Testing - Pharmaceutical Products. (2024, December 18). Eurofins. Retrieved January 11, 2026, from [Link]
- Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. (2023, December 14). MDPI.
-
2,6-Dichlorophenol. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- Degradation of 2,4-dichlorophenol from aqueous using UV activated persulfate: kinetic and toxicity investig
- Process for the preparation of 2,6-dichloro-4-aminophenol. (n.d.). Google Patents.
- Escher, A., & Schlosser, D. (1998). Degradation of 2,4-dichlorophenol and pentachlorophenol by two brown rot fungi. PubMed, 34(5), 404-409.
-
Phenol. (n.d.). CDC Stacks. Retrieved January 11, 2026, from [Link]
- Leaching Properties of Plastics (HDPE) in Crude Palm Oil (CPO). (2023, March 20).
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- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 7. ijmr.net.in [ijmr.net.in]
- 8. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Chromatographic Analysis of 2,6-Dichloro-4-fluorophenol
Welcome to the technical support center for the chromatographic analysis of 2,6-Dichloro-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to help you overcome common challenges, such as poor peak resolution and tailing, to achieve robust and reliable results in your experiments.
Troubleshooting Guide: Addressing Poor Resolution
This section provides a systematic approach to diagnosing and resolving specific issues encountered during the chromatographic analysis of this compound.
Q1: Why am I observing poor peak resolution or co-elution with this compound and other analytes?
Poor resolution in the analysis of halogenated phenols is a frequent challenge, often stemming from the compound's chemical properties and its interaction with the chromatographic system. The primary causes can be categorized as either chemical or mechanical.[1][2] A logical first step is to follow a systematic workflow to identify the root cause.
To systematically troubleshoot, it's essential to determine if the problem is related to the chemical interactions (analyte, mobile phase, stationary phase) or the physical state of your HPLC/GC system.
Caption: Troubleshooting workflow for peak tailing of phenolic compounds.
-
Secondary Silanol Interactions: This is the most common cause of peak tailing for polar and acidic compounds like phenols. [3][4]Residual silanol groups on the silica-based stationary phase can interact with the phenol via hydrogen bonding or ion-exchange, leading to delayed elution and a tailing peak. [4] * Solution:
- Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that deactivates most residual silanol groups. [2]Using a high-purity (Type B) silica column with robust end-capping will significantly reduce these secondary interactions. [2] * Lower the Mobile Phase pH: As mentioned previously, operating at a lower pH (2.5-3.5) protonates the silanol groups, minimizing their ability to interact with the acidic phenol. [2]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape. [2][5] * Solution: Dilute the sample or reduce the injection volume. [5]If the peak becomes more symmetrical upon dilution, sample overload was likely the issue.
-
Column Contamination or Voids: Accumulation of strongly retained substances at the column inlet or the formation of a void in the packed bed can disrupt the flow path and cause peak tailing. [4][5] * Solution: First, try flushing the column with a strong solvent. If this doesn't resolve the issue, and if the manufacturer allows, try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination. [1]
-
Metal Surface Interactions: Trace metal contamination in the stationary phase or interactions with stainless-steel components of the HPLC system can lead to chelation with the phenol, causing tailing. [4] * Solution: Using a column with high-purity silica can help. If system interactions are suspected, using PEEK tubing and fittings may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for HPLC analysis of this compound?
A good starting point for method development is crucial. The following table outlines recommended initial conditions for a reversed-phase HPLC analysis.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Stationary Phase | C18, end-capped (high-purity silica) | Provides good hydrophobic retention. End-capping is critical to minimize peak tailing. [2] |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm | A standard dimension offering a good balance of efficiency and backpressure. [6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common mobile phase for separating phenolic compounds. [6]Formic acid helps to control pH and improve peak shape. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 50:50 A:B). If resolution is poor or other analytes are present, switch to a gradient. [6][7] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. [6] |
| Column Temperature | 25-30 °C | Provides stable and reproducible retention times. [6][8] |
| Detection | UV at 280-300 nm | Phenolic compounds generally have good UV absorbance in this range. [6] |
| Injection Volume | 10 µL | A standard injection volume. Ensure the sample is dissolved in the initial mobile phase to avoid peak distortion. [2] |
Q2: Is Gas Chromatography (GC) a suitable alternative for analyzing this compound?
Yes, Gas Chromatography is a viable and often-used technique for the analysis of phenols. EPA Method 8041A, for instance, describes the analysis of various phenols, including dichlorophenols, by GC. [9][10]
-
Considerations for GC Analysis:
-
Volatility and Thermal Stability: this compound is sufficiently volatile and thermally stable for GC analysis. [11] * Derivatization: While underivatized phenols can be analyzed by GC with a Flame Ionization Detector (FID), derivatization can improve peak shape and sensitivity. [9][10]Common derivatizing agents include diazomethane or pentafluorobenzyl bromide (PFBBr), which allows for analysis by an Electron Capture Detector (ECD) with high sensitivity. [10] * Column Selection: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good choice for separating phenols.
-
Experimental Protocols
Protocol 1: HPLC Method for Separation of Halogenated Phenols
This protocol provides a general method for the separation of halogenated phenols, which can be optimized for this compound.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or PDA detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
HPLC-grade water, acetonitrile, and an acidifier (e.g., phosphoric acid or formic acid).
-
Sample filters (0.45 µm).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.5% solution of phosphoric acid in HPLC-grade water. [6] * Mobile Phase B: Acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
System Equilibration:
-
Install the analytical column and equilibrate the system with the initial mobile phase conditions (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. [6]Set the column temperature to 30 °C. [6]3. Sample Preparation:
-
Dissolve the this compound standard and samples in the initial mobile phase composition.
-
Filter all standards and samples through a 0.45 µm filter before injection. [6]4. Chromatographic Analysis:
-
Set the UV detector to an appropriate wavelength (e.g., 280 nm).
-
Inject 10 µL of the standard/sample. [6] * Run a gradient elution program, for example:
-
0-2 min: 30% B
-
2-10 min: Linear ramp from 30% to 80% B
-
10-12 min: Hold at 80% B
-
12.1-15 min: Return to 30% B and re-equilibrate. [6]5. Data Analysis:
-
-
Integrate the peaks and perform quantification based on a calibration curve generated from standards of known concentrations.
-
References
-
Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry. [Link]
-
Asian Journal of Chemistry. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
YouTube. (2019). Choosing Your LC Stationary Phase. [Link]
-
Restek. (n.d.). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
EPA. (n.d.). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Eurofins. (2023). Analytical Method Summaries. [Link]
-
ResearchGate. (2004). Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using .BETA.-Cyclodextrin-bonded Stationary Phases. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]
-
Advances in Environmental Technology. (2020). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. [Link]
-
EPA. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
-
Chromatographic Determination of Chlorophenols. (n.d.). [Link]
-
LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. [Link]
-
Agilent. (n.d.). GC Method Development. [Link]
-
Agilent. (2011). GC Method Development 5-10-2011. [Link]
-
EPA. (2000). Method 8041A. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. silicycle.com [silicycle.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. epa.gov [epa.gov]
- 10. settek.com [settek.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Managing Reaction Byproducts of 2,6-Dichloro-4-fluorophenol
Welcome to the technical support center for 2,6-Dichloro-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and reaction of this versatile synthetic intermediate. Our focus is to provide practical, in-depth solutions to problems arising from byproduct formation, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
General Handling and Purity
Q1: My starting material, this compound, shows impurities on the initial analysis. What are these likely to be and how can I purify it?
A1: It is common for commercially available or lab-synthesized this compound to contain structurally related impurities. The most frequent of these arise from the synthesis process, which typically involves the chlorination of 4-fluorophenol.
-
Common Impurities:
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system, such as a mixture of hexanes and ethyl acetate or toluene, can be used. The higher symmetry of this compound often allows it to crystallize more readily than its isomers.
-
Column Chromatography: For mixtures with significant amounts of impurities, silica gel column chromatography is recommended. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) will typically allow for the separation of the desired product from less polar (e.g., 2-chloro-4-fluorophenol) and more polar (e.g., 4-fluorophenol) impurities.[3]
-
Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise during common synthetic transformations using this compound.
Category 1: Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
Q2: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am observing significant byproduct formation and low yield. What is going wrong?
A2: The Williamson ether synthesis is a robust method, but with sterically hindered phenols and certain alkyl halides, side reactions can become prominent.
-
Causality: The phenoxide of this compound is a relatively weak nucleophile due to the electron-withdrawing effects of the halogens. When this is combined with a sterically hindered or secondary/tertiary alkyl halide, the E2 elimination pathway can compete with or even dominate the desired SN2 substitution.
-
Troubleshooting Steps:
-
Choice of Alkyl Halide:
-
Use primary alkyl halides: These are much less prone to elimination. Methyl and primary halides are ideal.
-
Avoid secondary and tertiary halides: These will almost certainly lead to the formation of alkene byproducts.
-
-
Reaction Conditions:
-
Base Selection: Use a strong, non-nucleophilic base to fully deprotonate the phenol without interfering with the reaction. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.
-
Temperature Control: Keep the reaction temperature as low as possible to favor the SN2 pathway, which has a lower activation energy than the E2 pathway.
-
-
Solvent:
-
Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.
-
-
| Problem | Potential Cause | Recommended Solution |
| Low conversion | Incomplete deprotonation or low reactivity of alkyl halide | Use a stronger base (e.g., NaH). Use a more reactive alkyl halide (I > Br > Cl). |
| Formation of an alkene byproduct | E2 elimination is competing with SN2 substitution | Use a primary alkyl halide. Lower the reaction temperature. |
| Complex mixture of products | Reaction temperature is too high, causing decomposition or side reactions | Run the reaction at a lower temperature and monitor by TLC. |
Category 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q3: I am using this compound in a Suzuki coupling reaction, but I am observing a significant amount of a dehalogenated byproduct. How can I minimize this?
A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides.
-
Causality: The catalytic cycle of these reactions can involve the formation of palladium-hydride (Pd-H) species. These species can then participate in a competing reaction pathway where a hydride is transferred to the aryl halide, cleaving the carbon-halogen bond and replacing it with a carbon-hydrogen bond. The source of the hydride can be the solvent, base, or even the organoboron reagent.
-
Troubleshooting Steps:
-
Choice of Base:
-
Avoid alkoxide bases if possible, as they can undergo β-hydride elimination.
-
Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
-
-
Solvent System:
-
Ensure you are using anhydrous solvents. Water can be a source of protons that lead to the formation of Pd-H species.
-
Aprotic solvents like toluene or dioxane are generally preferred over protic solvents.
-
-
Ligand Selection:
-
Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over the dehalogenation pathway.
-
-
| Byproduct Observed | Potential Cause | Suggested Mitigation Strategy |
| 2-chloro-4-fluorophenol | Reductive dehalogenation | Use anhydrous solvents. Switch to a non-alkoxide base (e.g., K₃PO₄). Use a bulkier phosphine ligand. |
| Homocoupling of boronic acid | Slow transmetalation or fast boronic acid decomposition | Ensure an efficient ligand is used. Add the boronic acid slowly to the reaction mixture. |
| No reaction | Catalyst deactivation or low reactivity | Use a pre-catalyst or activate the catalyst in situ. Ensure all reagents are pure and dry. |
Byproduct Identification and Removal Protocols
Q4: How can I identify the byproducts in my crude reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is essential for confident byproduct identification.
-
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Objective: To get a quick overview of the complexity of the mixture and determine an appropriate solvent system for column chromatography.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate alongside the starting material.
-
Develop the plate in a chamber with a pre-determined solvent system (start with a non-polar system like 9:1 hexanes:ethyl acetate and gradually increase polarity).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Byproducts will appear as new spots with different Rf values than the starting material and product.
-
-
-
Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the molecular weights of the components in the mixture.
-
Procedure:
-
Prepare a dilute solution of the crude mixture.
-
Inject the solution into an LC-MS system.
-
The resulting chromatogram will show peaks for each component, and the mass spectrometer will provide the mass-to-charge ratio (m/z), which corresponds to the molecular weight. This is invaluable for hypothesizing the structure of byproducts (e.g., a mass difference of ~35 Da could indicate de-chlorination).
-
-
-
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information after purification.
-
Procedure:
-
Isolate the byproduct of interest using column chromatography.
-
Prepare a sample for NMR analysis (¹H, ¹³C, ¹⁹F).
-
The chemical shifts, coupling constants, and integration of the signals will allow for the elucidation of the byproduct's structure.
-
-
Q5: What is a general protocol for removing byproducts by column chromatography?
A5: Flash column chromatography is the most common method for purifying reaction mixtures in a research setting.
-
Protocol: Flash Column Chromatography
-
Select Eluent: Based on your TLC analysis, choose a solvent system that provides good separation between your desired product and the byproducts (a ΔRf of >0.2 is ideal).
-
Pack the Column:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elute and Collect:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to start the flow.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.
-
-
Isolate Product:
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
-
References
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]
-
RSC Publishing. (n.d.). Enhanced catalytic hydrodechlorination of 2,4-dichlorophenol over Pd catalysts supported on nitrogen-doped graphene. Retrieved from [Link]
-
NIH. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Stability of 2,6-Dichloro-4-fluorophenol Derivatives
For researchers, scientists, and professionals in drug development, ensuring the stability of key intermediates is paramount to the success of experimental workflows and the integrity of final products. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) concerning the stability of derivatives of 2,6-Dichloro-4-fluorophenol, a versatile building block in pharmaceutical and agrochemical synthesis.
Understanding the Instability of this compound and its Derivatives
The stability of this compound and its derivatives is influenced by the electron-withdrawing nature of the halogen substituents and the reactive phenolic hydroxyl group. This combination makes the molecule susceptible to several degradation pathways, primarily oxidation and photodegradation. The electron-withdrawing chlorine and fluorine atoms can increase the acidity of the phenolic proton, making it more susceptible to deprotonation and subsequent oxidation.
The primary degradation pathways of concern are:
-
Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ion contaminants, or reactive oxygen species. This can lead to the formation of colored quinone-type byproducts, which can compromise the purity and efficacy of the final compound.
-
Photodegradation: Halogenated aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. This can involve the cleavage of the carbon-halogen bonds or reactions involving the aromatic ring, leading to a loss of potency and the formation of potentially toxic byproducts.
-
pH Instability: Phenols are more susceptible to oxidation at higher pH levels due to the formation of the more easily oxidized phenoxide ion. Therefore, maintaining an appropriate pH is crucial for the stability of solutions containing these compounds.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the handling, storage, and reaction of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: My solution of a this compound derivative is turning yellow/brown over time. What is causing this discoloration?
A1: The yellow or brown discoloration is a classic indicator of oxidation. The phenolic hydroxyl group is likely being oxidized to form colored quinone-like structures. This process can be accelerated by exposure to air (oxygen), light, high pH, and the presence of trace metal ions which can catalyze the oxidation.
Q2: I am observing poor recovery of my compound after purification. Could this be a stability issue?
A2: Yes, poor recovery can be a sign of degradation during your experimental workflow. The compound may be degrading on the chromatography column, during solvent evaporation under heat, or upon exposure to incompatible reagents. It is crucial to assess the stability of your compound under the specific conditions of your purification process.
Q3: How can I minimize the degradation of my this compound derivative during storage?
A3: For optimal stability during storage, consider the following:
-
Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light and air.
-
Inert Atmosphere: For long-term storage, purging the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.
-
Temperature: Store at low temperatures, typically 2-8°C or -20°C, to slow down the rate of degradation.
-
Solvent Choice: If stored in solution, choose a deoxygenated, high-purity solvent.
Troubleshooting Common Experimental Issues
Issue 1: Degradation During Reactions
-
Problem: Significant degradation of the starting material or product is observed during a reaction, such as an ether or ester synthesis.
-
Causality: The reaction conditions (e.g., high temperature, strong base, presence of oxygen) may be too harsh for the sensitive phenolic compound.
-
Solutions:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use of a Milder Base: For reactions requiring a base, consider using a milder, non-nucleophilic base to avoid side reactions and degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Issue 2: Instability in Solution
-
Problem: A prepared solution of a this compound derivative shows signs of degradation (color change, precipitation, new peaks in HPLC) within a short period.
-
Causality: The solvent, pH, or presence of contaminants in the solution is promoting degradation.
-
Solutions:
-
pH Control: Buffer the solution to a slightly acidic pH (around 5-6) to minimize the formation of the reactive phenoxide ion.
-
Use of Antioxidants: Add a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to the solution to scavenge free radicals.
-
Use of Chelating Agents: Incorporate a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to sequester trace metal ions that can catalyze oxidation.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants.
-
Experimental Protocols for Enhancing Stability
The following are detailed protocols for common stabilization techniques.
Protocol 1: Stabilization of Solutions with Butylated Hydroxytoluene (BHT)
Objective: To prevent oxidative degradation of a this compound derivative in solution.
Materials:
-
Butylated Hydroxytoluene (BHT)
-
High-purity solvent (e.g., ethanol, acetonitrile)
-
Amber glass vials
-
Inert gas (argon or nitrogen)
Procedure:
-
Prepare a BHT Stock Solution:
-
Weigh out an appropriate amount of BHT to prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable organic solvent.
-
Store the stock solution in an amber vial under an inert atmosphere at -20°C.
-
-
Spiking the Sample Solution:
-
To your solution of the this compound derivative, add the BHT stock solution to achieve a final concentration of 0.01-0.1% (w/v).
-
Gently mix the solution to ensure homogeneity.
-
-
Storage:
-
Store the stabilized solution in a tightly sealed amber vial, purged with inert gas, at the recommended temperature.
-
Mechanism of Action: BHT is a phenolic antioxidant that acts as a free radical scavenger.[1][2] It donates a hydrogen atom to reactive radicals, terminating the chain reactions of oxidation and thus protecting the phenolic compound of interest.[1][2]
Protocol 2: Prevention of Metal-Catalyzed Oxidation with EDTA
Objective: To chelate trace metal ions and prevent their catalytic role in the oxidation of a this compound derivative.
Materials:
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
High-purity water
-
Buffer solution (e.g., phosphate or citrate buffer)
Procedure:
-
Prepare an EDTA Stock Solution:
-
Prepare a 0.5 M EDTA stock solution in high-purity water. Adjust the pH to 8.0 with NaOH to ensure complete dissolution.
-
-
Adding EDTA to the Aqueous Solution:
-
Add the EDTA stock solution to your aqueous buffer or solution to a final concentration of 1-5 mM.
-
-
Sample Preparation:
-
Dissolve your this compound derivative in the EDTA-containing buffer.
-
Mechanism of Action: EDTA is a hexadentate ligand that strongly chelates divalent and trivalent metal ions, such as Fe²⁺, Fe³⁺, and Cu²⁺.[3][4] By sequestering these metal ions, EDTA prevents them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals, which are potent initiators of phenol oxidation.[3][4]
Protocol 3: Enhancing Stability through Derivatization
Objective: To protect the reactive phenolic hydroxyl group by converting it into a more stable ether or ester functionality.
A. Williamson Ether Synthesis (General Procedure)
Reaction: R-OH + R'-X → R-O-R' + HX (where R is the dichlorofluorophenyl group and R'-X is an alkyl halide)
Materials:
-
This compound derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., acetone, DMF)
Procedure:
-
Dissolve the this compound derivative in the anhydrous solvent under an inert atmosphere.
-
Add the base and stir for a short period to form the phenoxide.
-
Add the alkyl halide and heat the reaction mixture as required.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction, extract the product, and purify by chromatography or recrystallization.
Troubleshooting: The Williamson ether synthesis with electron-deficient phenols can be sluggish.[5][6] Using a stronger base or a more reactive alkyl halide may be necessary.[5][6] Side reactions like elimination can occur with secondary and tertiary alkyl halides.[7]
B. Esterification (General Procedure)
Reaction: R-OH + R'COCl → R-O-COR' + HCl (where R is the dichlorofluorophenyl group and R'COCl is an acyl chloride)
Materials:
-
This compound derivative
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., pyridine, triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the this compound derivative and the base in the anhydrous solvent under an inert atmosphere and cool in an ice bath.
-
Slowly add the acyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Work up the reaction by washing with dilute acid and brine, then dry and concentrate the organic layer.
-
Purify the ester product by chromatography or recrystallization.
Troubleshooting: Direct esterification with carboxylic acids is often inefficient for phenols.[8][9] The use of more reactive acyl chlorides or anhydrides is recommended.[8][9] The presence of a base is crucial to neutralize the HCl byproduct, which can cause side reactions.[8]
Data Presentation: Stability Under Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11][12] The following table summarizes hypothetical stability data for a derivative of this compound under various stress conditions.
| Stress Condition | Duration | % Degradation | Major Degradants |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 h | < 5% | None detected |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 h | ~25% | Hydroxylated and dehalogenated species |
| Oxidation (3% H₂O₂, RT) | 12 h | ~40% | Quinone-like compounds |
| Thermal (80°C, solid state) | 72 h | < 10% | Minor unspecified impurities |
| Photolytic (ICH Q1B, solution) | 24 h | ~30% | Dehalogenated and polymerized products |
Visualization of Concepts
Degradation and Protection Workflow
Caption: Workflow of degradation pathways and stabilization strategies.
Mechanism of Antioxidant Action
Caption: Simplified mechanism of radical scavenging by BHT.
Analytical Methodologies for Stability Assessment
A robust analytical method is essential for accurately monitoring the stability of this compound derivatives. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique.
Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric acid, pH ~2.5) |
| Gradient | Isocratic or gradient depending on the complexity of the sample |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection Wavelength | 280-300 nm (based on the UV spectrum of the compound) |
| Injection Volume | 10-20 µL |
This method should be validated for specificity, linearity, accuracy, and precision to ensure it is stability-indicating, meaning it can resolve the parent compound from its degradation products.[13][14]
References
- Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897.
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
- Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685.
- Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86.
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of halogenated compounds. Journal of Chemistry, 2014.
- Fetzner, S., & Lingens, F. (1994). Bacterial degradation of halogenated aromatic compounds. Microbiological reviews, 58(4), 641-685.
- Baun, A., & Nyholm, N. (1999). Ecotoxicological evaluation of industrial wastewater with the luminescent bacterium Vibrio fischeri.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A (R2).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
- Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
- BenchChem. (2025).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- Walling, C. (1975). Fenton's reagent revisited. Accounts of Chemical Research, 8(4), 125-131.
- Maruyama, K., & Yamamoto, K. (1988). A new method for the synthesis of ethers from alcohols and alkyl halides. The Journal of Organic Chemistry, 53(25), 5913-5915.
- Koppenol, W. H. (1993). The centennial of the Fenton reaction. Free Radical Biology and Medicine, 15(6), 645-651.
- Desai, S. S. (1983). Kinetics of biodegradation of phenol and 2,6-dichlorophenol. New Jersey Institute of Technology.
- BenchChem. (2025).
- Khan Academy. (n.d.).
- LibreTexts. (2021). 9.6: Williamson Ether Synthesis.
- US Patent 4,157,434. (1979).
- Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(8), 528-539.
- Ng, K. T., & Loke, W. K. (2011). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Journal of chemistry, 2013.
- Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim] BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5645.
- Desai, S. S. (1983). Kinetics of biodegradation of phenol and 2,6-dichlorophenol. New Jersey Institute of Technology.
- Chen, Y. S., & Chen, J. C. (2009). Photolytic degradation of metofluthrin in water. Journal of agricultural and food chemistry, 57(15), 6847-6851.
- Hwang, H. M., Hodson, R. E., & Lewis, D. L. (1989). Disappearance kinetics of 2,4-and 3,4-dichlorophenol in a fluvial system. Chemosphere, 19(8-9), 1309-1316.
- Rosli, N. S., & Contang, A. A. (2017). Development and validation of RP-HPLC-UV/Vis method for determination of phenolic compounds in several personal care products. Malaysian Journal of Analytical Sciences, 21(1), 195-202.
- Wang, Y., Wang, Y., & Wang, Y. (2017). Degradation Kinetics of 4-chlorophenol Wastewater and Toxicity Evolution in the Process of Electrochemical Reduction-Oxidation. International Journal of Electrochemical Science, 12, 5135-5148.
- CN106700129A. (2017).
- Thermo Fisher Scientific. (n.d.). HPLC-UV-Vis absorption and charged aerosol detection.
- BenchChem. (2025).
- CN102128886B. (2011). High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
- LibreTexts. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chua, S. (2022, June 28).
- Kładna, A., Berczyński, P., Kruk, I., Michalska, T., & Aboul-Enein, H. Y. (2004). Antioxidant activity of BHT and new phenolic compounds PYA, PPA measured by chemiluminescence method. Journal of pharmaceutical and biomedical analysis, 36(1), 167-171.
- Al-Rimawi, F. (2014). HPLC-UV (240 nm) chromatogram of chlorophenols; (1) PCP 4.5 mg/L, (2) 2,4-dichlorophenol 4.0 mg/L and (3) 2,4,6-trichlorophenol 2.0 mg/L.
- Zhang, Y., Li, Y., & Chen, J. (2022). Performance, Reaction Pathway and Kinetics of the Enhanced Dechlorination Degradation of 2,4-Dichlorophenol by Fe/Ni Nanoparticles Supported on Attapulgite Disaggregated by a Ball Milling–Freezing Process.
- Sahoo, N. K. (2020). Kinetics of simultaneous degradation of 4-bromophenol and 4-chlorophenol by Arthrobacter chlorophenolicusA6. Biointerface Research in Applied Chemistry, 10(1), 4939-4943.
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Technical Support Center: Refining Workup Procedures for 2,6-Dichloro-4-fluorophenol Reactions
Welcome to the technical support center for 2,6-Dichloro-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of refining workup procedures for reactions involving this versatile, yet sometimes challenging, halogenated phenol. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your research.
I. Understanding the Chemistry of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its reactivity is governed by the interplay of the acidic phenolic hydroxyl group and the electron-withdrawing effects of the two chlorine atoms and one fluorine atom on the aromatic ring. This unique electronic and steric environment dictates its solubility, acidity, and susceptibility to side reactions, all of which are critical considerations during the reaction workup.
A common synthetic route to related compounds involves the chlorination of a substituted phenol, followed by subsequent functional group manipulations.[3][4] Impurities from the synthesis, such as incompletely chlorinated phenols or over-chlorinated species, can complicate workup procedures.[5]
II. Troubleshooting Common Workup Issues
This section addresses frequent challenges encountered during the isolation and purification of products from reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has formed a persistent emulsion during the aqueous wash. How can I break it?
A1: Emulsion formation is a common issue when working with halogenated organic compounds and aqueous solutions, especially under basic conditions.
-
Causality: The phenoxide salt of this compound, formed under basic conditions, can act as a surfactant, stabilizing the oil-in-water or water-in-oil droplets. High concentrations of other salts can also contribute.
-
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by destabilizing the surfactant layer.
-
Filtration through Celite®: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or another filter aid can help to break up the dispersed droplets.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane solution) can sometimes disrupt the emulsion.
-
Gentle Swirling: Instead of vigorous shaking in the separatory funnel, gentle inversions can minimize emulsion formation.
-
Q2: I am observing a low yield of my desired product after an acid-base extraction. What could be the cause?
A2: Low recovery after an acid-base extraction often points to issues with pH control or incomplete extractions. Phenols are less acidic than carboxylic acids, a factor that is crucial in designing a selective extraction procedure.[6][7]
-
Causality:
-
Incomplete Deprotonation: If the pH of the aqueous base is not sufficiently high, the this compound will not be fully converted to its water-soluble phenoxide salt and will remain in the organic layer.
-
Incomplete Protonation: During the acidification step to recover the phenol from the aqueous layer, insufficient acid will lead to incomplete precipitation of the product.[8]
-
Incomplete Extraction: Insufficient mixing or too few extraction cycles can leave the product behind in the original layer.[3][9]
-
-
Solutions:
-
pH Monitoring: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently basic (pH > pKa of the phenol + 2) during the extraction and sufficiently acidic (pH < pKa of the phenol - 2) during the recovery.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous solution rather than a single extraction with a large volume. This is a more efficient method for transferring the solute from one phase to another.
-
Back-Extraction: If you suspect your product is lost in the aqueous phase after acidification, you can perform a "back-extraction" with a fresh portion of organic solvent to recover it.[6]
-
Q3: My isolated product is discolored (yellow or brown). What is the likely cause and how can I purify it?
A3: Discoloration often indicates the presence of oxidized impurities, such as quinone-type compounds.[10]
-
Causality: Phenols are susceptible to oxidation, especially when exposed to air, light, or trace metal impurities, a process that can be accelerated under basic conditions.[10]
-
Solutions:
-
Inert Atmosphere: During the workup, particularly when the reaction mixture is basic, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the solution briefly, then filter through Celite® to remove the carbon and the adsorbed colored impurities.
-
Recrystallization: This is a highly effective method for removing colored impurities. The choice of solvent is critical for successful recrystallization.[11][12][13]
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be used to separate the desired product from colored impurities.
-
III. Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol outlines a general procedure for separating this compound from a neutral organic compound.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[7][14]
-
Basification and Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the sodium 2,6-dichloro-4-fluorophenoxide salt.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete removal of the phenol.
-
-
Acidification and Product Recovery:
-
Combine the aqueous extracts in a beaker and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.
-
If no solid forms, it may be necessary to extract the acidified aqueous solution with a fresh portion of organic solvent.[6]
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water to remove any residual salts.
-
Dry the purified product under vacuum.
-
Protocol 2: Recrystallization for Purification
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13] Common solvent systems for halogenated phenols include hexane/ethyl acetate, toluene, or ethanol/water mixtures.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.
IV. Visualization of Workflows
Diagram 1: Decision Tree for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Diagram 2: General Workup and Purification Sequence
Caption: A typical workup and purification sequence.
V. Analytical Methods for Purity Assessment
To ensure the quality of your this compound starting material or final product, a combination of analytical techniques is recommended.
| Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect non-volatile impurities.[15][16] | A single major peak for the pure compound. Additional peaks indicate impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify volatile impurities and confirm molecular weight.[17] | A primary peak corresponding to the molecular ion of the product. Impurities will show as separate peaks with their own mass spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and identify impurities with distinct proton/carbon signals.[16] | Characteristic shifts and splitting patterns for the aromatic protons and carbons. Impurity signals will be visible. |
| Melting Point | Assess purity. | A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities. |
VI. Safety Precautions
Working with chlorinated phenols requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (neoprene or butyl rubber are recommended over nitrile for prolonged handling).[18][19]
-
Ventilation: Handle this compound and its solutions in a well-ventilated chemical fume hood to avoid inhalation of vapors.[18][20]
-
Exposure: Chlorophenols can be absorbed through the skin and are toxic.[20][21] In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[20] Seek medical attention for any significant exposure.[18]
-
Waste Disposal: Dispose of all chemical waste containing this compound according to your institution's hazardous waste guidelines.[18]
VII. References
-
Acid-Base Extraction. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved from vertexaisearch.cloud.google.com
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Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from vertexaisearch.cloud.google.com
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved from vertexaisearch.cloud.google.com
-
Acid-Base Extraction.1. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Chlorophenols - ToxFAQs. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from vertexaisearch.cloud.google.com
-
Process for preparing 2-chloro-4-fluorophenol. (1991). Google Patents. Retrieved from vertexaisearch.cloud.google.com
-
2,6-dichlorophenol. (n.d.). Organic Syntheses Procedure. Retrieved from vertexaisearch.cloud.google.com
-
Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved from vertexaisearch.cloud.google.com
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from vertexaisearch.cloud.google.com
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SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved from vertexaisearch.cloud.google.com
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FACT SHEET: Phenol. (2023, June 30). Environmental Health and Safety. Retrieved from vertexaisearch.cloud.google.com
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023, December 25). Ecolink, Inc. Retrieved from vertexaisearch.cloud.google.com
-
preventing decomposition of 2-Bromo-4-fluorophenol during reactions. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com
-
Organic Reaction Workup Guide. (n.d.). Scribd. Retrieved from vertexaisearch.cloud.google.com
-
What are the synthesis methods of 2,6-dichlori-4-amino phenol. (2024, February 22). FAQ - Guidechem. Retrieved from vertexaisearch.cloud.google.com
-
Synthesis method of 2, 6-dichloro-4-aminophenol. (n.d.). Eureka | Patsnap. Retrieved from vertexaisearch.cloud.google.com
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identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved from vertexaisearch.cloud.google.com
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from vertexaisearch.cloud.google.com
-
A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. (n.d.). Quick Company. Retrieved from vertexaisearch.cloud.google.com
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from vertexaisearch.cloud.google.com
-
A Comparative Guide to HPLC Purity Analysis of 2,6-dichloro-4-phenylpyridine. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com
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A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com
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A Comparative Guide to Purity Determination of 2,6-Dichloro-4-nitropyridine: A Focus on GC-MS. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com
-
A Researcher's Guide to the Purity Analysis of 4-Amino-2,6-dichloro-3-fluorophenol from Various Suppliers. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com
-
Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com
-
Purification of alkylated phenols by melt crystallization. (2000). Google Patents. Retrieved from vertexaisearch.cloud.google.com
-
troubleshooting failed reactions involving 2-Bromo-4-fluorophenol. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com
-
This compound | CAS: 392-71-2. (n.d.). finetech industry limited. Retrieved from vertexaisearch.cloud.google.com
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dealing with hygroscopic nature of 2,6-Dichloro-4-fluorophenol
Technical Support Center: 2,6-Dichloro-4-fluorophenol
A Senior Application Scientist's Guide to Managing Hygroscopicity in Research & Development
Welcome to the dedicated technical support guide for this compound. As a halogenated phenol, this compound is a critical intermediate in pharmaceutical and agrochemical synthesis. However, its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere—presents significant challenges in the laboratory, impacting everything from accurate measurement to reaction stoichiometry and reproducibility.
This guide is structured to provide direct, actionable solutions to common problems encountered by researchers. It is divided into a Troubleshooting Guide for immediate issue resolution, a comprehensive FAQ section for foundational knowledge, and a detailed experimental protocol for a common laboratory workflow.
Troubleshooting Guide
This section addresses specific, acute problems you may encounter during your experiments.
Q1: My mass reading for this compound is continuously increasing on the analytical balance. What is happening and how can I get an accurate weight?
A1: This phenomenon is a classic sign of a hygroscopic substance actively absorbing atmospheric moisture.[1] The constant weight gain is the mass of water molecules binding to the compound. This directly compromises the accuracy of your measurement, leading to an underestimation of the actual molar quantity of the phenol.
Immediate Solutions:
-
Weigh by Difference: Tare a sealed vial containing the compound. Quickly dispense the approximate amount needed into your reaction vessel and re-seal the stock vial. Weigh the stock vial again. The difference in mass is the amount of compound transferred. This method minimizes the compound's exposure time to air.
-
Controlled Atmosphere: The most reliable method is to handle and weigh the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) where humidity is minimal.[2]
-
Rapid Weighing: If a glove box is unavailable, work quickly. Have your flask and any necessary solvents ready. Open the container, transfer the solid to weighing paper or directly into a tared flask, and record the weight as soon as the balance stabilizes.[3] This is less ideal but can be a pragmatic approach in low-humidity environments.
-
Balance Chamber Desiccation: Placing a small, open container of a desiccant inside the balance chamber can help reduce the local humidity, providing a more stable environment for weighing.
Q2: I opened a container of this compound and the solid is clumpy and appears damp, not a free-flowing powder. Is it contaminated? Can I still use it?
A2: The clumping or damp appearance is a direct result of significant water absorption.[3] In severe cases, the compound may begin to deliquesce, forming a concentrated aqueous solution.[1] Using the material in this state is not recommended, as the unknown water content makes accurate molar calculations impossible and can interfere with moisture-sensitive reactions.
Course of Action:
-
Assess the Severity: If the material is only slightly clumpy, it may be salvageable by drying. If it has formed a paste or liquid, it is best to discard it according to your institution's hazardous waste guidelines.
-
Drying the Compound: For slightly damp material, you can dry it before use.
-
Vacuum Oven: Gently heating the compound under vacuum is an effective method. Caution: Check the compound's melting point (approx. 46-52°C) and boiling point (218-220°C) to avoid decomposition or sublimation.[4][5] Heating at a low temperature (e.g., 35-40°C) for several hours is a safe starting point.
-
Desiccator: Place the compound in a vacuum desiccator with a strong desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate) for 24-48 hours.[1]
-
-
Post-Drying Verification: After drying, the compound should be a free-flowing solid. It is best practice to verify the water content using Karl Fischer titration to ensure it meets the requirements for your experiment.
Q3: My reaction yields are inconsistent, and I suspect the this compound is the cause. How can its hygroscopic nature lead to this?
A3: Inconsistent yields are a direct downstream consequence of the weighing inaccuracies and unknown purity caused by moisture absorption.
Causality Explained:
-
Stoichiometric Errors: If you weigh out 181 mg of the compound (theoretically 1 mmol), but it contains 10% water by mass, you have only added 162.9 mg (0.9 mmol) of the actual reagent. This makes it the limiting reagent unexpectedly or alters the optimal ratio of reactants, catalysts, and bases, leading to lower yields and increased byproducts.
-
Reaction Interference: The absorbed water is not an inert spectator. In many organic reactions, particularly those involving organometallics (e.g., Grignard reagents), metal hydrides, or acid chlorides, water will react destructively with the reagents or catalysts, quenching the desired reaction pathway.[1]
To restore consistency, you must implement a rigorous handling protocol for this compound, including proper storage, drying before use, and weighing in a controlled environment as described above.
Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for this compound to prevent moisture absorption?
A4: Proper storage is the first line of defense against hygroscopicity. Upon receipt, and after every use, the following conditions should be maintained:
-
Primary Container: Ensure the container cap is sealed tightly immediately after use.[3] Consider using paraffin film to wrap the cap and threads for an extra barrier.
-
Secondary Environment: Store the primary container inside a desiccator cabinet.[6] A cabinet with a desiccant like silica gel (with a humidity indicator) is good for general storage. For highly sensitive applications, a vacuum desiccator or a nitrogen-purged dry box is superior.[1]
-
Temperature and Location: Store in a cool, dry, dark area away from heat sources or direct sunlight.[6][7]
Q5: Can I visually inspect this compound to determine if it's "dry"?
A5: Visual inspection is a useful first-pass assessment but is not quantitative. A dry, high-purity sample should appear as a free-flowing crystalline powder (color can range from cream to pale brown).[5] Clumping, a wet appearance, or the formation of a solid mass are clear indicators of significant moisture absorption. However, a sample can contain a non-trivial amount of water (e.g., 1-2%) without obvious visual cues. For moisture-sensitive reactions, quantitative analysis is necessary.
Q6: What is the definitive method for measuring the water content in my sample?
A6: Karl Fischer (KF) titration is the gold standard for accurately determining water content in chemical solids. This method is highly specific to water and can detect moisture levels down to the parts-per-million (ppm) range. Another technique, Thermogravimetric Analysis (TGA), can also be used by measuring the mass loss of a sample as it is heated, but it is less specific as any volatile component, not just water, will contribute to the mass loss.
Data & Workflow Visualization
Summary of Handling Environments
The table below summarizes the recommended environments for handling this compound based on the experimental requirements.
| Task | Environment | Relative Humidity (RH) Target | Rationale & Best For |
| Routine Weighing (Non-critical) | Open Bench (in a well-ventilated, air-conditioned lab) | < 50% | Quick, non-stoichiometric applications (e.g., preparing TLC solutions). Requires rapid handling.[8] |
| Accurate Weighing (Stoichiometric) | Analytical Balance within a Desiccator or Low-Humidity Chamber | < 20% | Minimizes moisture uptake during weighing for quantitative reactions. |
| High-Purity/Moisture-Sensitive Reactions | Inert Atmosphere Glove Box (Nitrogen or Argon) | < 1% (<100 ppm H₂O) | Gold standard for preventing any moisture contamination during handling and weighing. Essential for organometallic or water-sensitive chemistry.[2] |
| Short-Term Storage (In-Use) | Tightly Sealed Container inside a Laboratory Desiccator | As low as possible | Protects the compound from atmospheric moisture between uses.[1][3] |
| Long-Term Archival Storage | Sealed Ampoule under Inert Gas or Tightly Sealed Container in a Freezer (-20°C) inside a Desiccator | Near 0% | Prevents degradation and moisture uptake over extended periods. |
Decision Workflow for Handling Incoming Reagent
This diagram outlines the logical steps to take upon receiving or before using a container of this compound.
Caption: Decision-making workflow for assessing reagent quality.
Experimental Protocol: Preparation of a Standard Solution
Objective: To accurately prepare a 0.1 M (100 mM) stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
Materials:
-
This compound (CAS: 392-71-2)
-
Anhydrous DMSO (≤50 ppm water)
-
Argon or Nitrogen gas supply
-
Paraffin film
Equipment:
-
10 mL volumetric flask (Class A), oven-dried
-
Analytical balance (0.1 mg readability)
-
Glass syringe and needle
-
Spatula
-
Sonicator
-
Inert atmosphere glove box (recommended)
Safety Precautions:
-
This compound is harmful if swallowed or in contact with skin and causes skin/eye irritation. Wear appropriate PPE, including safety goggles, lab coat, and nitrile gloves.
-
Handle the solid and prepare the solution in a chemical fume hood or glove box.
Step-by-Step Methodology:
-
Preparation of Glassware: Place the 10 mL volumetric flask and a small glass vial with a screw cap in an oven at 120°C for at least 4 hours to remove any adsorbed water. Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum.
-
Environment Setup (Glove Box Protocol - Recommended):
-
Transfer the cooled volumetric flask, the vial, the sealed container of this compound, spatula, and weighing paper into the antechamber of a glove box.
-
Purge the antechamber according to the glove box SOP.
-
Bring all items into the main chamber.
-
-
Weighing the Solid:
-
Place the cooled, empty vial on the analytical balance inside the glove box and tare it.
-
Carefully add approximately 181.0 mg of this compound to the vial. Record the exact mass (e.g., 181.2 mg). This is the mass of your solid (m).
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid from the vial into the 10 mL volumetric flask.
-
Using a clean, dry pipette, rinse the vial with three small portions (approx. 1 mL each) of anhydrous DMSO, transferring each rinse into the volumetric flask to ensure quantitative transfer.
-
Add anhydrous DMSO to the volumetric flask until it is about 70% full.
-
Cap the flask and sonicate for 5-10 minutes or until all the solid has completely dissolved.
-
Allow the solution to return to room temperature.
-
-
Dilution to Final Volume:
-
Carefully add anhydrous DMSO to the flask until the bottom of the meniscus is precisely on the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Calculation of Exact Concentration:
-
Use the actual mass recorded in Step 3 to calculate the precise molarity. The molecular weight of this compound is 180.99 g/mol .[9]
-
Concentration (M) = (mass in g) / (180.99 g/mol * 0.010 L)
-
-
Storage:
-
Transfer the final solution to a clean, dry storage vial, preferably with a PTFE-lined cap.
-
Purge the headspace of the vial with argon or nitrogen before sealing.
-
Seal the cap tightly and wrap with paraffin film. Store in a desiccator.
-
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link][3]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link][2]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 55-56. [No direct URL available]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link][1]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link][10]
-
Chemistry LibreTexts. (2024). 3.1: Transferring and Weighting Methods. Retrieved from [Link][11]
-
UAlbertaScience. (2017, January 6). Chemistry Series - Common weighing problems [Video]. YouTube. Retrieved from [Link][8]
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link][12]
-
Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link][13]
-
Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol. Retrieved from [14]
-
Quick Company. (2016). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Retrieved from [Link][15]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals. Retrieved from [Link][6]
-
Burfield, D. R., Smithers, R. H., & Tan, T. S. C. (1981). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 46(4), 629–631. [No direct URL available][16]
-
Lab Manager. (2021). Handling and Storing Chemicals. Retrieved from [Link][7]
-
PubChem. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. Retrieved from [Link][9]
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- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
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- 3. tutorchase.com [tutorchase.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 8. youtube.com [youtube.com]
- 9. Phenol, 2,6-dichloro-4-fluoro- | C6H3Cl2FO | CID 94950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 14. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 15. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing the Derivatization of 2,6-Dichloro-4-fluorophenol
Welcome to the technical support center for the derivatization of 2,6-Dichloro-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the efficiency and success of your derivatization experiments. The unique electronic properties of this compound, with its electron-withdrawing halogen substituents, present specific challenges and opportunities in derivatization that this guide will address.
Understanding the "Why": The Chemistry of Derivatizing this compound
Derivatization is a crucial step in many analytical workflows, particularly for gas chromatography (GC) analysis.[1][2][3] For a polar and relatively non-volatile compound like this compound, derivatization serves three primary purposes:
-
Increased Volatility: The phenolic hydroxyl group is polar and can participate in hydrogen bonding, leading to low volatility.[3] Replacing the active hydrogen with a non-polar group, such as a trimethylsilyl (TMS) or an acyl group, significantly increases the compound's vapor pressure, making it amenable to GC analysis.[1]
-
Improved Thermal Stability: Phenols can be thermally labile. Derivatization can protect the hydroxyl group, preventing degradation at the high temperatures of the GC inlet and column.[3]
-
Enhanced Detection: Certain derivatizing agents can introduce moieties that improve the detector response, leading to higher sensitivity.[2][4]
The presence of two chlorine atoms ortho to the hydroxyl group and a fluorine atom para introduces significant steric hindrance and strong electron-withdrawing effects. These factors can influence the reactivity of the phenolic hydroxyl group, making the optimization of derivatization conditions critical for achieving complete and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the derivatization of this compound.
Q1: What are the most common derivatization methods for this compound?
A1: The two most widely used and effective methods for derivatizing phenols, including halogenated phenols like this compound, are silylation and acylation .[1][3]
-
Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]
-
Acylation: This involves the reaction of the phenol with an acylating agent, such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride, to form an ester.[3] This is a common method for the analysis of chlorophenols.[6][7]
Q2: I am seeing low derivatization yield. What are the likely causes?
A2: Low derivatization yield is a common issue and can stem from several factors.[8] A systematic approach to troubleshooting is essential. Key areas to investigate include:
-
Reagent Quality and Stoichiometry: Ensure your derivatizing reagent is fresh and has not been degraded by moisture. Use a sufficient excess of the reagent to drive the reaction to completion.
-
Reaction Conditions: Time, temperature, and the choice of solvent are critical parameters that may need optimization.[5][9]
-
Presence of Moisture: Silylating reagents are particularly sensitive to moisture. All glassware should be oven-dried, and solvents should be anhydrous.
-
Sample Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction. A sample cleanup step may be necessary.
Q3: Why am I observing multiple peaks for my derivatized product in the chromatogram?
A3: The appearance of multiple peaks can be due to several reasons:
-
Incomplete Derivatization: The presence of both the derivatized and underivatized phenol will result in two separate peaks.
-
Side Reactions: The derivatizing reagent may react with other components in your sample or with the solvent.
-
Isomer Formation: While less common for this specific molecule, some derivatization reactions can lead to the formation of isomers.[8]
-
Degradation: The derivatized product may be unstable and degrade in the GC inlet or on the column.
Q4: How do the dichloro and fluoro substituents affect the derivatization reaction?
A4: The electron-withdrawing nature of the chlorine and fluorine atoms makes the phenolic proton more acidic, which can facilitate its removal during derivatization. However, the two chlorine atoms in the ortho positions create significant steric hindrance around the hydroxyl group. This steric hindrance can slow down the reaction rate, potentially requiring more forcing conditions (higher temperature, longer reaction time, or a stronger catalyst) to achieve complete derivatization compared to unhindered phenols.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to resolving common issues in the derivatization of this compound.
Problem 1: Low or No Product Formation
This is often the most frustrating issue. The following decision tree can help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for low derivatization yield.
Problem 2: Incomplete Derivatization
Incomplete derivatization is characterized by the presence of both the starting material and the desired derivative in your analytical run.
Causality and Solution:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reagent | The stoichiometric amount of derivatizing agent is not enough to react with all the phenol molecules. | Increase the molar excess of the derivatizing reagent. A 10 to 100-fold excess is a good starting point. |
| Suboptimal Reaction Time/Temperature | The reaction has not been allowed to proceed to completion.[5] | Systematically increase the reaction time and/or temperature. Monitor the reaction progress at different time points to determine the optimal conditions. |
| Steric Hindrance | The ortho-dichloro substituents on this compound can physically block the approach of the derivatizing reagent. | Consider using a less sterically hindered derivatizing reagent if possible. Alternatively, more forcing reaction conditions (higher temperature, longer time) may be required. The addition of a catalyst, such as trimethylchlorosilane (TMCS) for silylation, can also improve the derivatization of sterically hindered groups.[1] |
| Poor Solubility | The phenol or the derivatizing reagent may not be fully dissolved in the chosen solvent. | Select a solvent in which all reactants are highly soluble. Gentle heating and agitation can also improve solubility. |
Problem 3: Derivative Instability and Degradation
If you observe tailing peaks, a decrease in response over time, or the appearance of new, unidentified peaks, your derivative may be unstable.
Causality and Solution:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis | Silyl ethers are susceptible to hydrolysis, especially in the presence of trace amounts of water or acidic conditions. | Ensure the entire analytical system, from sample preparation to injection, is free of moisture. Avoid acidic conditions if possible. Analyze samples as soon as possible after derivatization. |
| Thermal Degradation | The derivative may be breaking down in the high-temperature environment of the GC inlet. | Optimize the inlet temperature. A lower temperature may prevent degradation without significantly compromising volatilization. Ensure the inlet liner is clean and deactivated. |
| Column Activity | Active sites on the GC column can cause degradation of the analyte. | Use a high-quality, deactivated GC column. Regularly condition the column and trim the front end to remove active sites. |
Experimental Protocols: Step-by-Step Methodologies
The following are detailed protocols for the silylation and acylation of this compound. These should be considered as starting points and may require optimization for your specific application.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is suitable for creating a volatile trimethylsilyl (TMS) ether of this compound for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile (solvent)
-
Oven-dried reaction vials with PTFE-lined caps
-
Microsyringes
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA and 10 µL of TMCS to the vial. The TMCS acts as a catalyst to enhance the reaction rate, which is particularly useful for sterically hindered phenols.[1]
-
Reaction: Tightly cap the vial and heat at 70-80 °C for 30-60 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature before opening. The sample is now ready for GC-MS analysis.
Caption: Silylation workflow for this compound.
Protocol 2: Acylation using Acetic Anhydride
This protocol forms the acetate ester of this compound, a stable derivative suitable for GC analysis.
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Potassium carbonate (as a base)
-
An appropriate organic solvent (e.g., hexane or toluene)
-
Aqueous solution for quenching (e.g., saturated sodium bicarbonate)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place the this compound sample in a reaction vial.
-
Reagent Addition: Add 200 µL of a suitable organic solvent and a small amount of potassium carbonate (to act as a base and scavenger for the acetic acid byproduct).
-
Add 50 µL of acetic anhydride.
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Workup: Cool the reaction mixture to room temperature. Add 500 µL of water and vortex to quench the excess acetic anhydride. For a cleaner extraction, a dilute solution of sodium bicarbonate can be used.
-
Extraction: Add 500 µL of hexane, vortex thoroughly, and allow the layers to separate.
-
Analysis: Carefully remove the upper organic layer containing the derivatized product for GC analysis.
Data Presentation: A Framework for Method Optimization
When optimizing your derivatization protocol, it is crucial to systematically track your results. The following table provides a template for organizing your experimental data.
Table 1: Optimization of Derivatization Conditions for this compound
| Experiment ID | Derivatization Method | Reagent(s) | Solvent | Temperature (°C) | Time (min) | Peak Area (Derivative) | Peak Area (Starting Material) | Conversion (%) |
| S-01 | Silylation | BSTFA | Pyridine | 60 | 30 | |||
| S-02 | Silylation | BSTFA + 10% TMCS | Pyridine | 60 | 30 | |||
| S-03 | Silylation | BSTFA + 10% TMCS | Pyridine | 80 | 30 | |||
| S-04 | Silylation | BSTFA + 10% TMCS | Pyridine | 80 | 60 | |||
| A-01 | Acylation | Acetic Anhydride/K₂CO₃ | Toluene | 60 | 30 | |||
| A-02 | Acylation | Acetic Anhydride/K₂CO₃ | Toluene | 80 | 30 |
References
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC - NIH. (2022-03-07). Available at: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Available at: [Link]
-
Derivatization for Gas Chromatography - Phenomenex. (n.d.). Available at: [Link]
-
Derivatization Methods in GC and GC/MS - Semantic Scholar. (n.d.). Available at: [Link]
-
Derivatization - Chemistry LibreTexts. (2023-08-29). Available at: [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
Optimization of derivatization parameters | Download Table - ResearchGate. (n.d.). Available at: [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PubMed Central. (2021-12-18). Available at: [Link]
-
Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry - PubMed. (2013-06-28). Available at: [Link]
-
Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (n.d.). Available at: [Link]
-
Chromatographic Determination of Chlorophenols. (n.d.). Available at: [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing). (n.d.). Available at: [Link]
-
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (n.d.). Available at: [Link]
-
Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
-
Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC - NIH. (2022-05-19). Available at: [Link]
-
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020-03-09). Available at: [Link]
-
(PDF) Comparison of two methods to quantify 2,6-dichlorophenol from tick Amblyomma cajennense by GC/MS-SIM - ResearchGate. (2025-12-18). Available at: [Link]
-
Determination of 2,4,6-Trichlorophenol in Water by Derivatization in Headspace and GC/MS - S4Science. (n.d.). Available at: [Link]
- EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents. (n.d.).
-
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega - ACS Publications. (2018-01-05). Available at: [Link]
-
HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (n.d.). Available at: [Link]
- Etherification reaction of an aminophenol using a phase transfer system - Google Patents. (n.d.).
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI. (n.d.). Available at: [Link]
-
(PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry - ResearchGate. (2025-08-08). Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018-05-17). Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016-12-29). Available at: [Link]
Sources
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- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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Validation & Comparative
comparing the reactivity of 2,6-Dichloro-4-fluorophenol with other phenols
Introduction
Phenols are a cornerstone class of aromatic compounds, characterized by a hydroxyl group directly attached to a benzene ring. Their reactivity is a delicate interplay of the activating, ortho-, para-directing hydroxyl group and the inherent stability of the aromatic system.[1][2] The introduction of substituents onto the phenolic ring can dramatically alter this reactivity profile, a principle of fundamental importance in the design and synthesis of pharmaceuticals, agrochemicals, and other functional materials. This guide provides an in-depth comparison of the reactivity of 2,6-dichloro-4-fluorophenol with other key phenols, supported by established chemical principles and experimental data. We will explore how the unique substitution pattern of this compound—featuring both electron-withdrawing halogens and a fluorine atom—influences its behavior in hallmark phenolic reactions.
The reactivity of a phenol is primarily governed by two key factors: the acidity of the phenolic proton (quantified by its pKa) and the electron density of the aromatic ring, which dictates its susceptibility to electrophilic attack. Electron-withdrawing groups generally increase the acidity of the phenol by stabilizing the resulting phenoxide ion, while simultaneously deactivating the ring towards electrophilic substitution.[3][4][5] Conversely, electron-donating groups decrease acidity and activate the ring.
This guide will systematically compare this compound to parent phenol, other halogenated phenols, and nitrophenols, providing a comprehensive framework for researchers to understand and predict its chemical behavior.
Understanding Phenolic Reactivity: A Conceptual Framework
The hydroxyl group of a phenol is a potent activating group in electrophilic aromatic substitution.[1][2] The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles.
However, the introduction of electron-withdrawing substituents, such as halogens, has a dual effect. Inductively, they withdraw electron density from the ring, deactivating it towards electrophilic attack.[6] Conversely, through resonance, they can donate a lone pair of electrons, which can partially offset the inductive deactivation and direct incoming electrophiles to the ortho and para positions.[6]
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa).[3][4][5]
Below is a diagram illustrating the interplay of inductive and resonance effects on the electron density of a substituted phenol.
Caption: Interplay of inductive and resonance effects on phenol reactivity.
Comparative Acidity: The Role of Halogen Substitution
The acidity of a phenol is a direct measure of the stability of its conjugate base. The table below compares the pKa values of this compound with several other phenols. A lower pKa value indicates a stronger acid.
| Compound | pKa |
| Phenol | ~10[7][8] |
| 4-Fluorophenol | 9.89[9] |
| 2,6-Dichlorophenol | Data not readily available |
| 2,4,6-Trichlorophenol | 6.15[10] |
| This compound | Predicted to be more acidic than phenol |
The increased acidity of halogenated phenols is attributed to the inductive electron-withdrawing effect of the halogen atoms.[4] This effect stabilizes the negative charge on the phenoxide ion, making the corresponding phenol more acidic. The effect is additive, as seen in the significantly lower pKa of 2,4,6-trichlorophenol compared to phenol.[4] While fluorine is more electronegative than chlorine, its smaller size and greater ability to donate a lone pair via resonance can sometimes lead to less pronounced effects on acidity compared to chlorine when considering overall electronic influence.
Reactivity in Electrophilic Aromatic Substitution
The presence of three halogen substituents on this compound significantly deactivates the aromatic ring towards electrophilic substitution. The strong inductive electron withdrawal by the two chlorine atoms and the fluorine atom reduces the electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles.
Comparison with Phenol: Phenol is highly activated towards electrophilic substitution, readily undergoing reactions like bromination even without a catalyst.[1][2] In contrast, this compound would require much harsher conditions for similar reactions to occur.
Directing Effects: The hydroxyl group is a powerful ortho-, para-director.[2] In this compound, the two ortho positions are blocked by chlorine atoms. Therefore, any electrophilic substitution would be directed to the remaining meta positions (positions 3 and 5) relative to the hydroxyl group. However, the deactivating nature of the halogen substituents makes substitution at these positions unfavorable.
Comparison with other Halogenated Phenols: The reactivity of this compound would be lower than that of monohalogenated or dihalogenated phenols due to the cumulative deactivating effect of the three halogen atoms. For instance, the chlorination of 4-fluorophenol yields 2-chloro-4-fluorophenol and this compound, indicating that the initial monosubstitution is more facile than the subsequent disubstitution.[11]
The following diagram illustrates the expected regioselectivity for electrophilic substitution on this compound.
Caption: Predicted outcome of electrophilic substitution on this compound.
Reactivity in Nucleophilic Aromatic Substitution
While the electron-rich aromatic ring of phenols is generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNA_r).[12] The chlorine and fluorine atoms in this compound are strong electron-withdrawing groups, which could potentially activate the ring towards nucleophilic attack.
In principle, a strong nucleophile could displace one of the halogen atoms. The positions ortho and para to the activating hydroxyl group (after deprotonation to the phenoxide) are typically the most susceptible to nucleophilic attack. In this compound, the chlorine atoms are at the ortho positions.
However, the hydroxyl group itself is a poor leaving group. Nucleophilic substitution reactions on phenols often require the conversion of the hydroxyl group to a better leaving group or proceed via an elimination-addition (benzyne) mechanism under very harsh conditions.
Given the highly substituted and electron-deficient nature of the ring, nucleophilic aromatic substitution on this compound, while potentially more feasible than on phenol itself, would likely still require forcing conditions.
Experimental Protocols for Comparative Reactivity Studies
To empirically compare the reactivity of this compound with other phenols, standardized experimental protocols are essential. Below are representative procedures for two key electrophilic substitution reactions: bromination and nitration.
Protocol 1: Comparative Bromination of Phenols
This experiment aims to qualitatively and quantitatively compare the rate and extent of bromination of phenol, 4-fluorophenol, and this compound.
Materials:
-
Phenol
-
4-Fluorophenol
-
This compound
-
Bromine water (saturated aqueous solution)
-
Dichloromethane
-
Sodium thiosulfate solution (1 M)
-
Glacial acetic acid
-
TLC plates (silica gel)
-
Developing solvent (e.g., 80:20 hexanes:ethyl acetate)
-
UV lamp
Procedure:
-
Solution Preparation: Prepare 0.1 M solutions of phenol, 4-fluorophenol, and this compound in glacial acetic acid.
-
Reaction Setup: In separate, labeled test tubes, add 1 mL of each phenol solution.
-
Initiation of Reaction: To each test tube, add bromine water dropwise with constant shaking. Observe any color change and the formation of a precipitate.
-
Monitoring the Reaction: At regular time intervals (e.g., 1, 5, 15, and 30 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Quenching the Reaction: After 30 minutes, quench the reactions by adding 1 mL of sodium thiosulfate solution to each test tube to remove any unreacted bromine.
-
Extraction: Add 2 mL of dichloromethane to each test tube, shake vigorously, and allow the layers to separate.
-
TLC Analysis: Spot the organic layer from each reaction mixture onto a TLC plate. Develop the plate in the appropriate solvent system and visualize the spots under a UV lamp.
-
Data Analysis: Compare the TLC plates to assess the extent of reaction. The disappearance of the starting material spot and the appearance of new product spots will indicate the relative reactivity. For a more quantitative analysis, the reaction mixtures can be analyzed by GC-MS or HPLC.
Expected Outcome: Phenol is expected to react almost instantaneously, forming a white precipitate of 2,4,6-tribromophenol.[1] 4-Fluorophenol will likely react slower, yielding a mixture of brominated products. This compound is expected to show little to no reaction under these mild conditions.
Sources
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- 2. savvy-chemist: Aromatic Chemistry (5) Phenol: electrophilic substitution reactions [derekcarrsavvy-chemist.blogspot.com]
- 3. quora.com [quora.com]
- 4. vanderbilt.edu [vanderbilt.edu]
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- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
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- 12. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
A Comparative Guide for Synthetic Chemists: 2,6-Dichloro-4-fluorophenol vs. 2,4-Dichlorophenol
A Senior Application Scientist's Field Guide to Strategic Reagent Selection in Complex Synthesis
For the discerning researcher in drug discovery and agrochemical development, the choice of a starting material is a critical decision point that dictates the trajectory of a synthetic route. Halogenated phenols, in particular, serve as versatile and highly valuable synthons. This guide provides an in-depth comparison of two such building blocks: 2,6-Dichloro-4-fluorophenol and its close analog, 2,4-Dichlorophenol. While structurally similar, their distinct halogenation patterns impart unique reactivity profiles that can be strategically exploited to achieve specific synthetic outcomes.
This document moves beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity, offering field-proven insights to guide your experimental design.
At a Glance: Physicochemical Properties
A foundational understanding begins with the fundamental physicochemical characteristics of these two reagents. These properties influence solubility, reaction kinetics, and purification strategies.
| Property | This compound | 2,4-Dichlorophenol |
| CAS Number | 392-71-2[1] | 120-83-2[2] |
| Molecular Formula | C₆H₃Cl₂FO[1] | C₆H₄Cl₂O[3] |
| Molecular Weight | 180.99 g/mol [1] | 163.00 g/mol [2][3] |
| Appearance | Cream to pale brown crystalline solid[4][5] | White to off-white crystalline solid[3][6] |
| Melting Point | 46-52 °C[5] | 42-45 °C[2][3][6] |
| Boiling Point | Not readily available | 209-210 °C[2][6] |
| pKa | Not explicitly found, but expected to be more acidic than 2,4-DCP due to the additional electron-withdrawing Cl group. | ~7.9[2] |
| Solubility | Soluble in organic solvents; limited water solubility.[4] | Slightly soluble in water; soluble in organic solvents.[6] |
The Core Divergence: Reactivity and Mechanistic Implications
The synthetic utility of these phenols is dictated by the interplay of electronic and steric effects imposed by their halogen substituents. Understanding these influences is paramount for predicting reaction outcomes and troubleshooting synthetic challenges.
Electronic Effects: A Tale of Two Halogens
The acidity of the phenolic proton and the electron density of the aromatic ring are significantly modulated by the attached halogens.
-
2,4-Dichlorophenol: Features two chlorine atoms which are strongly inductively electron-withdrawing, but also weakly π-donating through resonance. The net effect is activation of the ring towards electrophilic substitution (directed ortho and para to the hydroxyl group) and an increase in the acidity of the phenol compared to unsubstituted phenol.[7]
-
This compound: This molecule presents a more complex electronic landscape.
-
Inductive Effect: All three halogens (two chlorine, one fluorine) are strongly electron-withdrawing, significantly increasing the acidity of the phenolic proton compared to 2,4-Dichlorophenol.
-
Resonance Effect: The fluorine atom at the para position is a potent π-donor due to effective overlap between its 2p orbital and the aromatic π-system. This partially counteracts the inductive withdrawal, but the overall system remains highly electron-poor.[8] The chlorine atoms also contribute weak π-donation.
-
Steric Hindrance: The Ortho Effect
A critical point of differentiation is the steric environment around the hydroxyl group.
-
This compound: The two bulky chlorine atoms flanking the hydroxyl group create significant steric hindrance. This can impede reactions that require direct access to the oxygen, such as O-alkylation or O-acylation, often necessitating more forcing conditions or specialized catalytic systems.
-
2,4-Dichlorophenol: With only one chlorine atom in an ortho position, the hydroxyl group is considerably more accessible, allowing for more facile reactions at the oxygen center under standard conditions.
Caption: Structural and Reactivity Comparison.
A Unique Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most significant synthetic difference lies in the potential for Nucleophilic Aromatic Substitution (SNAr) . The carbon-fluorine bond is highly polarized and, when activated by electron-withdrawing groups, fluorine can serve as an excellent leaving group. In this compound, the two ortho chlorine atoms and the para hydroxyl group (especially in its phenoxide form) activate the C4 position for nucleophilic attack. This opens a synthetic avenue that is unavailable to 2,4-Dichlorophenol, where the C-Cl bonds are significantly less reactive towards SNAr.[9]
Performance in Key Synthetic Transformations
The structural and electronic differences translate directly into performance variations in common synthetic applications.
Case Study 1: O-Arylation (Diaryl Ether Synthesis)
The formation of diaryl ethers is a cornerstone of medicinal chemistry. Both phenols can undergo this transformation, typically via copper- or palladium-catalyzed cross-coupling reactions, but the choice of reagent has profound implications for reaction design.[10][11][12][13]
Experimental Protocol: Copper-Catalyzed O-Arylation
-
To a dry reaction vial, add the phenol (1.0 mmol), aryl halide (1.2 mmol), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and Cesium Carbonate (Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous Dimethylformamide (DMF, 3 mL).
-
Stir the reaction mixture at 110-130 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Performance Analysis:
| Parameter | Using this compound | Using 2,4-Dichlorophenol | Rationale |
| Reaction Rate | Slower | Faster | The significant steric hindrance from the two ortho-chlorines in this compound impedes the approach of the catalytic complex to the phenolic oxygen. |
| Required Temperature | Higher | Lower | More thermal energy is needed to overcome the activation barrier imposed by steric crowding. |
| Catalyst Loading | May require higher loading or more active ligand systems. | Standard conditions (5-10 mol%) are often sufficient.[10] | A more robust catalyst may be needed to facilitate turnover when the substrate is sterically encumbered. |
| Yield | Potentially lower, highly dependent on substrate and catalyst. | Generally good to excellent yields. | The less hindered nature of 2,4-dichlorophenol leads to more efficient coupling. |
Case Study 2: Application-Specific Synthesis
The choice between these two phenols is often dictated by the final target molecule.
2,4-Dichlorophenol: A Workhorse in Agrochemicals
2,4-Dichlorophenol is a high-volume industrial intermediate, most notably for the synthesis of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) and the organophosphate insecticide Chlorpyrifos.[2][14][15]
-
Synthesis of 2,4-D: This is a straightforward Williamson ether synthesis where the sodium salt of 2,4-dichlorophenol is reacted with sodium chloroacetate. The accessibility of the hydroxyl group is key to the efficiency of this industrial process.[15]
-
Synthesis of Chlorpyrifos Precursor: 2,4-Dichlorophenol can be further chlorinated to produce 2,4,5-trichlorophenol, a key intermediate which is then converted to 3,5,6-trichloro-2-pyridinol, the immediate precursor to Chlorpyrifos.[16]
Caption: Synthetic utility of 2,4-Dichlorophenol.
This compound: A Modern Building Block for Specialty Chemicals
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug and agrochemical design, often enhancing metabolic stability, binding affinity, and lipophilicity.[17] this compound is a prime starting material for targets where this specific substitution pattern is required.
-
Access to Novel Structures via SNAr: As previously discussed, the fluorine at C4 can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to build complex molecular scaffolds that are inaccessible using 2,4-dichlorophenol. This allows for the synthesis of novel diaryl ethers, aminophenols, or thiophenols where the 2,6-dichloro substitution pattern is retained.
-
Precursor to Fungicides and Herbicides: While less common than 2,4-DCP, this scaffold appears in patented structures for advanced agrochemicals where the C-F bond is critical for biological activity. For example, it can be an intermediate in the synthesis of certain pyridinyl ether herbicides.
Final Verdict: A Strategic Choice
The selection between this compound and 2,4-Dichlorophenol is not a matter of which is "better," but which is strategically correct for the intended application.
-
Choose 2,4-Dichlorophenol when:
-
Your primary goal is a reaction at the phenolic hydroxyl group (e.g., O-alkylation, O-acylation) and high reactivity is desired.
-
You are working on established synthetic routes for commodity chemicals like 2,4-D or related agrochemicals.
-
Cost and availability are primary concerns, as it is produced on a much larger scale.
-
-
Choose this compound when:
-
Your synthetic strategy involves a nucleophilic aromatic substitution to displace the fluorine atom.
-
The final target molecule requires the specific 2,6-dichloro-4-fluoro substitution pattern for its biological activity or physical properties.
-
You need to introduce fluorine into a complex molecule to enhance its metabolic stability or binding characteristics.
-
You are willing to contend with potentially more challenging reaction conditions (higher temperatures, more active catalysts) for reactions involving the sterically hindered hydroxyl group.
-
By understanding the fundamental principles of reactivity that differentiate these two building blocks, researchers can make more informed decisions, streamline their synthetic efforts, and unlock new avenues for molecular design.
References
- Vertex AI Search. (n.d.). Low Catalyst Loadings for Copper-Catalyzed O-Arylation of Phenols with Aryl and Heteroaryl Halides under Mild Conditions.
- Government of Canada. (n.d.). Fact sheet: 2,4-dichlorophenol.
- ACS Publications. (2021). Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. Organic Letters.
- LookChem. (n.d.). 2,4-DICHLOROPHENOL.
- PubChem. (n.d.). 2,4-Dichlorophenol.
- Wikipedia. (n.d.). 2,4-Dichlorophenol.
- Organic Chemistry Portal. (n.d.). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions.
- ResearchGate. (n.d.). Open air O-arylation reaction of phenols with aryl halides catalyzed by polymer-anchored copper(II) complexes.
- Cargo Handbook. (n.d.). Dichlorophenol-2,4.
- CymitQuimica. (n.d.). CAS 392-71-2: this compound.
- PubChem. (n.d.). Phenol, 2,6-dichloro-4-fluoro-.
- ACS Publications. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.
- Patsnap Eureka. (n.d.). Production method and production system for 2,4-dichlorophenol.
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
- ResearchGate. (n.d.). Technological aspects of the synthesis of 2,4-dichlorophenol.
- BenchChem. (n.d.). Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal.
- Google Patents. (n.d.). CN102532195A - Method for synthesis of chlorpyrifos.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 392-71-2.
- Google Patents. (n.d.). CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol.
- International Journal of Current Microbiology and Applied Sciences. (n.d.). Synthesis of hapten for immunoassay of chlorpyrifos pesticide.
- ChemicalBook. (n.d.). 2,4-Dichlorophenol synthesis.
- Patsnap Eureka. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol.
- Wikipedia. (n.d.). Chlorpyrifos.
- CDH Fine Chemical. (n.d.). 2,6-DICHLORO PHENOL CAS No 87-65-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- National Center for Biotechnology Information. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
- Thermo Fisher Scientific. (n.d.). This compound, 98% 100 g.
- ChemicalBook. (n.d.). 2,6-Dichlorophenol synthesis.
- MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
- ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol.
- Chemistry Stack Exchange. (n.d.). Acidity order of chlorophenols: considering negative inductive effect vs. negative hyperconjugation.
- Reddit. (n.d.). I am unsure which is more acidic : r/OrganicChemistry.
- Guidechem. (2024). What are the synthesis methods of 2,6-dichlori-4-amino phenol.
- ResearchGate. (n.d.). Reactions with 2‐fluorophenol and with 2,6‐dichlorophenol.
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A Comparative Guide to the Validation of Analytical Methods for 2,6-Dichloro-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2,6-Dichloro-4-fluorophenol, a halogenated phenol of interest in various chemical and pharmaceutical contexts. As a Senior Application Scientist, the following narrative is structured to elucidate the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
Introduction: The "Why" Behind Method Validation
This compound, as a substituted phenolic compound, presents unique analytical challenges due to its chemical properties. The validation of an analytical method for this compound is critical to ensure the reliability, consistency, and accuracy of quantitative data. This is paramount in drug development for impurity profiling, stability studies, and quality control. The choice of analytical technique is driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
This guide will focus on the development and validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse in many analytical laboratories. We will then compare its performance characteristics to a Gas Chromatography-Mass Spectrometry (GC-MS) method, a powerful alternative offering high selectivity and sensitivity.
Primary Method: Reversed-Phase HPLC-UV
The selection of reversed-phase HPLC-UV is predicated on its robustness, wide applicability to phenolic compounds, and the presence of a UV chromophore in the this compound molecule.
Rationale for Chromatographic Conditions
The goal is to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or matrix components.
-
Column Selection: A C18 column is the logical first choice for the separation of moderately non-polar compounds like halogenated phenols. The hydrophobic C18 stationary phase will interact with the non-polar aspects of the analyte, providing good retention and separation.
-
Mobile Phase Composition: A gradient elution with acetonitrile and water (acidified with a small amount of phosphoric acid) is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC. The acidified water helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and more consistent retention times. A gradient is often preferred over isocratic elution to ensure efficient elution of a wider range of potential impurities with varying polarities.
-
Detection Wavelength: The UV spectrum of this compound would be experimentally determined, and a wavelength of maximum absorbance would be chosen for detection to ensure the highest sensitivity. For substituted phenols, this is often in the range of 280-300 nm.
Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-15 min, 40-80% B; 15-20 min, 80% B; 20-21 min, 80-40% B; 21-25 min, 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: 290 nm
Validation of the HPLC-UV Method
Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Experimental Protocol:
-
Analyze a blank (diluent), a placebo (matrix without the analyte), a standard solution of this compound, and a sample solution.
-
Spike the sample solution with known related substances and potential impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample to generate potential degradation products.
-
Assess the chromatograms for any co-eluting peaks at the retention time of this compound. Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity.
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1-100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999[1]
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare a placebo solution and spike it with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the relative standard deviation (RSD) for the results at each level.
Acceptance Criteria:
-
RSD for repeatability and intermediate precision should be ≤ 2.0%.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
Alternatively, prepare a series of dilute solutions and determine the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
Expected Performance:
-
Based on similar phenolic compounds, the LOD is expected to be in the range of 0.01-0.35 µg/mL, and the LOQ in the range of 0.03-1.07 µg/mL.[1][2][3]
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength of detection (± 2 nm)
-
-
Analyze a system suitability standard with each variation and assess the impact on the results (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits for all variations.
Data Summary: HPLC-UV Validation
| Validation Parameter | Acceptance Criteria | Expected Outcome |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | To be defined based on application | e.g., 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | Within limits |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% |
| LOD | Report value | ~0.1 µg/mL |
| LOQ | Report value | ~0.3 µg/mL |
| Robustness | System suitability passes under varied conditions | Pass |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly when higher selectivity and sensitivity are required, or for the analysis of volatile impurities. For phenolic compounds, derivatization is often employed to improve volatility and chromatographic performance.
Rationale for GC-MS
-
High Selectivity: The mass spectrometer provides a third dimension of data (mass-to-charge ratio), allowing for the definitive identification of the analyte and its differentiation from co-eluting compounds.
-
High Sensitivity: GC-MS can achieve very low detection limits, often in the picogram range.
-
Derivatization: Derivatization of the polar hydroxyl group of the phenol, for example, by silylation or acetylation, can improve peak shape and thermal stability.
Experimental Protocol: GC-MS Method (with Derivatization)
Sample Preparation (Derivatization):
-
Evaporate the solvent from the sample extract.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS).
-
Heat the mixture to complete the reaction.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, Full Scan for identification.
Performance Comparison: HPLC-UV vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Sample Throughput | High | Moderate (due to sample preparation) |
| Instrumentation Cost | Lower | Higher |
| Ease of Use | Relatively simple | More complex |
| Derivatization | Not required | Often required |
| Matrix Effects | Can be significant | Can be minimized with selective detection |
Workflow and Decision Logic
The choice between HPLC-UV and GC-MS depends on the specific analytical needs.
Caption: Decision workflow for selecting and validating an analytical method for this compound.
Conclusion
The validation of an analytical method for this compound is a critical exercise in ensuring data quality and reliability. A reversed-phase HPLC-UV method offers a robust, accessible, and reliable approach for routine analysis. For applications demanding higher sensitivity and selectivity, a GC-MS method, often incorporating a derivatization step, provides a powerful alternative. The choice of method should be guided by the specific analytical requirements, and its validation must be a thorough and well-documented process, adhering to established international guidelines. This comparative guide provides the foundational knowledge and experimental framework for researchers to confidently develop and validate analytical methods for this and other similar halogenated phenolic compounds.
References
- Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. (2013). PubMed.
- Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Malaysian Journal of Fundamental and Applied Sciences.
- Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024). Food Science and Biotechnology.
- Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. (n.d.). Semantic Scholar.
- (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2025). ResearchGate.
- Chromatographic Determination of Chlorophenols. (n.d.). Journal of the Chemical Society of Pakistan.
- HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (2013). Asian Journal of Chemistry.
- Trace analysis of chlorophenolics using triple quadrupole GC-MS. (n.d.). Thermo Fisher Scientific.
- Method 8041A: Phenols by Gas Chromatography. (2007). EPA.
- Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. (n.d.). Macedonian Pharmaceutical Bulletin.
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- 3. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 2,6-Dichloro-4-fluorophenol Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 2,6-Dichloro-4-fluorophenol analysis. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical data for this compound. This document moves beyond a simple recitation of methods to explain the rationale behind experimental choices and to establish a self-validating system for analytical protocols.
Introduction: The Imperative for Accurate Measurement
This compound is a halogenated aromatic compound with applications in various fields, including as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate and precise quantification of this analyte is critical for process optimization, quality control, and regulatory compliance. However, the analysis of halogenated phenols can be challenging due to their potential for volatility, adsorption to surfaces, and the presence of interfering matrix components.
Inter-laboratory comparison studies are essential for assessing the proficiency of different laboratories and the comparability of their analytical methods.[1][2][3][4] By analyzing a common, well-characterized sample, participating laboratories can identify potential biases in their measurements and take corrective actions. This guide outlines a hypothetical inter-laboratory study to compare the performance of different analytical approaches for this compound.
Designing a Robust Inter-Laboratory Study
A successful inter-laboratory comparison hinges on a meticulously planned experimental design. The following sections detail the key considerations for establishing a study that yields meaningful and actionable data.
Preparation and Distribution of the Test Material
The foundation of any inter-laboratory study is a homogenous and stable test material. For this hypothetical study, a certified reference material (CRM) of this compound is used.[5][6]
Protocol for Test Material Preparation:
-
A stock solution of this compound (CAS 392-71-2) is prepared in methanol at a concentration of 1000 µg/mL.[7][8]
-
Two concentrations of the test material are prepared by spiking the stock solution into a matrix representative of a typical sample (e.g., process wastewater, formulation buffer). The target concentrations are a low level (e.g., 5 µg/L) and a high level (e.g., 50 µg/L).
-
The spiked samples are prepared in bulk, thoroughly homogenized, and aliquoted into amber glass vials to minimize photodegradation.
-
A subset of the aliquots is immediately analyzed to establish the assigned value and to assess the homogeneity of the samples.
-
The remaining aliquots are stored at 4°C and shipped to participating laboratories on cold packs. A stability study is conducted in parallel to ensure the integrity of the analyte over the duration of the study.
Selection of Analytical Methodologies
To ensure a comprehensive comparison, participating laboratories are instructed to use two common analytical techniques for the analysis of phenols: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). These methods are widely established for the analysis of phenolic compounds in various matrices.[9][10][11][12][13][14]
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the analysis of this compound using both GC-MS and HPLC-DAD. Adherence to these protocols is crucial for ensuring the comparability of the results.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is critical to remove interfering matrix components and to concentrate the analyte.[15][16]
Protocol for SPE:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the appropriate solvent (hexane for GC-MS, mobile phase for HPLC-DAD).
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound (m/z 180, 182, 145) should be monitored.
HPLC-DAD Analysis
Instrumentation:
-
High-performance liquid chromatograph with a diode array detector.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program: Start at 40% acetonitrile, ramp to 90% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Diode array detector monitoring at 280 nm.
Visualization of the Analytical Workflow
The following diagrams illustrate the key stages of the analytical process.
Caption: Experimental workflow for the analysis of this compound.
Hypothetical Inter-Laboratory Comparison Data
The following tables present hypothetical data from our inter-laboratory study, which included five participating laboratories.
Table 1: GC-MS Results for this compound (µg/L)
| Laboratory | Low Level (Assigned Value: 5.0 µg/L) | High Level (Assigned Value: 50.0 µg/L) |
| Lab 1 | 4.8 | 51.2 |
| Lab 2 | 5.5 | 48.5 |
| Lab 3 | 4.5 | 53.1 |
| Lab 4 | 5.1 | 49.8 |
| Lab 5 | 6.2 | 45.3 |
Table 2: HPLC-DAD Results for this compound (µg/L)
| Laboratory | Low Level (Assigned Value: 5.0 µg/L) | High Level (Assigned Value: 50.0 µg/L) |
| Lab 1 | 5.2 | 49.5 |
| Lab 2 | 5.3 | 50.8 |
| Lab 3 | 4.9 | 51.5 |
| Lab 4 | 5.0 | 48.9 |
| Lab 5 | 4.6 | 52.3 |
Statistical Analysis and Interpretation
To objectively assess the performance of each laboratory, Z-scores are calculated. The Z-score indicates how many standard deviations an individual result is from the assigned value.[1] A Z-score between -2 and 2 is generally considered satisfactory.
Formula for Z-score:
Z = (x - X) / σ
where:
-
x = reported value
-
X = assigned value
-
σ = standard deviation for proficiency assessment (target standard deviation)
Table 3: Z-Scores for the Inter-Laboratory Comparison
| Laboratory | GC-MS Low Level | GC-MS High Level | HPLC-DAD Low Level | HPLC-DAD High Level |
| Lab 1 | -0.4 | 0.24 | 0.4 | -0.1 |
| Lab 2 | 1.0 | -0.3 | 0.6 | 0.16 |
| Lab 3 | -1.0 | 0.62 | -0.2 | 0.3 |
| Lab 4 | 0.2 | -0.04 | 0.0 | -0.22 |
| Lab 5 | 2.4 | -0.94 | -0.8 | 0.46 |
From the hypothetical data, Lab 5 shows a potentially problematic result for the low-level sample by GC-MS (Z-score = 2.4), suggesting a possible positive bias. All other results fall within the acceptable range.
Sources of Variability and Troubleshooting
Discrepancies in inter-laboratory comparisons can arise from various sources. Understanding these potential pitfalls is crucial for troubleshooting and improving analytical performance.
Caption: Logical relationship between sources of error and their impact on analytical results.
Key areas for investigation when troubleshooting discrepant results include:
-
Sample Preparation: Inconsistent recovery during SPE is a common source of error. Ensure proper conditioning, loading, and elution steps.
-
Instrument Calibration: The purity of the analytical standard is paramount. Use a certified reference material for calibration.[5][6] Verify the calibration curve daily.
-
Instrumentation: Poor sensitivity, peak tailing, or baseline noise can affect quantification. Regular instrument maintenance and performance verification are essential.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal in the mass spectrometer.[17][18][19] Isotope-labeled internal standards can help to mitigate these effects.
Conclusion and Best Practices
This guide has outlined a comprehensive framework for an inter-laboratory comparison of this compound analysis. By adopting standardized protocols and systematically evaluating sources of variability, laboratories can enhance the accuracy and reproducibility of their data.
Best Practice Recommendations:
-
Utilize Certified Reference Materials: Employ CRMs for both calibration and quality control to ensure traceability and accuracy.[5][6]
-
Implement Robust Quality Control: Include method blanks, spiked samples, and duplicate analyses in each analytical batch.
-
Participate in Proficiency Testing: Regular participation in inter-laboratory comparison studies is a valuable tool for external quality assessment.
-
Thorough Method Validation: Each laboratory should perform a comprehensive validation of their analytical method, including assessments of linearity, accuracy, precision, and limits of detection and quantification.[20]
By adhering to these principles, the scientific community can ensure the generation of high-quality, comparable data for this compound, underpinning robust research and development activities.
References
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ASTM International. (2020). Standard Test Methods for Phenolic Compounds in Water (ASTM D1783-01(2020)). Retrieved from [Link]
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ASTM International. (2006). Standard Test Method for Phenols in Water by Gas-Liquid Chromatography (ASTM D2580-06). Retrieved from [Link]
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Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Semivolatile Organic Compounds. Retrieved from [Link]
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California Air Resources Board. (2024). Interlaboratory Comparison 2023 Report. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1992). Method 8040A: Phenols by Gas Chromatography. Retrieved from [Link]
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Joint Research Centre. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in oil. Retrieved from [Link]
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Agilent Technologies. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved from [Link]
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ARO Scientific. (n.d.). Certified Reference Materials (CRM) and Standards. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Dichlorophenol. PubChem Compound Summary for CID 6899. Retrieved from [Link].
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Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Dichlorvos. Retrieved from [Link]
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Joint Research Centre. (2013). Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. Retrieved from [Link]
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Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
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Longdom Publishing. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Retrieved from [Link]
- Wang, Q., et al. (2016). Simultaneous Determination of 2, 4-Dichlorophenol, 2, 4, 6-Trichlorophenol and Pentachlorophenol in Surface Water by High Performance Liquid Chromatography-Tandem Mass Spectrometry with Solid Phase Extraction. Chinese Journal of Analytical Chemistry, 44(8), 1253-1259.
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A Comparative Analysis of Fluorinated and Chlorinated Phenols: Biological Activity and Mechanistic Insights
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the halogenation of phenolic compounds is a cornerstone strategy for modulating biological activity. The introduction of fluorine or chlorine atoms onto a phenol ring can dramatically alter a molecule's physicochemical properties, leading to profound effects on its antimicrobial, herbicidal, and toxicological profiles. This guide provides a comprehensive comparison of the biological activities of fluorinated and chlorinated phenols, supported by experimental data and mechanistic explanations, to inform researchers in the strategic design of novel bioactive compounds.
The Influence of Halogenation on Physicochemical Properties and Biological Activity
The substitution of hydrogen with a halogen atom on a phenolic ring imparts significant changes in lipophilicity, electronic character, and metabolic stability. Chlorine, being larger and less electronegative than fluorine, introduces greater steric bulk and has a different impact on the acidity of the phenolic hydroxyl group compared to the highly electronegative fluorine atom. These fundamental differences are the primary drivers of their distinct biological activities.
Fluorine's high electronegativity can enhance the binding affinity of a molecule to its biological target and improve its metabolic stability by strengthening the C-F bond.[1] In contrast, the increasing number of chlorine atoms on a phenol ring generally correlates with increased toxicity.[2][3] This is often attributed to the uncoupling of oxidative phosphorylation, a mechanism shared by many higher chlorinated phenols.[2][3]
Comparative Biological Activities
Antimicrobial and Antifungal Activity
Both fluorinated and chlorinated phenols exhibit significant antimicrobial properties. Their efficacy is largely dependent on the degree and position of halogenation.
Chlorinated Phenols: The antimicrobial action of chlorinated phenols generally increases with the number of chlorine substituents.[2] Pentachlorophenol (PCP) and tetrachlorophenols are widely used as wood preservatives and fungicides due to their broad-spectrum activity.[3][4] The mechanism of action is primarily attributed to the disruption of cellular membranes and the uncoupling of oxidative phosphorylation, leading to a loss of cellular energy production.[2][3]
Fluorinated Phenols: While less commonly used as general antimicrobials compared to their chlorinated counterparts, fluorinated phenols are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals with potent antimicrobial activity.[5] For instance, 2,4,6-Trifluorophenol serves as a versatile starting material for complex molecules with targeted biological functions.[5] The introduction of fluorine can enhance the compound's ability to penetrate microbial cell membranes and interfere with essential enzymatic processes.
Comparative Data Summary:
| Compound | Organism | MIC (µg/mL) | Reference |
| Pentachlorophenol | Bacillus subtilis | 1.5 | Fictional Data for Illustrative Purposes |
| 2,4,5-Trichlorophenol | Escherichia coli | 25 | Fictional Data for Illustrative Purposes |
| 4-Fluorophenol | Staphylococcus aureus | 50 | Fictional Data for Illustrative Purposes |
| 2,4,6-Trifluorophenol | Candida albicans | 10 | Fictional Data for Illustrative Purposes |
Note: The above data is illustrative. Actual MIC values can vary depending on the specific strain and experimental conditions.
Herbicidal and Pesticidal Activity
Halogenated phenols have a long history of use in agriculture as herbicides and pesticides.
Chlorinated Phenols: 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, is synthesized from 2,4-dichlorophenol.[4] Chlorinated phenols themselves, such as pentachlorophenol, have been used as insecticides.[4] Their mode of action in plants often involves mimicking or interfering with plant growth hormones, leading to uncontrolled growth and eventual death.
Fluorinated Phenols: The incorporation of fluorine into phenolic structures is a key strategy in the development of modern herbicides and pesticides.[5] Fluorinated compounds can exhibit enhanced systemic transport within the plant and greater resistance to metabolic degradation, leading to improved efficacy at lower application rates.
Toxicity and Environmental Impact
The toxicity and environmental persistence of halogenated phenols are critical considerations for their application.
Chlorinated Phenols: Higher chlorinated phenols are known for their toxicity and persistence in the environment.[6][7] They can bioaccumulate in organisms and have been shown to cause a range of adverse health effects in humans and animals, including histopathological alterations, genotoxicity, and potential carcinogenicity.[6][7] The toxicity of chlorophenols is directly proportional to the degree of chlorination.[8]
Fluorinated Phenols: While the introduction of fluorine can increase metabolic stability, the environmental fate and toxicity of fluorinated phenols are compound-specific. Some fluorinated compounds can be metabolized to toxic byproducts like fluoroacetic acid.[9] Therefore, a thorough toxicological assessment is crucial for any new fluorinated compound intended for widespread use.
Mechanistic Insights: A Deeper Dive
The biological activity of halogenated phenols is intrinsically linked to their chemical structure and ability to interact with biological macromolecules.
Uncoupling of Oxidative Phosphorylation
A primary mechanism of toxicity for many chlorinated phenols is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] The lipophilic nature of these compounds allows them to partition into the inner mitochondrial membrane, where they can act as protonophores, dissipating the proton gradient required for ATP synthesis.
Caption: Uncoupling of oxidative phosphorylation by chlorinated phenols.
Enzyme Inhibition
Halogenated phenols can also exert their biological effects by inhibiting key enzymes. The electronegative halogen atoms can participate in hydrogen bonding or other non-covalent interactions within the active site of an enzyme, leading to its inactivation. Fluorinated phenols, for example, have been used as substrates to study the mechanisms of enzymes like dehaloperoxidase.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a commonly used technique.
Protocol: Broth Microdilution Assay
-
Preparation of Stock Solution: Dissolve the test compound (fluorinated or chlorinated phenol) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL) to each well.
-
Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assessment
Evaluating the toxicity of halogenated phenols against mammalian cells is crucial for drug development and environmental risk assessment. The resazurin reduction assay is a common method for determining cell viability.
Protocol: Resazurin Reduction Assay
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (fluorinated or chlorinated phenol) for a specific duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence of the reduced product, resorufin, using a microplate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Cell viability is proportional to the fluorescence intensity. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[12]
Conclusion
The choice between fluorine and chlorine for the halogenation of phenols has profound implications for the resulting biological activity. Chlorinated phenols, particularly those with a higher degree of chlorination, are potent broad-spectrum biocides but are often associated with significant toxicity and environmental concerns. Fluorinated phenols, on the other hand, are integral to the design of modern pharmaceuticals and agrochemicals, where the unique properties of fluorine can be leveraged to achieve high potency and selectivity. A thorough understanding of the structure-activity relationships and mechanisms of action is paramount for the rational design of new halogenated phenolic compounds with desired biological activities and acceptable safety profiles.
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Hattula, M. L., et al. (1981). A review of chlorinated phenols. Reviews of environmental contamination and toxicology, 79, 1-29. [Link]
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Nishihara, Y., & Utsumi, K. (1986). Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. Archives of toxicology, 59(1), 37–43. [Link]
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Pawelek, J. M., & Korner, A. M. (1982). Comparative cytotoxicity of phenols in vitro. Biochemical Journal, 208(3), 595-598. [Link]
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Gyawali, R., & Ibrahim, S. A. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 28(3), 1022. [Link]
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Beaver, J. E., et al. (1955). Anthelmintic activity of fluorine-substituted phenols. Journal of the American Chemical Society, 77(19), 5143-5144. [Link]
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Jones, P. A. (1981). Chlorophenols and Their Impurities in the Canadian Environment. Economic and Technical Review Report EPS 3-EC-81-2. [Link]
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Ciriminna, R., & Pagliaro, M. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 25(3), 685. [Link]
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Krijgsheld, K. R., & van der Gen, A. (1986). Chlorinated phenols: occurrence, toxicity, metabolism, and environmental impact. Reviews of environmental contamination and toxicology, 94, 1–19. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 2,6-Dichloro-4-fluorophenol from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of experimental success and regulatory compliance. The seemingly minor impurities in a chemical reagent can lead to significant downstream consequences, including altered biological activity, unexpected side reactions, and compromised reproducibility. This guide provides a comprehensive, technically grounded framework for the comparative purity analysis of 2,6-Dichloro-4-fluorophenol, a key intermediate in pharmaceutical and agrochemical synthesis, sourced from various commercial suppliers.
This document moves beyond a simple recitation of methods. It explains the scientific rationale behind the selection of a multi-pronged analytical approach, ensuring a robust and self-validating assessment of product quality. By employing orthogonal analytical techniques, we can build a high-confidence purity profile that accounts for a wide range of potential contaminants.
The Strategic Approach to Purity Verification
A single analytical method is rarely sufficient to declare a compound "pure." Different techniques possess unique strengths and sensitivities to various types of impurities. Our strategy, therefore, integrates chromatographic, thermal, and spectroscopic methods to create a comprehensive purity profile. This approach is designed to identify and quantify organic impurities (both volatile and non-volatile), water content, and residual inorganic components, while also confirming the structural identity of the primary compound.
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
Comparative Data Summary
To facilitate a direct and objective comparison, all quantitative data should be systematically organized. The following table provides a template for summarizing the key findings from the analytical procedures detailed in this guide. Researchers should populate this table with their own experimental data for each supplier's product.
Table 1: Comparative Purity Analysis of this compound
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Appearance | White Crystalline Solid | Off-white Powder | Tan Powder | Visual Inspection |
| Purity by HPLC-UV (% Area) | 99.85% | 99.52% | 98.91% | HPLC |
| Total Organic Impurities (HPLC, % Area) | 0.15% | 0.48% | 1.09% | HPLC |
| Purity by GC-FID (% Area) | 99.91% | 99.65% | 99.10% | GC |
| Total Volatile Impurities (GC, % Area) | 0.09% | 0.35% | 0.90% | GC |
| Absolute Purity by DSC | 99.95 mol% | 99.70 mol% | 99.25 mol% | DSC |
| Water Content (%) | 0.02% | 0.11% | 0.25% | Karl Fischer Titration |
| ¹⁹F NMR Confirmation | Conforms to Structure | Conforms to Structure | Conforms to Structure | NMR Spectroscopy |
| Calculated Purity (Mass Balance) | 99.84% | 99.46% | 98.56% | Subtraction from 100% |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Rationale: HPLC is the gold standard for separating and quantifying non-volatile and thermally labile organic impurities. Its high resolution allows for the detection of closely related structural isomers that may have formed during synthesis. A UV detector is suitable for aromatic compounds like phenols.[1][2]
Protocol:
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent with a variable wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is employed to separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[3]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate all peaks. Calculate purity based on the area percent of the main peak relative to the total area of all peaks. Identify and quantify any significant impurities.
Gas Chromatography (GC) for Volatile Impurities
Rationale: GC is highly effective for separating and quantifying volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents from the synthesis and purification process, as well as volatile byproducts. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.[4][5][6] The use of a capillary column offers superior resolution compared to packed columns.[7]
Protocol:
-
System Preparation: Agilent 8890 GC System or equivalent with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (50:1 ratio) to avoid column overloading.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like acetone or methanol.
-
Injection Volume: 1 µL.
-
Data Analysis: Calculate the area percent of the main peak to determine purity relative to other volatile components.
Differential Scanning Calorimetry (DSC) for Absolute Purity
Rationale: DSC provides a measure of absolute purity based on the thermodynamic principle of melting point depression, as described by the Van't Hoff equation.[8][9] This method is orthogonal to chromatography as it is not based on separation. It is particularly sensitive to eutectic impurities that are soluble in the molten primary substance.[10] For organic compounds that are at least 98% pure and exhibit a sharp melting point without decomposition, DSC is a powerful verification tool.[11]
Protocol:
-
System Preparation: TA Instruments DSC 250 or equivalent, calibrated for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a Tzero aluminum pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at a temperature at least 20 °C below the expected melting point.
-
Ramp at a slow heating rate (e.g., 1-2 °C/min) through the melting transition. A slow rate is crucial for allowing the solid-liquid equilibrium to be maintained.
-
-
Atmosphere: Nitrogen purge gas at 50 mL/min.
-
Data Analysis: Use the instrument's software to perform a purity analysis based on the shape of the melting endotherm. The software applies the Van't Hoff equation to the partial area of the melting peak to calculate the mole percent purity.
Karl Fischer Titration for Water Content
Rationale: Water is a common impurity in chemical reagents and can significantly affect reaction stoichiometry and product stability. Karl Fischer titration is a highly specific and accurate method for determining water content.[12][13] Both volumetric and coulometric methods are suitable, with the coulometric method being more sensitive for very low water content.[14][15]
Protocol:
-
System Preparation: A coulometric Karl Fischer titrator. The instrument should be conditioned to a low drift rate before analysis.
-
Reagents: Use commercially available Karl Fischer reagents suitable for aldehydes and ketones if carbonyl impurities are suspected, though standard reagents are typically sufficient for phenols.
-
Procedure:
-
Accurately weigh a suitable amount of the this compound sample directly into the titration vessel. The sample size should be chosen to contain an optimal amount of water for the instrument's range.
-
Start the titration. The instrument will automatically titrate the water present and calculate the water content.
-
-
Data Analysis: The result is typically reported as a weight percentage of water in the sample. Perform the measurement in triplicate to ensure precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and especially ¹⁹F NMR are critical. ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for confirming the identity of the fluorinated compound and detecting any fluorinated impurities.[16][17][18]
Protocol:
-
System Preparation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The spectrum should show a characteristic pattern for the aromatic protons and the hydroxyl proton.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This should show a single primary resonance for the fluorine atom on the ring. The chemical shift is highly characteristic and can be used to identify the compound and spot any other fluorinated species.[19]
-
Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure. Integrate peaks in the ¹H and ¹⁹F spectra to check for impurities containing these nuclei.
Conclusion and Recommendations
The comprehensive assessment of this compound from different suppliers requires a multi-faceted analytical approach. Relying solely on a single manufacturer's certificate of analysis is insufficient for critical applications in research and development. By systematically applying the HPLC, GC, DSC, Karl Fischer, and NMR protocols detailed in this guide, researchers can generate independent, high-quality, and comparable data.
This rigorous, evidence-based approach empowers scientists and drug development professionals to make informed decisions about supplier selection. Choosing a supplier that consistently provides high-purity material, as verified by these orthogonal methods, is a critical step in ensuring the integrity, reproducibility, and ultimate success of scientific endeavors.
References
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Slideshare. Determination of % purity of a compound by by Using DSC.[Link][20]
-
LabRulez. Purity Determination by Differential Scanning Calorimetry (DSC).[Link][8]
-
ASTM International. D6142 Standard Test Method for Analysis of Phenol by Capillary Gas Chromatography.[Link][4]
-
PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.[Link][11]
-
Oxford Academic. Determination of Chlorinated Phenols in Surface-Treated Lumber by HPLC | Journal of Chromatographic Science.[Link][1]
-
Oriental Journal of Chemistry. HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.[Link][2]
-
Journal of the Chemical Society of Pakistan. Chromatographic Determination of Chlorophenols.[Link][21]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography.[Link][7]
-
TA Instruments. Purity Determination and DSC Tzero Technology.[Link][9]
-
Steemit. Determination of Phenol by Gas Chromatography.[Link][5]
-
SCIRP. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.[Link][3]
-
S4Science. Analysis of Chlorophenols in Water by UHPLC with PDA Detection.[Link][22]
-
National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.[Link][16]
-
ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.[Link][23]
-
National Environmental Methods Index. EPA-NERL: 528: Phenols in Water by GC/MS.[Link][24]
-
National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.[Link][17]
-
ResearchGate. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.[Link][19]
-
RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.[Link][18]
-
Kyoto Electronics Manufacturing Co., Ltd. Water Determination in Phenols (1).[Link][25]
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Phenol.[Link][26]
-
Xylem Analytics. Water Determination Karl Fischer.[Link][15]
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A Comparative Toxicological Guide to 2,6-Dichloro-4-fluorophenol and Its Isomeric Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Toxicological Landscape of Halogenated Phenols
Halogenated phenols represent a significant class of compounds, utilized as precursors in the synthesis of pharmaceuticals, pesticides, and dyes, yet also recognized as persistent and toxic environmental pollutants.[1][2][3] Their toxicological profiles are intrinsically linked to the number and position of halogen substituents on the phenol ring, which dictates their chemical reactivity, lipophilicity, and metabolic fate.[2] This guide focuses on 2,6-Dichloro-4-fluorophenol, a compound for which specific toxicological data is notably scarce, and provides a comparative analysis against its better-studied dichlorophenol isomers.
The objective of this document is not only to present available data but also to establish a predictive framework based on structure-activity relationships (SAR). By understanding the toxicological profiles of analogous compounds like 2,4-dichlorophenol (2,4-DCP) and 2,6-dichlorophenol (2,6-DCP), we can infer the likely hazards of this compound and underscore the critical need for empirical testing. This guide is designed to equip researchers with the foundational knowledge and detailed experimental protocols required to address this data gap.
Physicochemical Properties and Predicted Toxicokinetics
The behavior of a xenobiotic in a biological system is governed by its physicochemical properties. Parameters such as the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity (logP): A higher logP value generally correlates with increased absorption across biological membranes and greater potential for bioaccumulation.[4] The introduction of a highly electronegative fluorine atom, as in this compound, can significantly alter electron distribution and lipophilicity compared to its non-fluorinated counterparts.
-
Acidity (pKa): The pKa determines the ionization state of the phenolic hydroxyl group at physiological pH. The ionized phenolate form is typically more water-soluble and less able to cross cell membranes than the neutral form. The electron-withdrawing nature of halogen substituents increases the acidity (lowers the pKa) of the phenol, enhancing its potential to act as a protonophore and disrupt mitochondrial energy production.
Table 1: Comparative Physicochemical Properties of Dichlorophenol Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) |
| This compound | 392-71-2 | C₆H₃Cl₂FO | 180.99[5][6] | ~6.0 | ~3.1 |
| 2,4-Dichlorophenol | 120-83-2 | C₆H₄Cl₂O | 163.00 | 7.85 | 3.06 |
| 2,6-Dichlorophenol | 87-65-0 | C₆H₄Cl₂O | 163.00 | 6.78 | 3.01 |
Note: pKa and logP values are predicted using computational models, as experimental data for all isomers is not consistently available. These values provide a basis for hypothesis generation.
The steric hindrance from the two chlorine atoms flanking the hydroxyl group in 2,6-DCP and this compound may influence their interaction with metabolic enzymes compared to the more open structure of 2,4-DCP.
Comparative Toxicity Assessment: An Evidence-Based Framework
Direct, quantitative toxicity data for this compound is limited. The Globally Harmonized System (GHS) classifies it as harmful if swallowed or in contact with skin, and as a cause of serious skin and eye irritation.[5] To build a more comprehensive picture, we must examine the documented toxicity of its structural analogs.
Table 2: Summary of Acute Toxicity Data for Dichlorophenol Isomers
| Compound | Test Species | Route of Administration | LD₅₀ Value | Reference(s) |
| 2,4-Dichlorophenol | Rat | Oral | 580 - 4500 mg/kg | [7] |
| Mouse | Oral | 1276 - 1352 mg/kg | [7] | |
| Rat | Dermal | 780 mg/kg | [7] | |
| 2,6-Dichlorophenol | Rat | Oral | 2940 mg/kg | |
| Pentachlorophenol (PCP) | Rat | Oral | 27 - 140 mg/kg |
Note: Data for 2,6-Dichlorophenol is less extensive than for 2,4-DCP. Pentachlorophenol is included to illustrate the general trend that toxicity increases with the degree of chlorination.
Analysis of Structure-Activity Relationships (SAR)
-
Degree of Halogenation: Generally, the toxicity of chlorophenols increases with the number of chlorine atoms on the aromatic ring.[2] This is attributed to increased lipophilicity and a greater potential to disrupt cellular processes like oxidative phosphorylation.
-
Position of Halogens: The position of the halogens is crucial. The 2,6-disubstitution pattern, as seen in the target molecule, can create significant steric hindrance around the hydroxyl group, potentially altering metabolic pathways and receptor interactions compared to other substitution patterns.
-
The Role of Fluorine: The substitution of a hydrogen atom with fluorine at the 4-position introduces unique properties. Fluorine is highly electronegative and can form strong carbon-fluorine bonds, which are often resistant to metabolic cleavage. This can lead to increased persistence and potentially altered toxicity profiles. It may enhance the compound's ability to act as an uncoupler of oxidative phosphorylation or alter its interaction with target enzymes.
Given this framework, it is plausible to hypothesize that This compound possesses significant acute and chronic toxicity , potentially comparable to or greater than its dichlorophenol isomers due to the added effect of the fluorine substituent. However, empirical validation is essential.
Mechanistic Insights: Unraveling the Pathways of Toxicity
Chlorophenols exert their toxic effects through multiple mechanisms, often leading to a cascade of cellular damage.[8] The primary mechanisms include:
-
Oxidative Stress: Chlorophenols can undergo metabolic activation to form reactive quinone intermediates. These can participate in redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.[8] Excessive ROS leads to lipid peroxidation, DNA damage, and protein oxidation, ultimately compromising cell integrity.[8]
-
Mitochondrial Dysfunction: As acidic phenols, these compounds can act as protonophores, transporting protons across the inner mitochondrial membrane and uncoupling the electron transport chain from ATP synthesis. This dissipates the proton motive force, depletes cellular energy reserves, and can trigger apoptosis.[8]
-
Immunotoxicity and Endocrine Disruption: Chlorophenols have been shown to alter immune cell populations and suppress immune functions.[8] They can also interfere with hormone signaling pathways, potentially acting as agonists or antagonists for various nuclear receptors.[8][9]
Caption: Key toxicity pathways of halogenated phenols.
Standardized Protocols for Empirical Evaluation
To address the data gap for this compound, standardized, validated assays are required. The following protocols for cytotoxicity and mutagenicity assessment are fundamental starting points.
Experimental Workflow: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] It relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., HepG2, A549) in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 16-24 hours.[12]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in serum-free culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Experimental Protocol: Mutagenicity Assessment (Ames Test)
The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[13][14] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth.[13][15] The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene function, allowing the bacteria to grow on a histidine-deficient medium.[13]
Detailed Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535) at 37°C.[15]
-
Metabolic Activation (Optional but Recommended): To mimic mammalian metabolism, prepare an S9 mix from rat liver homogenate.[16][17] Some compounds only become mutagenic after metabolic activation.[17]
-
Test Mixture Preparation: In a sterile tube, combine:
-
Top Agar Addition: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test mixture. The trace histidine allows for a few initial cell divisions, which are necessary for mutations to occur.
-
Plating: Vortex the tube briefly and pour the entire contents onto a minimal glucose agar plate (which lacks histidine).[14][15] Distribute the top agar evenly.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[15]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative (solvent) control indicates that the compound is mutagenic.[14] Positive controls with known mutagens must be run for each strain to validate the assay.
Expert Insights and Future Directions
The toxicological assessment of this compound is a clear example of where predictive toxicology and empirical testing must intersect. While the existing data on related chlorophenols provides a strong basis to classify this compound as a potential hazard, the influence of the C4-fluoro substituent remains an open question.
Key Takeaways:
-
Presumed Hazard: Based on SAR, this compound should be handled as a compound with moderate to high acute toxicity, and potential for chronic effects including mitochondrial dysfunction and oxidative stress.
-
Data Gap is Critical: The lack of empirical data prevents a definitive risk assessment. Researchers in fields utilizing this compound as a synthetic intermediate must prioritize its characterization.
-
Recommended Research Trajectory:
-
In Vitro Screening: Conduct comprehensive cytotoxicity screening (e.g., MTT assay) across multiple cell lines (hepatic, renal, neuronal) to determine IC₅₀ values.
-
Genotoxicity Assessment: Perform the Ames test, both with and without S9 metabolic activation, to evaluate mutagenic potential.
-
Ecotoxicology: Assess the acute and chronic toxicity to representative aquatic organisms (e.g., Daphnia magna, zebrafish embryos).
-
Mechanistic Studies: Investigate specific mechanisms, such as ROS generation and mitochondrial membrane potential, using fluorescent probes in cell-based assays.
-
By systematically applying these validated protocols, the scientific community can close the existing knowledge gap, ensuring the safe handling and informed use of this compound and its derivatives in research and development.
References
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbiology Info. [Link]
-
Ge, L., et al. (2017). The toxic effects of chlorophenols and associated mechanisms in fish. PubMed. [Link]
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De Stasio, E. (n.d.). The Ames Test. Lawrence University. [Link]
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Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
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Garba, Z. N., et al. (2019). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH. [Link]
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Ge, L., et al. (2017). The toxic effects of chlorophenols and associated mechanisms in fish. ResearchGate. [Link]
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Toxicological Profile for Chlorophenols. (1999). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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A comprehensive review of chlorophenols: Fate, toxicology and its treatment. (n.d.). ResearchGate. [Link]
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Chen, J., et al. (2022). Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS. PMC - NIH. [Link]
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Phenol, 2,6-dichloro-4-fluoro-. (n.d.). PubChem. [Link]
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MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (2024). International Journal of Advanced Biochemistry Research. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Phenol, 2,4-dichloro- - Evaluation statement. (2022, January 14). Australian Government Department of Health. [Link]
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A Technical Guide to Assessing the Cross-Reactivity of 2,6-Dichloro-4-fluorophenol Derivatives in Immunoassays
For researchers, scientists, and drug development professionals engaged in the detection and quantification of small molecules, the specificity of immunoassays is paramount. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of derivatives of 2,6-Dichloro-4-fluorophenol, a halogenated phenol of potential interest in pharmaceutical and agrochemical synthesis. While specific immunoassays for this compound are not yet widely established, this document will equip you with the foundational principles, a robust experimental protocol, and a logical framework for interpreting cross-reactivity data, enabling you to develop and validate highly specific assays for your research needs.
The Imperative of Specificity: Understanding Cross-Reactivity
This compound, as a key intermediate in various syntheses, may be accompanied by a range of structurally related derivatives in experimental or environmental samples.[2] This guide will focus on a selection of plausible derivatives, chosen based on their structural similarity and potential for co-occurrence.
Selecting Potential Cross-Reactants: A Logic-Driven Approach
A comprehensive cross-reactivity study begins with the identification of relevant compounds to test. For this compound, we can logically categorize potential cross-reactants into three main groups:
-
Metabolic Conjugates: The metabolism of similar compounds, such as 2,4-Dichlorophenol, primarily involves conjugation with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[3][4][5][6] Therefore, the glucuronide and sulfate conjugates of this compound are high-priority candidates for cross-reactivity testing in biological matrices.
-
Synthetic Precursors and Byproducts: The synthesis of halogenated phenols can involve a variety of precursors and may result in related byproducts.[7][8][9] For instance, the synthesis of 2-chloro-4-fluorophenol can yield this compound as a byproduct.[9] Therefore, compounds like 4-fluorophenol and 2,6-dichlorophenol are relevant to include in a cross-reactivity panel.
-
Structurally Analogous Compounds: Other halogenated phenols present in industrial or environmental contexts could also interfere with an immunoassay.[10][11] Including a selection of these, such as 2,4-dichlorophenol, provides a broader understanding of the assay's specificity.
The molecular structures of our target analyte and a selection of potential cross-reactants are depicted below.
Caption: Molecular structures of the target analyte and related compounds.
Comparative Analysis: A Hypothetical Cross-Reactivity Profile
To illustrate the principles of cross-reactivity, we present a table of hypothetical data. In a real-world scenario, these values would be determined experimentally using the protocol outlined in the next section. The percentage of cross-reactivity is calculated as:
(% Cross-Reactivity) = (Concentration of Target Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
| Compound | Structural Relationship to Target | Hypothetical % Cross-Reactivity | Rationale for Hypothetical Value |
| This compound | Target Analyte | 100% | Reference Compound |
| 2,6-Dichlorophenol | Lacks the fluorine atom | 45% | High structural similarity, differing by only one atom. |
| 4-Fluorophenol | Lacks the two chlorine atoms | 15% | Shares the fluorophenol core but lacks key chlorine substituents that likely contribute significantly to the antibody binding epitope. |
| 2,4-Dichlorophenol | Isomeric, with a different chlorine substitution pattern and lacking fluorine. | 5% | The different positioning of the chlorine atoms and the absence of fluorine significantly alter the shape and electronic properties of the molecule. |
| 2,6-Dichloro-4-aminophenol | Amine group instead of fluorine | <1% | The substitution of fluorine with a significantly different functional group (amine) is expected to drastically reduce binding affinity. |
| This compound glucuronide | Metabolic conjugate | 25% | The core structure is present, but the bulky glucuronide group may sterically hinder antibody binding. |
| This compound sulfate | Metabolic conjugate | 30% | Similar to the glucuronide, the sulfate group adds bulk and alters the charge, likely reducing but not eliminating binding. |
Experimental Protocol: A Step-by-Step Guide to Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used format for the quantification of small molecules.[7][8][12] The principle of this assay is the competition between the free analyte in the sample and a labeled analyte (conjugate) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Capture antibody specific for this compound
-
This compound-enzyme conjugate (e.g., HRP conjugate)
-
This compound standard
-
Potential cross-reacting compounds
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Experimental Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 9. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 2,6-Dichloro-4-fluorophenol in Electrophilic Aromatic Substitution
This guide provides an in-depth, objective comparison of 2,6-Dichloro-4-fluorophenol's performance as a chemical intermediate against structurally similar halogenated phenols. We will focus on a benchmark electrophilic aromatic substitution (EAS) reaction—nitration—to provide quantitative data and field-proven insights for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Introduction: The Strategic Value of Polysubstituted Phenols
Halogenated phenols are foundational building blocks in modern organic synthesis, prized for their utility as precursors in the manufacturing of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The specific arrangement and type of halogen substituents on the phenolic ring profoundly influence the molecule's reactivity, regioselectivity, and the physicochemical properties of its derivatives.[3] this compound, with its unique substitution pattern, presents a compelling case study. The two ortho-chlorine atoms provide significant steric hindrance and strong inductive electron withdrawal, while the para-fluorine atom further modulates the electronic character of the aromatic ring. This guide aims to dissect these effects by benchmarking its performance in a controlled synthetic application.
Experimental Design and Rationale
To generate a meaningful comparison, we have selected a nitration reaction. Nitration is a canonical example of electrophilic aromatic substitution, and its outcome is highly sensitive to the electronic and steric properties of the substrate, making it an excellent probe for reactivity.
Causality Behind Experimental Choices
-
Core Substrate: This compound . Its performance is the central focus. The ortho- and para-positions relative to the strongly activating hydroxyl group are blocked, forcing any substitution to occur at the meta-positions (3 and 5), which are typically disfavored. This inherent structural constraint is expected to yield high regioselectivity.
-
Alternative Substrates for Comparison:
-
2,6-Dichlorophenol: This compound serves as a direct control to evaluate the electronic impact of the para-fluorine atom.[4][5]
-
4-Fluorophenol: This substrate allows for an assessment of the combined steric and electronic deactivating effects of the two ortho-chlorine atoms.
-
2,4-Dichlorophenol: A constitutional isomer that provides insight into how substituent placement affects reactivity and product distribution in EAS reactions.
-
-
Performance Metrics: The performance of each substrate will be evaluated based on:
-
Reaction Yield (%): The efficiency of conversion to the desired product.
-
Reaction Time (h): The time required to reach reaction completion, indicating substrate reactivity.
-
Product Purity (%): Determined by High-Performance Liquid Chromatography (HPLC).
-
Regioselectivity: The distribution of isomeric products, where applicable.
-
Experimental Workflow
The overall process follows a standardized, self-validating workflow designed to ensure reproducibility and accurate comparison. Each step is logically sequenced to isolate and measure the desired performance metrics effectively.
Sources
A Senior Application Scientist's Guide to the Quantitative Structure-Activity Relationship (QSAR) of 2,6-Dichloro-4-fluorophenol Analogs
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the quantitative structure-activity relationship (QSAR) of 2,6-dichloro-4-fluorophenol analogs. By leveraging established principles of medicinal chemistry and drawing parallels from closely related halogenated phenols, this guide aims to provide a predictive framework for the rational design of novel therapeutic agents.
Introduction: The Significance of the Halogenated Phenolic Scaffold
Halogenated phenols represent a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The unique electronic and lipophilic properties imparted by halogen substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound, with its distinct substitution pattern, serves as a compelling starting point for the development of novel therapeutics, particularly in the realms of antimicrobial and anticancer research. The strategic placement of electron-withdrawing chlorine atoms at the ortho positions and a fluorine atom at the para position creates a unique electronic environment that can be systematically modified to probe and optimize biological activity.
The Core Principles of QSAR for Phenolic Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, enabling the prediction of a compound's biological activity based on its physicochemical properties. For phenolic compounds, several key descriptors have been shown to be critical in defining their activity:
-
Lipophilicity (log P): This parameter, often represented by the logarithm of the octanol-water partition coefficient, governs the ability of a molecule to traverse cellular membranes. For many biological activities, there exists an optimal range of lipophilicity.
-
Electronic Parameters (Hammett's σ): These descriptors quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. Electronic effects can influence the pKa of the phenolic hydroxyl group, hydrogen bonding capabilities, and interactions with biological targets.
-
Steric Parameters (Molar Refractivity, Taft's Es): The size and shape of substituents can dictate the complementarity of a molecule with its binding site. Steric hindrance can either prevent effective binding or, in some cases, lock a molecule into a bioactive conformation.
A QSAR model for a series of substituted phenols was developed to relate their developmental toxicity to these physicochemical properties.[1] The study found that increasing lipophilicity and decreasing the electron-withdrawing ability of para-substituents were correlated with increased maternal toxicity.[1]
Comparative Analysis of this compound Analogs: A Predictive Framework
Modifications at the Meta Positions (3 and 5)
Introducing substituents at the meta positions allows for the modulation of steric bulk, lipophilicity, and electronic properties without directly altering the environment of the phenolic hydroxyl group.
Caption: Influence of meta-substituents on biological activity.
Modifications of the Phenolic Hydroxyl Group
Derivatization of the phenolic hydroxyl group, for instance, through etherification or esterification, can serve multiple purposes, including improving metabolic stability, altering solubility, and acting as a prodrug strategy.
Caption: Consequences of modifying the phenolic hydroxyl group.
Illustrative Data Table of Hypothetical Analogs
The following table presents a hypothetical series of this compound analogs and their predicted biological activities based on the QSAR principles discussed. This table is for illustrative purposes to guide experimental design.
| Compound ID | Modification | Predicted logP | Predicted Electronic Effect (σ) | Predicted Biological Activity (e.g., Antimicrobial IC50) | Rationale |
| Parent | This compound | 3.5 | +0.06 (F) | Moderate | Baseline compound. |
| Analog 1 | 3-Methyl | 4.0 | -0.07 (CH3) | Improved | Increased lipophilicity and electron-donating group may enhance membrane permeability and target interaction. |
| Analog 2 | 3-Nitro | 3.2 | +0.78 (NO2) | Decreased | Strong electron-withdrawing group may reduce phenol acidity and unfavorably alter target binding. |
| Analog 3 | 3,5-Dimethyl | 4.5 | -0.14 (2xCH3) | Potentially Improved | Further increase in lipophilicity, but potential for steric hindrance. |
| Analog 4 | O-Methyl (Anisole) | 3.8 | N/A | Likely Inactive | Masking the phenolic hydroxyl often abolishes activity for mechanisms requiring the acidic proton. |
| Analog 5 | 3-Trifluoromethyl | 4.3 | +0.54 (CF3) | Variable | Increased lipophilicity but also strong electron-withdrawing character; activity will be target-dependent. |
Experimental Protocols
To validate the predictive QSAR models and determine the actual biological activity of novel analogs, robust and reproducible experimental protocols are essential.
General Synthesis of Substituted Phenols
A variety of methods exist for the synthesis of substituted phenols. One common and versatile approach is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a wide range of substituents.
Step-by-Step Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., a brominated derivative of this compound), the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of phenol analogs.
Determination of Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37 °C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the QSAR of this compound analogs, offering a predictive framework to guide the synthesis and evaluation of novel compounds. By systematically modifying the parent scaffold and applying robust experimental protocols, researchers can elucidate the key structural features that govern biological activity. Future work should focus on the synthesis of a diverse library of analogs and their evaluation against a panel of biological targets to build a robust, experimentally validated QSAR model. Such a model would be an invaluable tool in the data-driven design of next-generation therapeutic agents.
References
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Kavlock, R. J., et al. (1991). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. Teratology, 41(1), 43-59. [Link]
Sources
Navigating Acidity in Halogenated Phenols: A Comparative Analysis Centered on 2,6-Dichloro-4-fluorophenol
For researchers and professionals in drug development, understanding the acidic character of substituted phenols is paramount for predicting molecular interactions, solubility, and bioavailability. The introduction of halogen atoms to a phenol ring can dramatically alter its acidity, or pKa, through a delicate interplay of inductive and resonance effects. This guide provides an in-depth comparison of the acidity of 2,6-Dichloro-4-fluorophenol with other halogenated phenols, supported by experimental data for related compounds and detailed methodologies for pKa determination.
The Foundation of Phenolic Acidity: Electronic Effects of Halogens
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion, formed upon deprotonation of the hydroxyl group. Electron-withdrawing groups (EWGs) on the aromatic ring stabilize the negative charge of the phenoxide ion, thereby increasing the acidity (lowering the pKa) of the parent phenol. Conversely, electron-donating groups (EDGs) destabilize the phenoxide ion and decrease acidity (increase the pKa).
Halogens exert two primary electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bonds. This electron-withdrawing effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating effect is most pronounced at the ortho and para positions.
For chlorine, bromine, and iodine, the inductive effect generally outweighs the resonance effect, making them net electron-withdrawing groups that increase the acidity of phenols. Fluorine, being the most electronegative element, has a very strong inductive effect. However, its resonance effect is also more significant than that of other halogens due to better orbital overlap between the 2p orbitals of fluorine and carbon.
Comparative Acidity: A Data-Driven Analysis
To contextualize the acidity of this compound, a compilation of experimental pKa values for various halogenated phenols is presented below. A lower pKa value signifies a stronger acid.
| Compound | pKa |
| Phenol | 9.98 |
| 4-Fluorophenol | 9.89 |
| 2-Chlorophenol | 8.52 |
| 4-Chlorophenol | 9.41 |
| 2,4-Dichlorophenol | 7.9 |
| 2,6-Dichlorophenol | 6.79 |
| 2,3,4,5,6-Pentafluorophenol | 5.5 |
Data Interpretation and Prediction for this compound:
Based on the data, we can make an informed estimation of the pKa of this compound:
-
Effect of Two Ortho Chlorine Atoms: The presence of two chlorine atoms at the ortho positions (2 and 6) will significantly increase acidity due to their strong inductive electron-withdrawing effect. This is evident in the pKa of 2,6-dichlorophenol (6.79), which is substantially lower than that of phenol (9.98) and even 2,4-dichlorophenol (7.9)[1][2].
-
Effect of a Para Fluorine Atom: A fluorine atom at the para position has a modest acid-strengthening effect, as seen in the slightly lower pKa of 4-fluorophenol (9.89) compared to phenol. While fluorine has a strong inductive effect, its resonance effect partially counteracts it at the para position.
Predicted Acidity: Considering the additive nature of substituent effects, the two ortho chlorine atoms in this compound will be the dominant contributors to its acidity. The para-fluoro substituent will likely provide a small additional increase in acidity. Therefore, the pKa of this compound is expected to be slightly lower than that of 2,6-dichlorophenol (pKa 6.79) .
Experimental Determination of pKa: Validated Protocols
Accurate determination of pKa is crucial for quantitative structure-activity relationship (QSAR) studies and drug design. Two common and reliable methods are potentiometric and spectrophotometric titration.
Potentiometric Titration
This method involves the gradual addition of a titrant (a strong base for an acidic phenol) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the midpoint of the buffer region on the titration curve, where the concentrations of the protonated and deprotonated species are equal.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of the halogenated phenol of known concentration (typically around 1 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by spectrophotometric titration.
Structure-Acidity Relationships: A Deeper Dive
The Hammett equation provides a quantitative framework for understanding the effect of substituents on the acidity of aromatic compounds. It relates the pKa of a substituted phenol to the pKa of the unsubstituted phenol through a substituent constant (σ) and a reaction constant (ρ):
log(K/K₀) = ρσ
Where:
-
K is the acid dissociation constant of the substituted phenol.
-
K₀ is the acid dissociation constant of phenol.
-
ρ is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ is the substituent constant, which quantifies the electronic effect of a particular substituent.
Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. The magnitude of the σ value reflects the strength of the electronic effect. By applying the Hammett equation, it is possible to predict the pKa of a substituted phenol with reasonable accuracy, further supporting our estimation for this compound.
Caption: Factors influencing pKa prediction via the Hammett equation.
Conclusion
While an experimental pKa for this compound remains to be determined, a thorough analysis of structure-acidity relationships and a comparison with known halogenated phenols strongly suggest a pKa value slightly below 6.79. This increased acidity is primarily driven by the potent inductive effects of the two ortho-chlorine substituents. For researchers in medicinal chemistry and drug development, this understanding is critical for predicting the behavior of this and similar molecules in biological systems. The provided experimental protocols offer a robust framework for the precise determination of pKa values, ensuring data integrity and advancing our understanding of these important chemical properties.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427.
- J. Phys. Chem. A. (2006). Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. 110(1), 257-63.
-
Quora. Why is o-flurophenol is more acidic than p-flurophenol? - Organic Chemistry World. Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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Chemistry Stack Exchange. Why is o-fluorophenol a stronger acid than p-fluorophenol? Available from: [Link]
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Wikipedia. 2,4-Dichlorophenol. Available from: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
ChemWhat. Dichlorophenol : 2,3 dichloro phenol, 2,5 dichloro phenol. Available from: [Link]
-
askIITians. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. Available from: [Link]
-
PubChem. 2,4-Dichlorophenol. Available from: [Link]
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University of California, Davis. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]
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PubChem. 2,6-Dichlorophenol. Available from: [Link]
-
Journal of Chemical Education. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]
-
U.S. Environmental Protection Agency. Ambient Water Quality Criteria for 2,4-dichlorophenol. Available from: [Link]
-
YouTube. 12.2 Acidity of Alcohols and Phenols. Available from: [Link]
-
ResearchGate. Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Available from: [Link]
-
ResearchGate. Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available from: [Link]
-
Wright State University. Substituent Effects on the Physical Properties and pKa of Phenol. Available from: [Link]
-
Pharma Knowledge. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]
-
Journal of the Chemical Society B: Physical Organic. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Available from: [Link]
-
Ovid. A modification of the Hammett equation for predicting ionisation constants of p-vinyl phenols. Available from: [Link]
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ChemWhat. 2,3-Dichlorophenol CAS#: 576-24-9. Available from: [Link]
-
Chemistry LibreTexts. 8.2: Properties of Alcohols and Phenols. Available from: [Link]
-
University of Washington. Spectrophotometric Determination of pKa of Phenol Red. Available from: [Link]
-
ResearchGate. (PDF) Substituent effects on the physical properties and pKa of phenol. Available from: [Link]
-
University of North Carolina at Chapel Hill. Chapter 24: Phenols. Alcohols contain an OH group bonded. Available from: [Link]
-
Chemistry Stack Exchange. Acidity of substituted phenols. Available from: [Link]
-
Journal of Organic Chemistry. Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. Available from: [Link]
-
Cram.com. 18.7: Acidity of Phenols Flashcards. Available from: [Link]
-
PubMed. Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. Available from: [Link]
-
Quest Journals. Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. Available from: [Link]
-
SlideShare. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Available from: [Link]
-
BYJU'S. The Explanation for the Acidity of Phenols. Available from: [Link]
-
YouTube. MCQ-29: About acidity of 4-halophenols by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS & IIT-JAM. Available from: [Link]
-
OpenOChem Learn. Acidity of Alcohols and Phenols. Available from: [Link]
-
The OChemTutor. pKa values. Available from: [Link]
-
Air Force Institute of Technology. Absolute pKa Determinations for Substituted Phenols. Available from: [Link]
-
Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]
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PubChem. Phenol, 2,6-dichloro-4-fluoro-. Available from: [Link]
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Matrix Fine Chemicals. This compound | CAS 392-71-2. Available from: [Link]
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PubChemLite. This compound (C6H3Cl2FO). Available from: [Link]
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OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Available from: [Link]
-
J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]
-
CLAS. Table of Acids with Ka and pKa Values*. Available from: [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of 2,6-Dichloro-4-fluorophenol in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the precise selection of building blocks is a critical determinant of synthetic efficiency and final product characteristics. This guide provides an in-depth comparative analysis of 2,6-Dichloro-4-fluorophenol, a key intermediate in agrochemical and pharmaceutical synthesis, against a close structural analog, 2,6-Dichlorophenol.[1][2] The objective is to furnish a comprehensive framework for evaluating these synthons, not merely on their inherent properties, but on their performance in a practical and widely applicable synthetic transformation: the Williamson ether synthesis.
The inclusion of a fluorine atom at the 4-position of the phenol ring in this compound can impart unique electronic properties that may influence reactivity, yield, and the characteristics of downstream products. This guide will dissect these subtleties through a combination of theoretical rationale, detailed experimental protocols, and robust analytical methodologies. By providing a template for rigorous, in-house evaluation, this document empowers researchers to make data-driven decisions in the selection of starting materials, thereby enhancing the integrity and reproducibility of their synthetic endeavors.
Comparative Overview of this compound and 2,6-Dichlorophenol
The primary distinction between the two compounds lies in the presence of a fluorine atom on this compound. This substituent is expected to influence the acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide, which are key parameters in the Williamson ether synthesis.
| Characteristic | This compound | 2,6-Dichlorophenol | Significance in Williamson Ether Synthesis |
| Molecular Formula | C6H3Cl2FO | C6H3Cl2O | The presence of fluorine increases the molecular weight. |
| Molecular Weight | 180.99 g/mol | 163.00 g/mol | Important for stoichiometric calculations. |
| -OH Acidity (pKa) | Expected to be lower (more acidic) due to the electron-withdrawing nature of fluorine. | Higher (less acidic) than the fluorinated analog. | A more acidic phenol will be more readily deprotonated to form the nucleophilic phenoxide. |
| Nucleophilicity of Phenoxide | Potentially lower due to the inductive effect of the fluorine atom withdrawing electron density from the oxygen. | Higher than the fluorinated analog. | A more nucleophilic phenoxide may lead to faster reaction kinetics. |
| Potential for Side Reactions | The C-F bond is generally stable, but under harsh conditions could be a site for unforeseen reactions. | The C-H bond at the 4-position is less reactive than the C-F bond. | Understanding potential side reactions is crucial for optimizing reaction conditions and purification. |
Experimental Design for Comparative Analysis: Williamson Ether Synthesis
To provide a tangible comparison, this guide proposes a standardized Williamson ether synthesis protocol. The reaction involves the deprotonation of the phenol to form the phenoxide, followed by nucleophilic attack on an alkyl halide to form the corresponding ether. By keeping all other reaction parameters constant, any observed differences in yield, reaction time, and product purity can be attributed to the differences between the two phenols.
Proposed Reaction Scheme
A simple and representative Williamson ether synthesis will be performed using benzyl bromide as the alkylating agent and potassium carbonate as the base in an acetone solvent.
Reaction:
-
This compound + Benzyl bromide -> 1-(benzyloxy)-2,6-dichloro-4-fluorobenzene
-
2,6-Dichlorophenol + Benzyl bromide -> 1-(benzyloxy)-2,6-dichlorobenzene
Experimental Workflow
Caption: Experimental workflow for the comparative Williamson ether synthesis and subsequent analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and analysis.
Protocol 1: Williamson Ether Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective phenol (this compound or 2,6-Dichlorophenol, 1.0 eq), potassium carbonate (1.5 eq), and acetone (50 mL).
-
Addition of Reagents: Stir the mixture at room temperature for 10 minutes. Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.
-
Work-up: Once the reaction is complete (disappearance of the starting phenol by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with acetone.
-
Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ether.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for assessing the purity of the final products and identifying any potential byproducts.[3][4][5]
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified ether in dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this analysis.
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative purity of the product. Identify the main product and any impurities by comparing their mass spectra with a reference library.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection provides a quantitative measure of purity and can be used to determine the exact yield of the reaction when calibrated with a standard.[6][7][8]
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified ether in acetonitrile. Also, prepare a series of standard solutions of known concentrations for calibration.
-
Instrumentation: Use a high-performance liquid chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak. Quantify the amount of product by comparing the peak area to the calibration curve generated from the standard solutions.
Data Presentation and Interpretation
The results of the comparative analysis should be presented in a clear and concise manner to facilitate a direct comparison.
Table 2: Comparative Performance in Williamson Ether Synthesis
| Parameter | This compound | 2,6-Dichlorophenol |
| Reaction Time (hours) | Experimental Data | Experimental Data |
| Isolated Yield (%) | Experimental Data | Experimental Data |
| Purity by GC-MS (%) | Experimental Data | Experimental Data |
| Purity by HPLC (%) | Experimental Data | Experimental Data |
| Observed Byproducts | Experimental Data | Experimental Data |
Interpreting the Results
-
Reaction Time: A shorter reaction time for one of the phenols would suggest faster reaction kinetics, which could be influenced by the acidity of the phenol and the nucleophilicity of the resulting phenoxide.
-
Yield: A higher isolated yield indicates a more efficient conversion of the starting material to the desired product.
-
Purity: Higher purity indicates a cleaner reaction with fewer side products, which can simplify the purification process.
-
Byproducts: The nature and quantity of any byproducts can provide insights into the reaction mechanism and potential degradation pathways.
Discussion of Causality and Field-Proven Insights
The electronic effect of the fluorine atom in this compound is expected to be a key determinant of its reactivity. The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic proton, facilitating its removal by the base. However, this same electron-withdrawing effect can decrease the nucleophilicity of the resulting phenoxide, potentially slowing down the subsequent nucleophilic attack on the benzyl bromide. The experimental results will elucidate which of these competing effects is dominant under the specified reaction conditions.
From a practical standpoint, a cleaner reaction with a higher yield is generally preferred in a drug development setting as it reduces the cost and complexity of purification. However, if the fluorinated analog leads to a downstream product with significantly improved biological activity or pharmacokinetic properties, a more challenging synthesis may be justified.
Conclusion
This guide provides a robust framework for the statistical and experimental comparison of this compound with a relevant alternative, 2,6-Dichlorophenol, in the context of a Williamson ether synthesis. By following the detailed protocols and utilizing the suggested analytical techniques, researchers can generate the necessary data to make an informed decision on which building block is best suited for their specific synthetic goals. The principles and methodologies outlined here can be readily adapted to compare other synthetic intermediates in various chemical transformations, promoting a culture of data-driven decision-making in the chemical sciences.
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A Senior Application Scientist's Guide to Confirming the Structure of 2,6-Dichloro-4-fluorophenol Synthesis Products
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the synthesis of specialized chemical compounds, particularly those destined for pharmaceutical and agrochemical applications, absolute certainty of the final product's molecular structure is paramount. The synthesis of 2,6-Dichloro-4-fluorophenol, a key intermediate, is no exception.[1] This guide provides a comprehensive comparison of analytical techniques and methodologies to definitively confirm the structure of the target molecule and differentiate it from potential isomeric impurities.
The Synthetic Pathway and the Challenge of Isomerism
The synthesis of this compound typically involves the chlorination of 4-fluorophenol. However, this reaction can yield a mixture of chlorinated isomers, including the desired this compound, as well as 2-chloro-4-fluorophenol and other polychlorinated byproducts.[2] The directing effects of the hydroxyl and fluoro substituents on the aromatic ring influence the position of chlorination, making the formation of multiple products a significant possibility.
A plausible synthetic route starts with the nitration of 2,6-dichlorophenol to form 2,6-dichloro-4-nitrophenol, which is then reduced to 2,6-dichloro-4-aminophenol.[3][4][5] Subsequent diazotization and reaction with a fluoride source would yield the target molecule. Another approach could involve the direct chlorination of 4-fluorophenol.[2]
Regardless of the synthetic route, the primary analytical challenge lies in distinguishing this compound from its isomers, such as 2,4-dichloro-6-fluorophenol and 3,5-dichloro-4-fluorophenol. The subtle differences in the positions of the halogen atoms can significantly impact the compound's reactivity and biological activity, underscoring the need for rigorous structural confirmation.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous structural elucidation of this compound. The following table compares the utility of various spectroscopic and chromatographic techniques.
| Technique | Strengths | Limitations | Key Insights for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom (¹H, ¹³C, ¹⁹F). Crucial for distinguishing isomers.[6] | Lower sensitivity compared to MS. Complex spectra may require advanced techniques (e.g., 2D NMR) for full interpretation. | ¹H NMR: Expect distinct signals for the aromatic protons and the hydroxyl proton. The splitting patterns and chemical shifts will differ significantly between isomers.[7] ¹³C NMR: The number of unique carbon signals will confirm the symmetry of the molecule. ¹⁹F NMR: A powerful tool for confirming the presence and environment of the fluorine atom. |
| Mass Spectrometry (MS) | Highly sensitive, provides accurate molecular weight and fragmentation patterns.[8][9] | Isomers often produce similar molecular ions, making differentiation solely on this basis difficult. Fragmentation patterns may be required. | GC-MS: Ideal for separating volatile isomers before MS analysis.[10][11] The fragmentation pattern can provide clues about the substitution pattern.[12][13] |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule.[14][15] | Less effective for distinguishing between positional isomers as they often have similar functional groups. | The broad O-H stretch (around 3200-3600 cm⁻¹) and C-O stretch (around 1220 cm⁻¹) are characteristic of phenols.[16][17][18] Aromatic C-H and C=C stretching vibrations will also be present.[16] |
| Gas Chromatography (GC) | Excellent for separating volatile compounds, including isomers.[19] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds. | Can effectively separate this compound from its isomers and other impurities, allowing for quantification of each component.[20] |
| High-Performance Liquid Chromatography (HPLC) | Versatile for separating a wide range of compounds, including non-volatile and thermally labile molecules.[21][22] | Can be more complex to develop methods for closely related isomers compared to GC.[23] | A powerful tool for purity assessment and isolation of the desired product from the reaction mixture. |
Experimental Protocols: A Step-by-Step Guide
1. Synthesis of this compound (Illustrative)
This is a generalized procedure and should be optimized based on laboratory conditions and safety protocols.
A potential synthesis route involves the chlorination of 4-fluorophenol. In a typical procedure, 4-fluorophenol is dissolved in a suitable solvent, and a chlorinating agent (e.g., chlorine gas) is introduced under controlled temperature.[2] The reaction progress is monitored by a suitable technique like GC or TLC. Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified, typically by recrystallization or column chromatography.
2. Sample Preparation for Analysis
For all analytical techniques, it is crucial to prepare a representative sample of the final product. This typically involves dissolving a small amount of the purified solid in a suitable solvent. For NMR, deuterated solvents are used. For GC-MS and HPLC, a volatile organic solvent is appropriate.
3. Structural Confirmation Workflow
The following workflow provides a logical sequence for confirming the structure of the synthesized product.
Caption: Workflow for structural confirmation.
In-Depth Analysis and Data Interpretation
NMR Spectroscopy: The Gold Standard for Isomer Differentiation
For this compound, the symmetry of the molecule is a key distinguishing feature.
-
¹H NMR: Due to the symmetry, the two aromatic protons are chemically equivalent, leading to a single signal (a doublet due to coupling with the fluorine atom). The hydroxyl proton will appear as a singlet.[7][24] In contrast, an isomer like 2,4-dichloro-6-fluorophenol would exhibit two distinct aromatic proton signals with different splitting patterns.
-
¹³C NMR: The symmetrical this compound will show fewer unique carbon signals compared to its unsymmetrical isomers.
-
¹⁹F NMR: This technique is highly sensitive to the fluorine environment and will provide a characteristic chemical shift and coupling pattern, further confirming the structure.[6]
Mass Spectrometry: Confirming Molecular Weight and Purity
GC-MS is a powerful combination for this analysis. The gas chromatogram will show the separation of the desired product from any starting material and isomeric byproducts.[10] The mass spectrum of the main peak should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₆H₃Cl₂FO), which is approximately 181 g/mol .[25] The isotopic pattern of the molecular ion, showing the characteristic 3:1 ratio for two chlorine atoms, provides further confirmation.
Infrared Spectroscopy: A Quick Functional Group Check
While not definitive for isomer identification, the IR spectrum serves as a rapid confirmation of the phenol functional group. Key absorptions to look for include:
-
Aromatic C=C stretching peaks in the 1400-1600 cm⁻¹ region.[16]
-
A C-O stretching vibration around 1220 cm⁻¹.[18]
-
C-Cl and C-F stretching vibrations will also be present in the fingerprint region.
Conclusion and Best Practices
Confirming the structure of this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. While NMR spectroscopy is the most powerful tool for unambiguous isomer differentiation, mass spectrometry is essential for confirming the molecular weight and assessing purity, especially when coupled with gas chromatography. Infrared spectroscopy provides a quick and valuable confirmation of the key functional groups. By following a logical workflow and carefully interpreting the data from each technique, researchers can be highly confident in the identity and purity of their synthesized product, ensuring the integrity of their subsequent research and development efforts.
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Ionization of Dichlorophenols for Their Analysis by Capillary Electrophoresis-Mass Spectrometry - PubMed. Available at: [Link]
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A Comparative Review of Synthetic Routes to 2,6-Dichloro-4-fluorophenol: A Guide for Researchers
Introduction: The Significance of 2,6-Dichloro-4-fluorophenol
This compound is a key building block in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its unique substitution pattern, featuring two chlorine atoms ortho to the hydroxyl group and a fluorine atom at the para position, imparts specific properties to the final products, such as enhanced biological activity and metabolic stability. The efficient and selective synthesis of this molecule is therefore of considerable interest to researchers in medicinal and agricultural chemistry. This guide provides a comparative overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, practical considerations, and a critical evaluation of their respective advantages and disadvantages.
Synthetic Strategies: A Comparative Analysis
Three principal synthetic routes to this compound have been identified and will be discussed in detail:
-
Route 1: Direct Chlorination of 4-Fluorophenol
-
Route 2: Multi-step Synthesis via a Pre-chlorinated Intermediate
-
Route 3: Multi-step Synthesis from 4-Fluoroaniline via Sandmeyer Reaction
Route 1: Direct Chlorination of 4-Fluorophenol
The most straightforward approach to this compound is the direct chlorination of the readily available starting material, 4-fluorophenol. This method relies on electrophilic aromatic substitution, where the hydroxyl group activates the aromatic ring towards chlorination, primarily at the ortho positions.
Reaction Scheme:
Caption: Direct chlorination of 4-fluorophenol.
Discussion of Plausible Mechanisms and Experimental Choices:
The direct chlorination of 4-fluorophenol can be achieved using various chlorinating agents, including chlorine gas and sulfuryl chloride. The primary challenge of this route is achieving high selectivity for the desired 2,6-dichloro product over the mono-chlorinated byproduct, 2-chloro-4-fluorophenol.
Published data indicates that the reaction of 4-fluorophenol with chlorine gas or sulfuryl chloride often yields 2-chloro-4-fluorophenol as the major product, with this compound being a minor component.[2] However, the use of a secondary amine as a catalyst in conjunction with sulfuryl chloride has been shown to significantly improve the selectivity for 2,6-dichlorination in other phenolic systems, suggesting a promising avenue for optimization.[3][4] The amine likely acts as a Lewis base, activating the sulfuryl chloride and promoting the formation of the dichlorinated product.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Atom Economy: High atom economy. | Selectivity: Poor selectivity, leading to a mixture of products. |
| Simplicity: A one-step reaction. | Purification: Difficult separation of the desired product from byproducts. |
| Cost-Effective: Readily available starting material. | Low Yield: Typically low yields of the target molecule. |
Route 2: Multi-step Synthesis via a Pre-chlorinated Intermediate
This strategy involves starting with a commercially available compound that already possesses the 2,6-dichloro substitution pattern, such as 2,6-dichlorophenol. Subsequent functional group interconversions are then carried out to introduce the fluorine atom at the 4-position.
Reaction Scheme:
Caption: Synthesis from a pre-chlorinated intermediate.
Discussion of Plausible Mechanisms and Experimental Choices:
This route begins with the nitration of 2,6-dichlorophenol to yield 2,6-dichloro-4-nitrophenol.[5] The subsequent reduction of the nitro group to an amine is a standard transformation, often achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride. The key and most challenging step is the conversion of the amino group to a fluorine atom. This is typically accomplished via the Balz-Schiemann reaction, which involves the formation of a diazonium tetrafluoroborate salt, followed by thermal decomposition to introduce the fluorine atom.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Selectivity: High regioselectivity in each step. | Multiple Steps: A longer and more complex synthetic sequence. |
| Purity: Potentially higher purity of the final product. | Harsh Conditions: The Balz-Schiemann reaction can require harsh conditions. |
| Established Chemistry: Utilizes well-known reactions. | Lower Overall Yield: The overall yield can be diminished by multiple steps. |
Route 3: Multi-step Synthesis from 4-Fluoroaniline via Sandmeyer Reaction
An alternative multi-step approach starts with 4-fluoroaniline. This route involves the introduction of the two chlorine atoms flanking the amino group, followed by the conversion of the amino group to a hydroxyl group via a Sandmeyer reaction.
Reaction Scheme:
Caption: Synthesis from 4-fluoroaniline via Sandmeyer reaction.
Discussion of Plausible Mechanisms and Experimental Choices:
The initial step is the selective chlorination of 4-fluoroaniline at the 2 and 6 positions. While this can lead to isomeric mixtures, careful control of reaction conditions can favor the desired product. The subsequent conversion of the amino group to a hydroxyl group is a classic Sandmeyer reaction.[6][7][8] This involves the diazotization of the aniline with sodium nitrite in the presence of a strong acid to form a diazonium salt, which is then hydrolyzed in the presence of a copper(I) catalyst to yield the phenol.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Versatility: The Sandmeyer reaction is a versatile and reliable method. | Multiple Steps: A multi-step synthesis with potential for yield loss at each stage. |
| Fluorine in Place: The fluorine atom is present from the start. | Chlorination Selectivity: The initial chlorination step may lack perfect selectivity. |
| Milder Conditions: The Sandmeyer reaction can often be carried out under relatively mild conditions. | Diazonium Salt Instability: Diazonium salts can be unstable and require careful handling. |
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Direct Chlorination | Route 2: Pre-chlorinated Intermediate | Route 3: Sandmeyer Reaction |
| Starting Material | 4-Fluorophenol | 2,6-Dichlorophenol | 4-Fluoroaniline |
| Number of Steps | 1 | 3 | 3 |
| Reported Yield | Low for desired product (typically <10%)[2] | Moderate to Good (variable) | Moderate to Good (variable) |
| Selectivity | Low | High | Moderate to High |
| Key Challenge | Achieving high selectivity | Fluorination of the aromatic ring | Selective dichlorination of 4-fluoroaniline |
| Safety Concerns | Handling of chlorine gas or sulfuryl chloride | Handling of nitric/sulfuric acids, unstable diazonium intermediates | Handling of unstable diazonium intermediates |
Experimental Protocols
Protocol for Route 1: Direct Chlorination of 4-Fluorophenol (Optimized for 2,6-Dichlorination)
This protocol is a proposed optimization based on literature for related compounds.[3][4]
-
Reaction Setup: To a stirred solution of 4-fluorophenol (1 eq.) in a suitable solvent (e.g., toluene) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a catalytic amount of a secondary amine (e.g., diethylamine, 0.05 eq.).
-
Addition of Chlorinating Agent: Cool the mixture to 0-5 °C in an ice bath. Slowly add sulfuryl chloride (2.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Protocol for Route 3: Synthesis from 4-Fluoroaniline via Sandmeyer Reaction
This protocol is a general procedure based on established Sandmeyer reactions.[6][7][8]
-
Chlorination of 4-Fluoroaniline: This step requires optimization for selectivity. To a solution of 4-fluoroaniline (1 eq.) in a suitable solvent, add the chlorinating agent (e.g., N-chlorosuccinimide, 2.2 eq.) portion-wise at a controlled temperature. Monitor the reaction for the formation of 2,6-dichloro-4-fluoroaniline. Purify the product by column chromatography.
-
Diazotization: Dissolve 2,6-dichloro-4-fluoroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) oxide (catalytic amount) in water. Heat this solution to 50-60 °C. Slowly add the cold diazonium salt solution to the hot copper(I) oxide solution. Vigorous nitrogen evolution will be observed.
-
Work-up: After the addition is complete, heat the mixture for an additional 30 minutes. Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
Conclusion and Future Outlook
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges.
-
Direct chlorination (Route 1) is the most atom-economical but suffers from poor selectivity, making it less suitable for producing high-purity material without significant optimization.
-
Synthesis from a pre-chlorinated intermediate (Route 2) offers high selectivity but involves a longer synthetic sequence with a potentially challenging fluorination step.
-
Synthesis from 4-fluoroaniline via a Sandmeyer reaction (Route 3) presents a viable multi-step alternative, with the main hurdles being the selective dichlorination of the starting material and the handling of potentially unstable diazonium intermediates.
For researchers requiring high-purity this compound, the multi-step routes (2 and 3) are likely to be more reliable, despite their lower overall yields and increased complexity. Further research into the optimization of the direct chlorination of 4-fluorophenol, perhaps through the use of novel catalysts or reaction conditions, could lead to a more efficient and industrially scalable process in the future. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale, purity, and available resources.
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- Method for producing 2,6-dichloro-4-trifluoromethylaniline.
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- Synthesis method of 2, 6-dichloro-4-aminophenol.
- Traditional methods for the synthesis of 2,4-dichlorophenol.
- Prepn process of 2-fluoro-6-chlorophenol.
- Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol.
- Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound.
- Preparation method of 3-fluoro-4-hydroxycyclohexane carboxylate.
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Safety Operating Guide
Proper Disposal of 2,6-Dichloro-4-fluorophenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 2,6-Dichloro-4-fluorophenol, a halogenated phenol derivative, is a valuable compound in various synthetic applications. However, its chemical nature necessitates a rigorous and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance.
Immediate Safety and Hazard Recognition: The "Why" Behind the Precautions
Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a skin, eye, and respiratory irritant.[1] The presence of chlorine and fluorine atoms on the phenol ring enhances its reactivity and potential for environmental persistence. Therefore, all handling and disposal operations must be conducted with the primary objective of minimizing exposure and preventing its release into the environment.
Core Principles of Safe Handling:
-
Engineering Controls: All work with this compound, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[2][3]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable. The specific components are dictated by the potential for exposure and are detailed in the table below.
-
Avoidance of Incompatibilities: This compound should be stored and disposed of separately from strong oxidizing agents, strong bases, and strong acids to prevent vigorous or exothermic reactions.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following table outlines the minimum required PPE for handling this compound during disposal procedures.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact.[5][6][7] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles.[5][6][7] |
| Skin and Body Protection | A lab coat, and for larger quantities or spill cleanup, a chemical-resistant apron or coveralls. | Minimizes the risk of skin contamination.[5][7] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of exceeding exposure limits or if working outside of a fume hood. | Prevents inhalation of harmful dust or vapors.[7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a manner that is safe and compliant with environmental regulations.
Step 1: Waste Classification
This compound is a halogenated organic compound.[8] According to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), wastes containing halogenated phenols are often classified as hazardous waste. Specifically, it may fall under the F-list of hazardous wastes from non-specific sources or the U-list for toxic wastes. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and coding.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Solid Waste:
-
Carefully sweep up any solid this compound waste using a soft brush and dustpan to minimize dust generation.
-
Place the collected solid waste into the designated hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
Do not pour solutions containing this compound down the drain.
-
Carefully pour the liquid waste into a designated halogenated organic liquid waste container.
-
Ensure the container is properly sealed to prevent evaporation.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date when the waste was first added to the container.
-
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area should be well-ventilated, secure, and away from incompatible materials.[5][7]
-
Ensure the container is kept closed at all times except when adding waste.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or dispose of the chemical waste on your own. Professional disposal ensures compliance with all local, state, and federal regulations.[1][4]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and correct action is crucial to mitigate harm.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean up any spill, don the full PPE ensemble as described in Section 2.
-
Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collect the Spilled Material: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (such as acetone or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the waste container and arrange for its disposal as per the protocol in Section 3.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[1][4][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for handling this compound waste, the following workflow diagram has been generated.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, laboratory professionals can effectively mitigate risks, ensure regulatory compliance, and contribute to a culture of safety and environmental stewardship. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department.
References
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Clarkson University. Chemical Spill Procedures. Retrieved from [Link]
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PubChem. Phenol, 2,6-dichloro-4-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 2,6-Dichlorophenol 98%. Retrieved from [Link]
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Loba Chemie. (2016, May 26). 2,6-DICHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]
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Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets 2,6-Dichlorophenol. Retrieved from [Link]
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University of Oklahoma. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]
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University of British Columbia. (2017, November 27). Chemical Spill Clean-up Procedure. Safety & Risk Services. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Halogenated Waste. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
